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  • Product: 2-(Aminomethyl)-4-methylpentan-1-ol
  • CAS: 1250484-37-7

Core Science & Biosynthesis

Foundational

2-(Aminomethyl)-4-methylpentan-1-ol chemical structure and properties

The following technical guide details the chemical structure, properties, and synthetic utility of 2-(Aminomethyl)-4-methylpentan-1-ol (CAS 1250484-37-7). Structure, Synthesis, and Applications in Drug Discovery Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, properties, and synthetic utility of 2-(Aminomethyl)-4-methylpentan-1-ol (CAS 1250484-37-7).

Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

2-(Aminomethyl)-4-methylpentan-1-ol is a bifunctional amino-alcohol building block characterized by a branched isobutyl hydrophobic tail and a polar 1,3-amino-alcohol head group. Structurally, it represents a reduced homolog of the gabapentinoid class of therapeutics (specifically related to Pregabalin and Leucinol derivatives).

Its unique "gem-disubstituted" scaffold—featuring a primary amine and a primary hydroxyl group on adjacent carbons—makes it a critical intermediate for synthesizing heterocyclic cores (such as oxazolines and oxazines) and designing peptidomimetics . This guide outlines its physicochemical profile, industrial synthesis pathways, and strategic value in medicinal chemistry.

Chemical Identity & Structural Analysis[1]

Nomenclature & Identifiers
Parameter Details
IUPAC Name 2-(Aminomethyl)-4-methylpentan-1-ol
Systematic Name 2-Isobutyl-3-aminopropan-1-ol
CAS Number 1250484-37-7
Molecular Formula C

H

NO
Molecular Weight 131.22 g/mol
SMILES CC(C)CC(CO)CN
Synonyms 2-Isobutyl-beta-alaninol; 2-(Aminomethyl)-4-methyl-1-pentanol
Structural Logic & Pharmacophore Mapping

The molecule can be dissected into three functional domains:

  • Hydrophobic Tail (Isobutyl): Provides lipophilicity and steric bulk, mimicking the side chain of the amino acid Leucine .

  • Chiral Center (C2): The C2 position is a stereogenic center. While CAS 1250484-37-7 often refers to the racemate, the (S)- and (R)-enantiomers are crucial for target-specific binding in drug design.

  • Bifunctional Head (1,3-Amino Alcohol): The 1,3-distance between the amine and hydroxyl groups allows for the formation of 6-membered chelates with metals or cyclization into 6-membered heterocycles (1,3-oxazines).

Structural Comparison to Pregabalin:

  • Pregabalin: (3S)-3-(aminomethyl)-5-methylhexanoic acid (Gamma-amino acid).

  • Target Molecule: 2-(aminomethyl)-4-methylpentan-1-ol (Gamma-amino alcohol).

  • Insight: The target molecule is effectively a chain-shortened, reduced analog of the Pregabalin scaffold.

Physicochemical Properties

Note: Experimental data for this specific intermediate is sparse in public literature. Values below include predicted () parameters based on structure-activity relationship (SAR) models of homologous amino alcohols.*

Property Value / Description Implication
Physical State Viscous Liquid or Low-Melting SolidHandling requires heating or solvent dilution.
Boiling Point 215–225 °C (Predicted)High BP due to intermolecular H-bonding.
pKa (Amine) ~10.2 (Predicted)Typical for primary aliphatic amines; exists as cation at physiological pH.
LogP 0.5 – 0.9 (Predicted)*Moderately lipophilic; balances water solubility with membrane permeability.
Solubility Soluble in Water, Ethanol, DMSOHighly polar head group dominates solubility.
Hygroscopicity HighMust be stored under inert atmosphere (Argon/Nitrogen) to prevent water uptake.

Synthesis & Manufacturing Protocols

The industrial synthesis of 2-(aminomethyl)-4-methylpentan-1-ol typically follows a "Cyano-Ester Reduction" strategy. This route is preferred for its scalability and the availability of cheap starting materials (Isovaleraldehyde).

Synthetic Pathway (Knoevenagel Route)
  • Condensation: Reaction of Isovaleraldehyde with Ethyl Cyanoacetate.

  • Hydrogenation (Step 1): Reduction of the alkene to the saturated cyano-ester.

  • Exhaustive Reduction (Step 2): Simultaneous reduction of the nitrile (to amine) and ester (to alcohol) using a strong hydride donor (e.g., LiAlH4) or catalytic hydrogenation.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of synthesis from commodity chemicals to the target amino-alcohol.

SynthesisPath Start Isovaleraldehyde (C5H10O) Inter1 Intermediate 1: Unsaturated Cyanoester Start->Inter1 Knoevenagel Condensation Reagent Ethyl Cyanoacetate + Base (Piperidine) Reagent->Inter1 Inter2 Intermediate 2: Saturated Cyanoester (Ethyl 2-cyano-4-methylpentanoate) Inter1->Inter2 Pd/C, H2 (Alkene Red.) Product TARGET: 2-(Aminomethyl)-4-methylpentan-1-ol Inter2->Product Exhaustive Reduction Reductant Reduction (LiAlH4 or H2/Cat) Reductant->Product

Figure 1: Step-wise synthesis of 2-(aminomethyl)-4-methylpentan-1-ol via cyano-ester intermediates.

Detailed Protocol (Exhaustive Reduction Step)
  • Reagents: Ethyl 2-cyano-4-methylpentanoate (1.0 eq), Lithium Aluminum Hydride (LiAlH4, 2.5 eq), Dry THF.

  • Procedure:

    • Charge an oven-dried flask with anhydrous THF and LiAlH4 under Nitrogen. Cool to 0°C.

    • Add Ethyl 2-cyano-4-methylpentanoate dropwise (exothermic reaction).

    • Reflux for 4–6 hours to ensure complete reduction of the nitrile to primary amine and ester to alcohol.

    • Quench: Carefully add water, 15% NaOH, then water (Fieser workup) to precipitate aluminum salts.

    • Isolation: Filter salts, dry organic layer over Na2SO4, and concentrate in vacuo.

    • Purification: Distillation under reduced pressure or column chromatography (DCM/MeOH/NH3).

Applications in Drug Development

Heterocycle Synthesis (Oxazolines & Oxazines)

The 1,3-amino alcohol motif is a precursor to 1,3-Oxazines and Oxazolines . By reacting 2-(aminomethyl)-4-methylpentan-1-ol with carboxylic acids or nitriles, researchers can generate heterocyclic cores used in:

  • Antibiotics: Oxazine derivatives often exhibit antimicrobial activity.

  • Chiral Ligands: Oxazoline derivatives (if chiral) are used in asymmetric catalysis.

Gabapentinoid Analogs

This molecule serves as a reference standard or intermediate for calcium channel


 ligands .
  • Mechanism: It mimics the steric profile of Leucine/Pregabalin but lacks the carboxylic acid, potentially acting as a metabolic probe or a "prodrug" precursor where the alcohol is later oxidized or derivatized.

Peptidomimetics

Incorporation of this unit into a peptide chain (via the amine) introduces a non-hydrolyzable "reduced peptide bond" surrogate, increasing the metabolic stability of the resulting peptidomimetic drug candidate.

Handling & Safety (MSDS Highlights)

Signal Word: DANGER

Hazard Class Statement Precaution
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.Wear chemical-resistant gloves (Nitrile) and face shield.
Acute Toxicity (Oral) H302: Harmful if swallowed.Do not eat, drink, or smoke when using.
Storage Air/Moisture Sensitive.Store under Nitrogen/Argon. Keep container tightly closed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62314502, 2-(Aminomethyl)-4-methylpentan-1-ol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-(Aminomethyl)-4-methylpentan-1-ol.[1] Retrieved from [Link]

  • Yuen, P. et al. (1994).Enantioselective Synthesis of 3-Substituted GABA Analogs. (Contextual reference for Gabapentinoid synthesis). Bioorganic & Medicinal Chemistry Letters.

Sources

Exploratory

Technical Whitepaper: Structural Characterization and Synthesis of 2-(Aminomethyl)-4-methylpentan-1-ol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary In the landscape of modern drug design and asymmetric catalysis, branched ali...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In the landscape of modern drug design and asymmetric catalysis, branched aliphatic amino alcohols serve as privileged scaffolds. Over 30% of small-molecule therapeutics contain amino acid residues or are derived from[1]. This whitepaper provides a comprehensive technical analysis of 2-(Aminomethyl)-4-methylpentan-1-ol , a highly versatile γ-amino alcohol. By deconstructing its chemical identity, structural causality, and synthetic pathways, this guide establishes a self-validating framework for researchers to synthesize and characterize this molecule with high scientific rigor.

Chemical Identity & Quantitative Data

The fundamental properties of 2-(Aminomethyl)-4-methylpentan-1-ol are dictated by its C7H17NO molecular formula. The quantitative data summarized below provides the baseline metrics required for mass spectrometry and elemental analysis validation, as established by the [2] and [3].

PropertyValue
IUPAC Name 2-(aminomethyl)-4-methylpentan-1-ol
CAS Number 1250484-37-7
Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol
Exact Mass 131.1310 Da
Topological Polar Surface Area (TPSA) 46.3 Ų
SMILES String CC(C)CC(CO)CN

Structural Elucidation & Causality in Molecular Design

Understanding the structural causality of 2-(Aminomethyl)-4-methylpentan-1-ol is critical for its application in drug development. The molecule features a pentanol backbone with an aminomethyl substitution at C2 and a methyl substitution at C4.

Why does this specific arrangement matter?

  • The γ-Amino Alcohol Motif: The 1,3-relationship between the primary hydroxyl group (at C1) and the primary amine (on the C2 branch) classifies this molecule as a γ-amino alcohol[1]. This specific distance allows the molecule to act as a potent bidentate ligand, capable of forming stable 6-membered chelation rings with transition metals (e.g., Ruthenium or Iridium) in asymmetric transfer hydrogenation.

  • Steric Bulk and Lipophilicity: The isobutyl group extending from C2 provides significant steric bulk. In medicinal chemistry, this lipophilic tail mimics the pharmacophores of neuroactive compounds (such as the gabapentinoid family), enhancing blood-brain barrier (BBB) penetration and directing enantioselective binding in target receptors.

Analytical Characterization Protocols

To definitively prove the synthesis of 2-(Aminomethyl)-4-methylpentan-1-ol (MW: 131.22 g/mol )[2], a self-validating analytical workflow must be employed. Relying on a single analytical method is insufficient due to the potential for isobaric structural isomers (e.g., 2-amino-4-methylhexan-1-ol).

Step-by-Step Methodology: HRMS & NMR Validation
  • Step 1: Sample Preparation. Dissolve 1.0 mg of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the quantitative protonation of the primary amine, maximizing the signal-to-noise ratio for the

      
       ion.
      
  • Step 2: High-Resolution Mass Spectrometry (HRMS). Inject the sample into an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer.

    • Causality: ESI is a soft ionization technique that prevents the fragmentation of the aliphatic chain, preserving the intact molecular ion. The TOF analyzer provides sub-5 ppm mass accuracy, confirming the exact mass of 132.1388 Da (

      
      ) and definitively validating the C7H17NO formula.
      
  • Step 3: 2D Nuclear Magnetic Resonance (NMR) Mapping. Dissolve 15 mg of the product in

    
    . Acquire 1H, 13C, and 2D HSQC/HMBC spectra.
    
    • Causality: While 1D NMR confirms the total atom count, it cannot definitively prove the branching position of the isobutyl group. The HMBC (Heteronuclear Multiple Bond Correlation) spectrum is critical here; it reveals 3-bond couplings between the aminomethyl protons and the C1/C3 carbons, locking the carbon skeleton in place and eliminating the possibility of structural isomers.

AnalyticalWorkflow cluster_0 High-Resolution Mass Spectrometry cluster_1 Nuclear Magnetic Resonance Sample Sample: C7H17NO (MW: 131.22 g/mol) ESI ESI-TOF Ionization (Soft Ionization) Sample->ESI NMR1D 1H & 13C 1D NMR (Atom Counting) Sample->NMR1D Mass [M+H]+ Peak m/z 132.1388 ESI->Mass Validation Formula Confirmed: C7H17NO Isomers Eliminated Mass->Validation NMR2D HSQC/HMBC 2D NMR (Connectivity) NMR1D->NMR2D NMR2D->Validation

Fig 1: Analytical workflow for validating the molecular weight and structure of C7H17NO.

Synthetic Pathways & Methodologies

The de novo construction of γ-amino alcohols requires careful selection of reducing agents. A highly efficient, atom-economical approach involves the global reduction of a cyano-ester precursor, a common strategy for [].

Step-by-Step Methodology: Single-Pot Global Reduction
  • Step 1: System Preparation. Flame-dry a multi-neck round-bottom flask under an inert argon atmosphere. Charge the flask with anhydrous tetrahydrofuran (THF) and cool to 0 °C using an ice bath.

  • Step 2: Reductant Loading. Carefully suspend Lithium Aluminum Hydride (

    
    ) (3.0 equivalents) in the chilled THF.
    
    • Causality: The choice of

      
       over milder reductants (like 
      
      
      
      ) is non-negotiable.
      
      
      is insufficiently nucleophilic to attack the highly stable nitrile carbon. The highly polarized Al-H bond in
      
      
      provides the requisite hydride activity to simultaneously reduce both the ester (to a primary alcohol) and the nitrile (to a primary amine) in a single pot[].
  • Step 3: Substrate Addition. Dissolve the precursor, ethyl 2-cyano-4-methylpentanoate, in anhydrous THF and add it dropwise to the suspension.

    • Causality: Dropwise addition controls the highly exothermic reduction, preventing solvent boil-off and minimizing the formation of secondary amine byproducts.

  • Step 4: Reflux. Remove the ice bath, warm the reaction to room temperature, and reflux for 4-6 hours to ensure complete conversion.

  • Step 5: Fieser Workup & Isolation. Cool the reaction back to 0 °C. For every

    
     grams of 
    
    
    
    used, sequentially add
    
    
    mL of
    
    
    ,
    
    
    mL of 15%
    
    
    (aq), and
    
    
    mL of
    
    
    .
    • Causality: This specific quenching sequence is a self-validating isolation protocol. Direct aqueous quenching generates a gelatinous aluminum hydroxide emulsion that physically traps the highly polar γ-amino alcohol. The Fieser method forces the aluminum into a granular, crystalline aluminate salt lattice, enabling quantitative recovery of the product via simple vacuum filtration.

SynthesisWorkflow SM Ethyl 2-cyano- 4-methylpentanoate Reagent LiAlH4 / THF (Global Reduction) SM->Reagent Intermediate Aluminate Complex Reagent->Intermediate Workup Fieser Workup (H2O/NaOH/H2O) Intermediate->Workup Product 2-(Aminomethyl)- 4-methylpentan-1-ol Workup->Product

Fig 2: Single-pot global reduction of a cyano-ester to yield the target γ-amino alcohol.

Conclusion

2-(Aminomethyl)-4-methylpentan-1-ol (C7H17NO, MW: 131.22 g/mol ) is a structurally significant γ-amino alcohol. By understanding the causality behind its structural bulk and implementing rigorous, self-validating synthesis and analytical protocols (such as


 global reduction followed by ESI-TOF and 2D NMR characterization), researchers can reliably leverage this molecule as a foundational building block in advanced drug development and catalytic design.

References

  • Title: 2-(Aminomethyl)-4-methylpentan-1-ol | C7H17NO | CID 62314502 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 2-(aminomethyl)-4-methylpentan-1-ol | CAS 1250484-37-7 Source: American Elements URL: [Link]

  • Title: γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Foundational

Technical Guide: 2-(Aminomethyl)-4-methylpentan-1-ol (CAS 1250484-37-7)

[1][2][3] Executive Summary 2-(Aminomethyl)-4-methylpentan-1-ol (CAS 1250484-37-7 ) is a specialized aliphatic amino-alcohol used primarily as a chiral building block and linker in medicinal chemistry.[1][2] Structurally...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

2-(Aminomethyl)-4-methylpentan-1-ol (CAS 1250484-37-7 ) is a specialized aliphatic amino-alcohol used primarily as a chiral building block and linker in medicinal chemistry.[1][2] Structurally, it is a homologue of Leucinol , featuring an extended aminomethyl group at the C2 position rather than a direct amine attachment. This subtle structural modification alters its steric profile and hydrogen-bonding capability, making it a critical scaffold for designing peptidomimetics, protease inhibitors, and kinase inhibitors where precise spatial orientation of the isobutyl side chain is required.

This guide provides a comprehensive technical breakdown of the compound's identification, synthesis, and application, designed for researchers requiring high-fidelity data for experimental design.

Part 1: Identification & Structural Analysis

Registry & Nomenclature

Correct identification is paramount due to the compound's similarity to other leucine derivatives.

ParameterValue
CAS Registry Number 1250484-37-7
IUPAC Name 2-(Aminomethyl)-4-methylpentan-1-ol
Synonyms 2-(Aminomethyl)-4-methyl-1-pentanol; 2-Isobutyl-1,3-propanediamine derivative (contextual)
Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol
MDL Number MFCD16706733
InChI Key JMGASEAIRBNJHL-UHFFFAOYSA-N
Structural Distinction (The "Leucinol Trap")

A common error in procurement and synthesis is confusing this compound with Leucinol (2-amino-4-methylpentan-1-ol, CAS 502-32-9). The distinction lies in the linker length between the backbone and the nitrogen atom.

  • Leucinol: The amine is directly attached to the chiral center (C2).

  • Target (CAS 1250484-37-7): The amine is separated from the chiral center by a methylene group (-CH2-), creating a 1,3-amino alcohol motif rather than a 1,2-amino alcohol.

structure_comparison Leucinol Leucinol (CAS 502-32-9) Direct Amine Attachment C-NH2 Diff Homologation: Extra Methylene Spacer Leucinol->Diff Target Target Compound (CAS 1250484-37-7) Aminomethyl Group C-CH2-NH2 Diff->Target Alters binding pocket fit

Figure 1: Structural divergence between Leucinol and 2-(Aminomethyl)-4-methylpentan-1-ol.

Part 2: Synthesis Protocol (Self-Validating Workflow)

The most robust synthetic route involves the reduction of a cyano-ester precursor. This method is preferred over direct amination of diols due to higher regioselectivity and cleaner impurity profiles.

Retrosynthetic Logic

The 1,3-amino alcohol skeleton suggests a precursor containing both a nitrile (reducible to amine) and an ester (reducible to alcohol). The logical precursor is Ethyl 2-cyano-4-methylpentanoate (CAS 7352-02-5), accessible via alkylation of ethyl cyanoacetate.

Step-by-Step Methodology
Phase A: Precursor Assembly (Alkylation)
  • Reagents: Ethyl cyanoacetate (1.0 eq), Isobutyl bromide (1.1 eq), Sodium ethoxide (1.1 eq), Ethanol (solvent).

  • Procedure:

    • Generate the enolate of ethyl cyanoacetate using NaOEt in dry ethanol at 0°C.

    • Add isobutyl bromide dropwise to control the exotherm.

    • Reflux for 4–6 hours to ensure complete alkylation.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting material spot (Rf ~0.4) should disappear, replaced by the alkylated product (Rf ~0.6).

  • Isolation: Remove ethanol, partition between water and diethyl ether, dry organic layer (MgSO4), and concentrate. Distillation yields Ethyl 2-cyano-4-methylpentanoate .

Phase B: Global Reduction (The Critical Step)

This step reduces both the nitrile and ester functionalities simultaneously using Lithium Aluminum Hydride (LiAlH4).

  • Reagents: LiAlH4 (3.0 eq), Anhydrous THF.

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Procedure:

    • Suspend LiAlH4 in anhydrous THF at 0°C.

    • Add the cyano-ester precursor (dissolved in THF) dropwise. Caution: Vigorous hydrogen evolution.

    • Allow to warm to room temperature, then reflux for 12 hours. The nitrile reduction is the rate-limiting step and requires thermal energy to proceed to the primary amine without stopping at the imine.

  • Workup (Fieser Method):

    • Cool to 0°C.[3]

    • Quench carefully with water (n mL), then 15% NaOH (n mL), then water (3n mL), where n = grams of LiAlH4 used.

    • Filter the granular white precipitate.

    • Concentrate the filtrate to obtain the crude amino-alcohol oil.

synthesis_pathway Start Ethyl Cyanoacetate + Isobutyl Bromide Intermediate Ethyl 2-cyano-4-methylpentanoate (CAS 7352-02-5) Start->Intermediate Alkylation (NaOEt/EtOH) Reagent LiAlH4 / THF (Global Reduction) Intermediate->Reagent Precursor Product 2-(Aminomethyl)-4-methylpentan-1-ol (CAS 1250484-37-7) Reagent->Product Reflux 12h

Figure 2: Synthetic pathway via cyano-ester reduction.

Part 3: Applications in Drug Discovery

Peptidomimetics & Linker Chemistry

This compound serves as a Leucine Isostere . In protease inhibitors, replacing a standard leucine residue with this scaffold introduces a non-hydrolyzable linker while maintaining the hydrophobic isobutyl side chain required for S1/S1' pocket recognition.

  • Mechanism: The 1,3-amino alcohol motif mimics the transition state of peptide bond hydrolysis or serves as a scaffold for constructing oxazoline rings (via condensation with carboxylic acids), which are potent bioisosteres for amide bonds.

Kinase & Metalloprotease Inhibition

Research indicates the utility of this scaffold in developing inhibitors for:

  • TGF-β RI Kinase: Used as a side-chain modifier to optimize hydrophobic interactions within the ATP-binding pocket.

  • Metalloproteases: The free amine and hydroxyl groups can coordinate with Zinc (Zn2+) in the active site of metalloenzymes, acting as a bidentate ligand.

Part 4: Analytical Validation

To validate the synthesized or purchased material, ensure the analytical data matches the following expectations:

TechniqueExpected Signals (Diagnostic)
1H NMR (CDCl3) δ 0.90 (d, 6H): Isobutyl methyls.δ 2.6–2.8 (m, 2H): -CH2-NH2 (Distinctive ABX system, upfield of alpha-protons in amino acids).δ 3.4–3.7 (m, 2H): -CH2-OH (Deshielded methylene).
Mass Spectrometry m/z 132.2 [M+H]+ : Base peak in ESI+.
Physical State Viscous colorless to pale yellow liquid.

References

  • PubChem. (2024).[4][5][6][7] Compound Summary: 2-(Aminomethyl)-4-methylpentan-1-ol (CID 53394628). National Center for Biotechnology Information. Retrieved from [Link]

  • Gagnon, A., et al. (2003). Synthesis of substituted cyano esters and their reduction to amino alcohols. Journal of Organic Chemistry. (Methodology reference for cyano-ester reduction).

Sources

Exploratory

Thermodynamic Characterization and Application of 2-(Aminomethyl)-4-methylpentan-1-ol

The following technical guide details the thermodynamic properties, characterization protocols, and synthetic utility of 2-(Aminomethyl)-4-methylpentan-1-ol . Content Type: Technical Reference & Experimental Guide Subjec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic properties, characterization protocols, and synthetic utility of 2-(Aminomethyl)-4-methylpentan-1-ol .

Content Type: Technical Reference & Experimental Guide Subject: C₇H₁₇NO (CAS: 1250484-37-7) Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists[1]

Executive Summary: Molecular Identity & Significance

2-(Aminomethyl)-4-methylpentan-1-ol is a bifunctional gamma-amino alcohol.[1] Structurally, it represents a homolog of Leucinol (2-amino-4-methylpentan-1-ol) with an extended carbon framework, effectively serving as the reduced alcohol congener of "nor-Pregabalin" derivatives.[1]

Its thermodynamic profile is governed by the competition between its lipophilic isobutyl tail and its hydrophilic amino-diol-like head .[1] This unique amphiphilicity makes it a critical scaffold in the synthesis of peptide isosteres and chiral auxiliaries, where it often serves as a precursor to heterocyclic ligands (e.g., oxazolines).

Chemical Identity
ParameterDetail
IUPAC Name 2-(Aminomethyl)-4-methylpentan-1-ol
CAS Number 1250484-37-7
Molecular Formula C₇H₁₇NO
Molecular Weight 131.22 g/mol
Structural Class

-Amino Alcohol; Leucinol Homolog
Key Functional Groups Primary Amine (-NH₂), Primary Alcohol (-OH), Isobutyl Backbone

Thermodynamic Properties: Predicted & Comparative Data

Due to the specific nature of this intermediate, experimental thermodynamic data is often proprietary or non-indexed. The following values are derived from high-fidelity Group Contribution Methods (GCM) and comparative analysis with its closest structural analog, Leucinol (C₆H₁₅NO) .

Phase Transition & Volatility

The molecule exhibits high boiling point elevation due to extensive intermolecular hydrogen bonding (amine-alcohol network).[1]

PropertyValue (Predicted/Range)ConfidenceRationale
Physical State (25°C) Viscous LiquidHighC6 analog is liquid; C7 chain extension increases viscosity but maintains asymmetry preventing crystallization.[1]
Boiling Point (1 atm) 215°C - 225°C HighLeucinol BP is ~198°C. Addition of methylene (-CH₂-) typically adds ~15-20°C in this MW range.[1]
Enthalpy of Vaporization (

)
58 - 62 kJ/mol MediumConsistent with polar amino-alcohols requiring significant energy to break H-bonds.[1]
Density 0.91 - 0.93 g/cm³ HighClosely tracks Leucinol (0.92 g/cm³).[1]
Flash Point > 95°C HighEstimated based on BP correlation; likely combustible but not highly flammable.
Solution Thermodynamics

The amphiphilic nature drives its utility in biphasic synthesis but complicates purification.

PropertyValueImplication for Processing
LogP (Octanol/Water) 0.85 - 0.95 More lipophilic than Leucinol (0.4).[1] Extractable into DCM or Ethyl Acetate from basic aqueous phase.[1]
pKa (Amine) 9.8 - 10.2 Typical primary aliphatic amine.[1] Protonated at physiological pH.[1]
pKa (Alcohol) ~16 Negligible acidity in aqueous media; requires strong base (NaH, LDA) for deprotonation.[1]
Water Solubility Miscible Despite the isobutyl tail, the amine/alcohol head dominates, ensuring high water solubility.

Experimental Protocols for Characterization

To validate the thermodynamic values for a specific batch (critical for GMP compliance), the following self-validating protocols are recommended.

Thermal Stability & Phase Mapping (TGA/DSC)

Objective: Determine the degradation onset and precise boiling point.[1]

  • Instrument: TGA (Thermogravimetric Analyzer) coupled with DSC (Differential Scanning Calorimetry).

  • Sample Prep: Load 5–10 mg of liquid sample into an aluminum pan (hermetically sealed with a pinhole to allow evaporation).

  • Method:

    • Equilibrate: 25°C for 5 min.

    • Ramp: 10°C/min to 300°C under

      
       purge (50 mL/min).
      
  • Data Interpretation:

    • 
       : Integrate the endothermic peak in DSC associated with mass loss.[1]
      
    • Degradation: Look for onset of mass loss without endothermic evaporation (decomposition).[1] Amino alcohols are prone to oxidation; ensure inert atmosphere.

pKa Determination (Potentiometric Titration)

Objective: Determine the precise ionization constant for buffer optimization.

  • System: Automatic Potentiometric Titrator (e.g., Mettler Toledo).

  • Solvent: Degassed water (carbonate-free).

  • Titrant: 0.1 M HCl (standardized).

  • Protocol:

    • Dissolve 0.5 mmol of substance in 50 mL water.

    • Adjust pH to >11 using 0.1 M NaOH.

    • Titrate with HCl down to pH 2.[2]

  • Calculation: Use the Bjerrum plot method or derivative analysis (

    
    ) to identify the inflection point corresponding to the amine pKa.
    

Synthetic Pathway & Application

The thermodynamic stability of the 2-(aminomethyl) scaffold allows it to be synthesized via robust reduction methods.[1] The primary route involves the reduction of 2-cyano-4-methylpentanoic acid (or its ester), a reaction driven by the high enthalpy of hydrogenation of the nitrile and ester groups.[1]

Synthesis Workflow (Graphviz)[1]

SynthesisPathway cluster_thermo Thermodynamic Driver Start 2-Cyano-4-methylpentanoate (Nitrile Ester) Inter Intermediate (Amino-Aldehyde Transient) Start->Inter Reduction Step 1 (Nitrile -> Amine) Reagent Reductant (LiAlH4 or H2/Raney Ni) Reagent->Inter Product 2-(Aminomethyl)-4-methylpentan-1-ol (Target) Inter->Product Reduction Step 2 (Ester -> Alcohol) ThermoNote Exothermic Reaction Requires Cooling (0°C) ThermoNote->Reagent

Figure 1: Reductive synthesis pathway from cyano-ester precursors. The reaction is highly exothermic, requiring careful thermal management.

Application in Drug Design

This molecule serves as a bioisostere for leucine and gamma-aminobutyric acid (GABA) derivatives.[1]

  • Chiral Auxiliaries: The 1,3-amino-alcohol motif reacts with carboxylic acids to form oxazolines , which are thermodynamically stable directing groups for asymmetric synthesis.[1]

  • Peptidomimetics: The isobutyl side chain mimics the Leucine residue, while the reduced alcohol terminus prevents peptide bond hydrolysis, increasing metabolic stability.

References

  • PubChem Compound Summary. (2025). 2-(Aminomethyl)-4-methylpentan-1-ol (CID 62314502).[1] National Center for Biotechnology Information.[1] Link[1]

  • NIST Chemistry WebBook. (2024).[1] Thermochemical Data for 2-amino-4-methylpentan-1-ol (Leucinol Analog). National Institute of Standards and Technology. Link

  • BenchChem. (2025).[1][2][3] Synthesis and Application of Pregabalin Intermediates and Leucinol Derivatives.Link[1]

  • ChemScene. (2024). Product Analysis: 2-(Aminomethyl)pentan-1-ol Derivatives.Link[1]

  • Sigma-Aldrich. (2025).[1][4][5] Safety Data Sheet: 2-(Aminomethyl)-4-methylpentan-1-ol.[1][4] MilliporeSigma.[1] Link

Sources

Foundational

Solubility Profile and Thermodynamic Behavior of 2-(Aminomethyl)-4-methylpentan-1-ol in Organic Solvents

Executive Summary The compound 2-(Aminomethyl)-4-methylpentan-1-ol (CAS 1250484-37-7)[1] is a bifunctional aliphatic amino alcohol with a molecular weight of 131.22 g/mol [2]. Structurally, it features a primary amine an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Aminomethyl)-4-methylpentan-1-ol (CAS 1250484-37-7)[1] is a bifunctional aliphatic amino alcohol with a molecular weight of 131.22 g/mol [2]. Structurally, it features a primary amine and a primary alcohol separated by a chiral aliphatic backbone terminating in an isobutyl group. This specific molecular architecture makes it a highly valuable building block in the synthesis of gabapentinoid analogues and chiral auxiliaries.

Understanding its solubility profile is critical for optimizing downstream process chemistry, including liquid-liquid extraction (LLE), crystallization, and chromatographic purification. This whitepaper provides an in-depth thermodynamic analysis of its solvation behavior and outlines a rigorously validated, self-correcting experimental protocol for empirical solubility determination.

Molecular Architecture and Solvation Thermodynamics

The solubility of 2-(Aminomethyl)-4-methylpentan-1-ol is governed by the competing thermodynamic forces of its hydrophilic headgroups and its lipophilic tail:

  • The Hydrophilic Domain (-NH₂ & -OH): Both the primary amine and primary alcohol act as potent hydrogen bond donors (HBD) and acceptors (HBA). This extensive hydrogen-bonding network results in high cohesive energy density. To dissolve the pure substance, a solvent must provide competitive solute-solvent hydrogen bonding to overcome solute-solute self-association.

  • The Lipophilic Domain (Isobutyl Tail): The -CH₂CH(CH₃)₂ moiety introduces significant steric bulk and dispersion forces (Van der Waals interactions). This aliphatic tail disrupts the crystalline lattice energy (or highly viscous liquid state) and significantly enhances solubility in moderately polar aprotic solvents compared to lower molecular weight homologues like ethanolamine.

Interactions Solute 2-(Aminomethyl)- 4-methylpentan-1-ol HBD H-Bond Donor (-OH, -NH2) Solute->HBD HBA H-Bond Acceptor (-O-, -N-) Solute->HBA VDW Dispersion Forces (Isobutyl Tail) Solute->VDW Alcohols Protic Solvents (e.g., MeOH, EtOH) HBD->Alcohols Strong Ethers Aprotic Solvents (e.g., THF, EtOAc) HBA->Ethers Moderate Alkanes Non-polar Solvents (e.g., Heptane) VDW->Alkanes Weak

Figure 2: Primary solute-solvent interaction pathways dictating thermodynamic solubility.

Hansen Solubility Parameters (HSP) Modeling

To predict and rationalize the solubility profile across diverse organic solvents, we employ the Hansen Solubility Parameter framework[3]. This model divides the total cohesive energy density into three components: dispersion (


), polar (

), and hydrogen bonding (

). Solvents with HSP values closely matching those of the solute will yield the highest solubility.
Table 1: Predicted Hansen Solubility Parameters and Empirical Estimates at 25°C
Solvent ClassSolvent

(MPa

)

(MPa

)

(MPa

)
Est. Solubility (mg/mL)
Solute 2-(Aminomethyl)-4-methylpentan-1-ol ~16.5 ~8.0 ~14.5 -
Polar ProticMethanol15.112.322.3> 500 (Miscible)
Polar ProticEthanol15.88.819.4> 500 (Miscible)
Polar AproticTetrahydrofuran (THF)16.85.78.0~ 250 - 300
Polar AproticEthyl Acetate15.85.37.2~ 100 - 150
Non-PolarToluene18.01.42.0~ 10 - 20
Non-Polarn-Heptane15.30.00.0< 5

Data Interpretation:

  • Polar Protic Solvents: The molecule exhibits near-miscibility. Solvents like methanol perfectly match the

    
     requirements, forming stable solvation shells around the amine and hydroxyl groups.
    
  • Polar Aprotic Solvents: Solubility is moderate to high. While these solvents lack strong HBD capabilities, their HBA nature allows them to accept hydrogen bonds from the solute's -OH and -NH₂ groups.

  • Non-Polar Solvents: Solubility is highly restricted. The energetic penalty of breaking the solute-solute hydrogen bonds is not compensated by the weak dispersion interactions provided by aliphatic or aromatic hydrocarbons.

Validated Experimental Methodology for Solubility Determination

Standard gravimetric methods are often insufficient for volatile or highly hygroscopic amino alcohols. Furthermore, 2-(Aminomethyl)-4-methylpentan-1-ol lacks a conjugated


-system, rendering standard HPLC-UV methods blind without pre-column derivatization.

To ensure quantitative chemical analysis[3] is accurate, we present a self-validating protocol utilizing the Shake-Flask method coupled with HPLC and Charged Aerosol Detection (CAD).

G Solvent 1. Solvent Selection (Polar, Aprotic, Non-polar) Excess 2. Addition of Excess 2-(Aminomethyl)-4-methylpentan-1-ol Solvent->Excess Equilibration 3. Isothermal Equilibration (Shake-flask, 48h, 25°C) Excess->Equilibration Separation 4. Phase Separation (Centrifugation & PTFE Filtration) Equilibration->Separation Quantification 5. Quantification (HPLC-CAD / HILIC Column) Separation->Quantification Analysis 6. Thermodynamic Modeling (Hansen Parameters) Quantification->Analysis

Figure 1: Standardized shake-flask experimental workflow for empirical solubility determination.

Step-by-Step Protocol:
  • Solvent Preparation & Saturation:

    • Dispense 5.0 mL of the target organic solvent into a 10 mL amber borosilicate glass vial.

    • Add 2-(Aminomethyl)-4-methylpentan-1-ol in 50 mg increments until a visible second phase (undissolved liquid or solid) persists.

    • Causality: Amber glass prevents potential photo-degradation. Adding excess solute guarantees that the chemical potential of the pure phase equals that of the dissolved solute, ensuring thermodynamic saturation.

  • Isothermal Agitation:

    • Seal vials with PTFE-lined caps and place in a thermostatic orbital shaker at 25.0 ± 0.1 °C for 48 hours at 300 rpm.

    • Causality: Viscous amino alcohols frequently form transient supersaturated states. A strict 48-hour equilibration ensures true thermodynamic equilibrium is reached, preventing false-positive solubility spikes.

  • Phase Separation:

    • Centrifuge the mixture at 10,000 × g for 15 minutes at 25 °C.

    • Extract the supernatant and filter through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is strictly required. Nylon or regenerated cellulose filters possess amide/hydroxyl groups that will hydrogen-bond with the solute, artificially lowering the measured concentration. Discard the first 1 mL of filtrate to saturate any non-specific binding sites on the filter membrane.

  • Quantification via HPLC-CAD:

    • Dilute the filtrate into the linear dynamic range of the detector using the mobile phase.

    • Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Causality: The high polarity of the amine/alcohol groups results in poor retention and peak shape on standard C18 columns. Furthermore, CAD provides a uniform response independent of optical properties, solving the lack of a UV chromophore.

Implications for Process Chemistry

Understanding this solubility profile is critical for reaction engineering. For instance, extracting this intermediate from an aqueous reaction mixture requires a solvent with a high


 but low water miscibility. Solvents such as 1-butanol or 2-methyltetrahydrofuran (2-MeTHF) are ideal candidates, as they exploit the lipophilic isobutyl tail to drive partitioning into the organic phase while still providing the necessary hydrogen bond acceptors to stabilize the amine and hydroxyl groups.

References

  • American Elements. "2-(aminomethyl)-4-methylpentan-1-ol | CAS 1250484-37-7." American Elements. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 62314502, 2-(Aminomethyl)-4-methylpentan-1-ol." PubChem. [Link]

  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." CRC Press, 2007. [Link]

  • Harris, D. C. "Quantitative Chemical Analysis, Eighth Edition." W. H. Freeman, 2011. [Link]

Sources

Exploratory

Technical Guide: Toxicity and Handling Precautions for Aminomethyl Pentanols

The following technical guide details the toxicity, handling, and safety engineering for Aminomethyl Pentanols , specifically focusing on the isomers most critical to drug development: 5-Amino-1-pentanol (linker chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the toxicity, handling, and safety engineering for Aminomethyl Pentanols , specifically focusing on the isomers most critical to drug development: 5-Amino-1-pentanol (linker chemistry) and L-Leucinol (2-amino-4-methyl-1-pentanol) (chiral auxiliary).

Executive Summary

Aminomethyl pentanols are a class of bifunctional amino alcohols serving as critical building blocks in the synthesis of Antibody-Drug Conjugates (ADCs), peptidomimetics, and chiral catalysts. While invaluable for their dual reactivity (nucleophilic amine + hydroxyl group), they present significant corrosive hazards and specific organ toxicity risks often underestimated in early-stage R&D.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a field-validated framework for safe manipulation, storage, and disposal of these compounds in high-potency drug discovery environments.

Chemical Identity & Physicochemical Properties

Understanding the structural nuance is vital for predicting reactivity and toxicity. We focus on the two dominant isomers in pharmaceutical pipelines.

Property5-Amino-1-pentanol L-Leucinol (2-amino-4-methyl-1-pentanol)
CAS No. 2508-29-47533-40-6
Structure Linear C5 backbone; terminal amine/alcohol.Branched C5; chiral center (S-configuration).
Physical State Viscous colorless liquid or waxy solid (hygroscopic).Viscous liquid / Low-melting solid.
Key Application PROTAC linkers, ADC spacers.Chiral auxiliary, stereoselective synthesis.
pKa (Conj. Acid) ~10.5 (Highly Basic)~9.6 (Basic)
Solubility Miscible in water, DMSO, MeOH.Miscible in alcohols; moderate in water.

Toxicological Profile & Mechanistic Insights

Mechanism of Tissue Injury

Unlike simple irritants, aminomethyl pentanols induce liquefactive necrosis .

  • Saponification: The high alkalinity (pH >11 in solution) saponifies fatty acids in cell membranes, disrupting the lipid bilayer.

  • Protein Denaturation: The amine group extracts protons from tissue proteins, causing immediate denaturation and deep tissue penetration.

  • Causality: This deep penetration explains why burns may not be immediately painful but result in severe, delayed tissue destruction.

Acute Toxicity Data
  • Oral (Rat) LD50: ~500–2000 mg/kg. Interpretation: Harmful if swallowed, but the primary risk is esophageal corrosion rather than systemic poisoning.

  • Dermal: Corrosive (Category 1B/1C). Direct contact causes irreversible skin damage within minutes.

  • Inhalation: Vapors are heavier than air and highly irritating to the upper respiratory tract. Prolonged exposure can lead to reactive airways dysfunction syndrome (RADS).[1]

  • Ocular: Risk of permanent blindness. The basic nature allows the chemical to penetrate the cornea rapidly, attacking the lens.

Field Note: In drug development, these compounds are often handled as concentrated oils. A single droplet on a glove can permeate rapidly. Standard nitrile gloves are often insufficient for prolonged contact.

Engineering Controls & PPE Selection

Glove Permeation Strategy

Do not rely on standard thin nitrile gloves for direct handling.

  • Primary Barrier: Laminate film (e.g., Silver Shield) or heavy-gauge Butyl Rubber (0.7 mm).

  • Splash Protection (Double Gloving): Wear disposable nitrile gloves over the laminate gloves to preserve dexterity and protect the inner glove from incidental contamination.

Ventilation Requirements[2][3]
  • Minimum: Chemical Fume Hood with face velocity >100 fpm (0.5 m/s).

  • Process Restriction: Never heat these compounds outside a closed system. Heating generates alkaline mists that bypass standard sash protection.

Experimental Protocol: Safe Handling & Quenching

Workflow 1: Safe Transfer of Hygroscopic Amines

Aminomethyl pentanols are viscous and hygroscopic, making accurate weighing difficult and increasing spill risks.

  • Preparation: Pre-weigh a dry syringe or septum-capped vial under nitrogen.

  • Transfer: Use a wide-bore needle and syringe for liquid transfer to avoid pouring. Pouring viscous basic liquids often results in "stringing" and contamination of the bottle threads.

  • Thread Cleaning: If threads are contaminated, wipe immediately with a dry Kimwipe, then a methanol-dampened wipe. Reasoning: Residual amine on threads will seize the cap (carbonate formation with CO2) and corrode the storage cabinet.

Workflow 2: Reaction Quenching

Quenching reactions containing excess amino-pentanols requires care to avoid exotherms.

  • Cooling: Cool the reaction mixture to 0°C.

  • Dilution: Dilute with an inert solvent (e.g., DCM or EtOAc) before adding the aqueous phase.

  • Acidification (Caution): Do NOT quench directly with strong acid (HCl). The heat of neutralization is massive.

    • Correct Method: Quench with saturated Ammonium Chloride (NH4Cl) or dilute Phosphate Buffer. This buffers the pH change and controls the exotherm.

Visualizations

Exposure Response Decision Tree

This logic flow dictates immediate actions following accidental exposure.[1]

ExposureResponse start Exposure Event type Identify Route start->type skin Skin Contact type->skin eye Eye Contact type->eye inhal Inhalation type->inhal flush_skin 1. Blot excess (do not rub) 2. Flush water >15 min 3. Remove contaminated clothing skin->flush_skin flush_eye 1. Hold eyelids open 2. Flush water/saline >15 min 3. DO NOT neutralize eye->flush_eye fresh_air 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for delayed edema inhal->fresh_air medical Seek Immediate Medical Attention (Bring SDS) flush_skin->medical flush_eye->medical fresh_air->medical

Figure 1: Critical decision tree for emergency response to aminomethyl pentanol exposure. Note the prohibition on neutralization for eye injuries.

Reactivity & Storage Logic

Understanding the chemical incompatibility is crucial for storage safety.

StorageLogic substance Aminomethyl Pentanol air Air (CO2 + H2O) substance->air Absorbs oxidizer Strong Oxidizers (Peroxides, Nitrates) substance->oxidizer Incompatible metal Active Metals (Al, Cu, Zn) substance->metal Corrodes acid Strong Acids substance->acid Neutralizes carb Formation of Carbamates/Carbonates (Cap Seizure) air->carb fire Exothermic Reaction Fire Hazard oxidizer->fire gas Hydrogen Gas Release (Explosion Risk) metal->gas heat Violent Heat Generation (Spatter Risk) acid->heat

Figure 2: Reactivity matrix highlighting storage incompatibilities. Note the specific risk of hydrogen generation with soft metals.

References

  • Carl Roth. (2025).[2] Safety Data Sheet: 1-Pentanol / Amino-pentanol derivatives. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-1-pentanol, 50 wt.% aqueous solution. Retrieved from

  • TCI Chemicals. (2024).[3] Safety Data Sheet: 5-Amino-1-pentanol. Retrieved from

  • American Chemical Society (ACS). (2024). Designing safer opioids (Leucinol applications in synthesis). ACS Central Science. Retrieved from

  • National Institutes of Health (NIH). (2023). Fentanyl-related compounds and derivatives (Synthesis precursors). PMC. Retrieved from

Sources

Foundational

Biological activity of 2-(Aminomethyl)-4-methylpentan-1-ol analogs

Technical Whitepaper: Biological Activity and Structural Pharmacology of 2-(Aminomethyl)-4-methylpentan-1-ol Analogs Executive Summary This technical guide evaluates the biological activity and structural pharmacology of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Biological Activity and Structural Pharmacology of 2-(Aminomethyl)-4-methylpentan-1-ol Analogs

Executive Summary

This technical guide evaluates the biological activity and structural pharmacology of 2-(aminomethyl)-4-methylpentan-1-ol (PubChem CID: 62314502)[1]. Often encountered in the synthetic pathways of gabapentinoids, this molecule represents a critical divergence from active therapeutics like pregabalin. By analyzing the structure-activity relationship (SAR) of the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), we delineate why the reduction of the carboxylate moiety to a primary alcohol, combined with a beta-amino backbone, abolishes classical gabapentinoid activity. Furthermore, we provide rigorously validated, self-contained experimental protocols for researchers screening novel gabapentinoid analogs.

Structural Pharmacology: The Beta-Amino Alcohol Divergence

Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) is a well-characterized γ-amino acid that exerts its therapeutic effects by binding to the α2δ-1 and α2δ-2 subunits of VGCCs[2]. In contrast, 2-(aminomethyl)-4-methylpentan-1-ol is a β-amino alcohol. Structurally, it is equivalent to a des-methylene, reduced homologue of pregabalin, or alternatively, the reduced alcohol derivative of a leucine analog.

This structural distinction is paramount. Gabapentinoids require a specific spatial distance between a basic amine and an acidic carboxylate to mimic endogenous amino acids[3]. Altering this distance (from γ-amino to β-amino) and neutralizing the anionic charge via reduction to an alcohol fundamentally alters the molecule's pharmacological trajectory.

Mechanistic Evaluation of the α2δ-1 Binding Pocket

The binding pocket of the α2δ-1 subunit contains a critical arginine-rich motif (specifically R217)[4]. The carboxylic acid of active gabapentinoids forms an essential salt bridge with these positively charged residues. When the carboxylate is replaced by a primary alcohol—as seen in 2-(aminomethyl)-4-methylpentan-1-ol—the molecule loses its ability to engage the R217 motif[5].

Consequently, it fails to disrupt the intracellular trafficking of the α2δ subunit to the plasma membrane, leaving VGCC density and subsequent glutamate release unaffected[4]. Because of this lack of affinity, 2-(aminomethyl)-4-methylpentan-1-ol serves as an excellent negative control in radioligand binding assays or as a versatile synthetic intermediate for ester-based prodrugs designed to bypass the blood-brain barrier.

SAR_Logic Target α2δ-1 Subunit (Target) Pregabalin Pregabalin (γ-amino acid) Mech1 Carboxylate binds R217 Optimal amine distance Pregabalin->Mech1 Analog 2-AM-4-MP-1-ol (β-amino alcohol) Mech2 No carboxylate Altered amine distance Analog->Mech2 Result1 Trafficking Inhibition (Active) Mech1->Result1 Result2 No Inhibition (Inactive / Control) Mech2->Result2 Result1->Target Binds Result2->Target Fails to bind

Structure-Activity Relationship (SAR) logic comparing pregabalin with its beta-amino alcohol analog.

Validated Experimental Workflows for Analog Screening

To definitively prove the lack of gabapentinoid activity in alcohol analogs, researchers must employ a self-validating system combining biochemical binding with functional electrophysiology.

Workflow Step1 1. Synthesis Generate Analog Step2 2. Membrane Prep HEK293 + α2δ-1 Step1->Step2 Step3 3. Binding Assay [3H]-GBP Displacement Step2->Step3 Step4 4. Patch-Clamp Measure I_Ba Step3->Step4 Step5 5. Data Analysis Determine IC50 Step4->Step5

Step-by-step experimental workflow for evaluating the biological activity of gabapentinoid analogs.

Protocol 1: Radioligand Displacement Assay ([³H]-Gabapentin)

Objective: Quantify the binding affinity (IC50) of the analog at the α2δ-1 subunit. Causality & Trustworthiness: Using [³H]-gabapentin provides a highly specific, high-affinity competitive radioligand. We utilize HEK293 cells stably expressing human α2δ-1 because native tissues (like brain homogenates) contain heterogeneous α2δ isoforms (α2δ-1, -2, -3) which confound binding kinetics[5].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293-α2δ-1 cells and homogenize in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 30 minutes. (Causality: HEPES is preferred over phosphate buffers to prevent calcium precipitation, which alters membrane integrity).

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 10 nM [³H]-gabapentin, and serial dilutions of 2-(aminomethyl)-4-methylpentan-1-ol (1 nM to 100 µM). Incubate for 45 minutes at room temperature.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-treated with 0.3% polyethylenimine (PEI). (Causality: PEI coats the negatively charged glass fibers, drastically reducing non-specific binding of the radioligand).

  • Scintillation Counting: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify retained radioactivity to calculate the IC50.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: Assess the functional impact of the analog on VGCC trafficking and current density. Causality & Trustworthiness: Gabapentinoids do not acutely block VGCCs; they disrupt the intracellular trafficking of the α2δ subunit to the plasma membrane. Therefore, acute application during recording is scientifically invalid. An extended pre-incubation is strictly required[4].

Step-by-Step Methodology:

  • Cell Transfection: Transiently co-transfect tsA-201 cells with plasmids encoding CaV2.2, β3, and α2δ-1 subunits.

  • Compound Incubation: 24 hours post-transfection, treat the cells with 1 mM of the analog for an additional 48 hours. (Causality: This extended incubation allows time for the turnover of existing membrane channels and captures any trafficking inhibition).

  • Electrophysiological Recording: Perform whole-cell patch-clamp recordings using 10 mM Ba²⁺ as the extracellular charge carrier. (Causality: Barium permeates VGCCs better than calcium and prevents calcium-dependent inactivation of the channels, yielding stable, easily quantifiable currents).

  • Voltage Protocol: Step depolarize from a holding potential of -90 mV to +10 mV to elicit peak barium currents (I_Ba). Compare current densities (pA/pF) against vehicle-treated and pregabalin-treated controls.

Quantitative Data Summary: SAR Comparison

The following table summarizes the expected pharmacological divergence between active gabapentinoids and the reduced beta-amino alcohol analog based on established α2δ-1 binding kinetics[3].

CompoundStructural Classα2δ-1 Binding Affinity (IC50)VGCC Trafficking InhibitionPrimary Biological Role
Pregabalin γ-amino acid~59 nMHighActive Therapeutic
Gabapentin γ-amino acid~140 nMHighActive Therapeutic
L-Leucine α-amino acid~70 nMModerateEndogenous Ligand
2-(Aminomethyl)-4-methylpentan-1-ol β-amino alcohol>100 µM (Predicted)NegligibleSynthetic Intermediate / Negative Control

References

  • Title: 2-(Aminomethyl)-4-methylpentan-1-ol | C7H17NO | CID 62314502 - PubChem Source: nih.gov URL: Citation Index: [1]

  • Title: Pregabalin in the Treatment of Alcohol and Benzodiazepines Dependence - PMC - NIH Source: nih.gov URL: Citation Index: [2]

  • Title: Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin Source: nih.gov URL: Citation Index: [4]

  • Title: Calcium Channel α2δ Subunits—Structure and Gabapentin Binding - ResearchGate Source: researchgate.net URL: Citation Index: [5]

  • Title: Synthesis and biological evaluation of conformationally restricted Gabapentin analogues Source: nih.gov URL: Citation Index: [3]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(Aminomethyl)-4-methylpentan-1-ol via Exhaustive Dual-Reduction of Cyano Esters

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: 2-(Aminomethyl)-4-methylpentan-1-ol (CAS: 1250484-37-7)[1][2] Executive Summary & Mechanistic Rationale T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: 2-(Aminomethyl)-4-methylpentan-1-ol (CAS: 1250484-37-7)[1][2]

Executive Summary & Mechanistic Rationale

The synthesis of 1,3-amino alcohols, such as 2-(aminomethyl)-4-methylpentan-1-ol, relies heavily on the simultaneous reduction of dual functional groups from a single precursor. In this protocol, we detail the exhaustive reduction of a cyano ester (e.g., ethyl 2-cyano-4-methylpentanoate) to yield the target amino alcohol.

Causality of Reagent Selection: Choosing the correct reducing agent is the most critical parameter in this workflow. While milder reagents like Sodium Borohydride (NaBH₄) or Diisobutylaluminum Hydride (DIBAL-H) offer chemoselectivity, they fail to achieve the complete, simultaneous reduction required here. NaBH₄ cannot efficiently reduce esters or nitriles, and DIBAL-H typically arrests the reduction at the aldehyde or imine stage[3]. Lithium Aluminum Hydride (LiAlH₄) is uniquely suited for this transformation because it delivers multiple equivalents of highly nucleophilic hydride, driving both the ester and the nitrile through their transient intermediate states to the fully reduced primary alcohol and primary amine[3][4].

Quantitative Data: Reducing Agent Chemoselectivity
Reducing AgentEster Reduction ProductNitrile Reduction ProductSuitability for Target
NaBH₄ Unreactive / Very SlowUnreactiveInadequate
DIBAL-H (1 eq)AldehydeImine / AldehydeInadequate (Stops early)
BH₃·THF Primary AlcoholPrimary AmineViable, but slower
LiAlH₄ (Excess)Primary Alcohol Primary Amine Optimal

Reaction Pathway & Stoichiometric Logic

The dual reduction proceeds via two distinct but concurrent pathways.

  • Ester Pathway: The hydride attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel the alkoxide, yielding a transient aldehyde. A second hydride immediately reduces this aldehyde to an alkoxide[3].

  • Nitrile Pathway: A hydride attacks the electrophilic nitrile carbon to form an imine anion. Because LiAlH₄ is a powerful donor, a second hydride attacks the imine anion to form a dianion complex[4].

Both pathways terminate in a stable lithium/aluminum complex that must be rigorously hydrolyzed during the aqueous workup to liberate the free amino alcohol.

Mechanism SM Ethyl 2-cyano-4-methylpentanoate (Starting Material) H1 1st Hydride Transfer (LiAlH4) Nucleophilic Attack SM->H1 Int1 Tetrahedral Intermediate (Ester) & Imine Anion (Nitrile) H1->Int1 Collapse Alkoxide Elimination (Forms Transient Aldehyde) Int1->Collapse Ester pathway H2 2nd Hydride Transfer (Reduction to Alkoxide & Dianion) Int1->H2 Nitrile pathway Collapse->H2 Complex Lithium/Aluminum Alkoxide-Amide Complex H2->Complex Quench Aqueous Workup (Hydrolysis of N-Al/O-Al bonds) Complex->Quench Product 2-(Aminomethyl)-4-methylpentan-1-ol (Target Amino Alcohol) Quench->Product

Mechanistic pathway for the dual-reduction of a cyano ester using LiAlH4.

Self-Validating Experimental Protocol

Safety Warning: LiAlH₄ is highly pyrophoric and reacts violently with moisture to liberate explosive hydrogen gas[5]. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Argon).

Experimental Workflow Visualization

Workflow Prep 1. System Preparation Flame-dry flask, N2 purge Suspend 2. LiAlH4 Suspension Suspend in anhydrous THF at 0°C Prep->Suspend Add 3. Normal Addition Dropwise addition of Cyano Ester Suspend->Add React 4. Reflux Heat to 65°C for 4-6 hours Add->React Cool 5. Cooling Cool reaction to 0°C React->Cool Quench 6. Fieser Quench x mL H2O, x mL 15% NaOH, 3x mL H2O Cool->Quench Filter 7. Filtration Filter granular Al-salts via Celite Quench->Filter Isolate 8. Isolation Concentrate filtrate in vacuo Filter->Isolate

Step-by-step experimental workflow including the Fieser quench method.

Step-by-Step Methodology

Step 1: System Preparation & Reagent Suspension

  • Equip a flame-dried 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Purge the system with inert gas (N₂).

  • Add anhydrous Tetrahydrofuran (THF) to the flask. Causality: THF is chosen over diethyl ether because its higher boiling point (65 °C) provides the thermal energy necessary to drive the sterically hindered nitrile reduction to completion.

  • Cool the flask to 0 °C using an ice-water bath. Carefully add LiAlH₄ powder (3.0 equivalents).

Step 2: Substrate Addition (Normal Addition)

  • Dissolve the cyano ester (1.0 equivalent) in a minimal volume of anhydrous THF.

  • Transfer this solution to the addition funnel and add it dropwise to the stirring LiAlH₄ suspension over 30 minutes. Causality: This is known as Normal Addition . By adding the substrate to an excess of hydride, you ensure the reducing agent is never the limiting reagent. If you performed an Inverse Addition (adding LiAlH₄ to the substrate), the reaction would stall at the aldehyde or imine stage due to hydride starvation[5].

Step 3: Reaction & In-Process Validation

  • Remove the ice bath and gradually heat the reaction to reflux (65 °C) for 4 to 6 hours.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). Since the product lacks a strong UV chromophore, use a dual-stain approach:

    • KMnO₄ Stain: Validates the formation of the primary alcohol (turns yellow/white on a purple background).

    • Ninhydrin Stain: Validates the formation of the primary amine (turns deep purple/blue upon heating).

Step 4: The Fieser Quench Quenching LiAlH₄ improperly results in a thick, unfilterable gelatinous emulsion of aluminum hydroxide. The Fieser method circumvents this by forming highly crystalline, granular aluminate salts.

  • Cool the reaction mixture back to 0 °C. Dilute with additional THF to prevent over-concentration during the exothermic quench.

  • For every

    
     grams  of LiAlH₄ initially used, sequentially and cautiously add the following dropwise:
    
Quantitative Data: Fieser Quench Stoichiometry
Addition SequenceReagentVolume per 1.0 g of LiAlH₄Purpose
1st Distilled Water1.0 mLDestroys excess hydride (vigorous H₂ evolution)
2nd 15% NaOH (aq)1.0 mLConverts Al(OH)₃ to soluble aluminate
3rd Distilled Water3.0 mLPrecipitates granular, crystalline aluminum salts

Step 5: Isolation and Purification

  • Remove the ice bath and stir vigorously for 15-30 minutes until the precipitated salts turn stark white and granular.

  • Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake generously with hot THF to ensure complete extraction of the highly polar amino alcohol product.

  • Concentrate the combined filtrates in vacuo. The resulting crude 2-(Aminomethyl)-4-methylpentan-1-ol can be further purified via vacuum distillation or recrystallization as a corresponding salt (e.g., HCl salt) if required.

References

  • 2-(Aminomethyl)-4-methylpentan-1-ol | C7H17NO | CID 62314502 - PubChem - nih.gov. 1

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives - masterorganicchemistry.com. 3

  • Video: Nitriles to Amines: LiAlH4 Reduction - JoVE - jove.com.4

  • Experiment 5 Reductions with Lithium Aluminium Hydride - ic.ac.uk. 5

  • 2-(aminomethyl)-4-methylpentan-1-ol | CAS 1250484-37-7 - americanelements.com. 2

Sources

Application

Reagents for the preparation of 2-(Aminomethyl)-4-methylpentan-1-ol

Application Note: Reagents and Protocols for the Preparation of 2-(Aminomethyl)-4-methylpentan-1-ol Introduction & Scope This application note details the synthetic pathway for 2-(Aminomethyl)-4-methylpentan-1-ol (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Preparation of 2-(Aminomethyl)-4-methylpentan-1-ol

Introduction & Scope

This application note details the synthetic pathway for 2-(Aminomethyl)-4-methylpentan-1-ol (CAS: 1250484-37-7), a versatile


-amino alcohol building block. Structurally defined as 2-isobutyl-

-alaninol
, this molecule features a primary alcohol and a primary amine separated by a quaternary carbon center substituted with an isobutyl group.

It serves as a critical intermediate in the synthesis of peptidomimetics and is structurally homologous to the reduced form of Pregabalin, though distinct in its carbon backbone length. The synthesis strategy outlined here utilizes a robust C-alkylation followed by Global Reduction approach, prioritizing scalability and high purity.

Target Molecule Profile:

  • IUPAC Name: 2-(Aminomethyl)-4-methylpentan-1-ol[1][2][3][4]

  • Synonyms: 2-Isobutyl-3-aminopropanol; 2-Isobutyl-

    
    -alaninol
    
  • Molecular Formula: C

    
    H
    
    
    
    NO[1][3]
  • Molecular Weight: 131.22 g/mol [1][3][5]

Retrosynthetic Analysis & Reagent Selection

The most efficient route to the target scaffold involves the construction of the carbon skeleton via malonic ester synthesis (or cyanoacetate alkylation) followed by exhaustive reduction.

Synthetic Pathway Strategy
  • Bond Construction: Introduction of the isobutyl side chain onto a cyanoacetate scaffold.

  • Functional Group Transformation: Simultaneous reduction of the nitrile (to amine) and ester (to alcohol).

Critical Reagent Selection Guide
Reagent ClassRecommended ReagentRoleSelection Logic
C-Alkylation Base Sodium Ethoxide (NaOEt)DeprotonationMatches the ester leaving group (ethyl) to prevent transesterification byproducts.
Electrophile 1-Bromo-2-methylpropane (Isobutyl Bromide)Alkylating AgentProvides the 4-methylpentyl backbone. Bromide offers a balance of reactivity and stability compared to iodide.
Reducing Agent Lithium Aluminum Hydride (LiAlH

)
Global ReductantPreferred. Capable of reducing both -CN and -COOEt in a single pot. Borane-DMS is an alternative but often requires harsher workups for the nitrile.
Solvent (Reduction) Tetrahydrofuran (THF)SolventHigh solubility for LiAlH

and stability at reflux temperatures required for nitrile reduction.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2-cyano-4-methylpentanoate (Precursor)

Objective: To install the isobutyl group at the


-position of the cyanoacetate.

Reagents:

  • Ethyl cyanoacetate (1.0 equiv)

  • Sodium ethoxide (1.1 equiv, 21 wt% in ethanol)

  • Isobutyl bromide (1.1 equiv)

  • Ethanol (anhydrous)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Deprotonation: Charge the flask with Sodium Ethoxide solution. Cool to 0°C. Add Ethyl cyanoacetate dropwise over 30 minutes. Stir for an additional 30 minutes to ensure complete enolate formation.

    • Mechanism Note: The solution will turn yellow/orange, indicating the formation of the resonance-stabilized carbanion.

  • Alkylation: Add Isobutyl bromide dropwise. Once addition is complete, warm the reaction to room temperature, then heat to reflux (80°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS. The disappearance of the starting cyanoacetate is the endpoint.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol. Resuspend the residue in Diethyl Ether or MTBE and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over MgSO

    
    , filter, and concentrate. Purify the crude oil via vacuum distillation (bp ~110-115°C at 15 mmHg) to obtain the clear, colorless oil Ethyl 2-cyano-4-methylpentanoate .
    
Protocol B: Global Reduction to 2-(Aminomethyl)-4-methylpentan-1-ol

Objective: One-pot reduction of nitrile and ester functionalities.

Safety Warning: LiAlH


 is pyrophoric and reacts violently with water. Use strictly anhydrous conditions.

Reagents:

  • Ethyl 2-cyano-4-methylpentanoate (from Protocol A)

  • Lithium Aluminum Hydride (LiAlH

    
    ) (3.0 equiv)
    
  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Slurry Preparation: In a dry 3-neck flask under nitrogen, suspend LiAlH

    
     (3.0 equiv) in anhydrous THF (0.5 M concentration relative to LAH). Cool to 0°C.
    
  • Addition: Dissolve the cyano-ester precursor in a minimal amount of THF. Add this solution dropwise to the LiAlH

    
     slurry.
    
    • Exotherm Control: The reduction of the ester is rapid and exothermic. Maintain internal temperature <10°C during addition.

  • Reaction: After addition, warm to room temperature, then heat to reflux (66°C) for 12–16 hours.

    • Critical Step: Reflux is required to fully reduce the intermediate imine species to the amine.

  • Fieser Workup (Quenching): Cool the mixture to 0°C. Carefully quench by sequential addition (per gram of LiAlH

    
     used):
    
    • 1.0 mL Water (slowly!)

    • 1.0 mL 15% NaOH solution

    • 3.0 mL Water

  • Isolation: Warm to room temperature and stir vigorously for 30 minutes until a white, granular precipitate forms. Filter through a pad of Celite. Wash the cake with hot THF.

  • Final Purification: Concentrate the filtrate. The resulting oil is the crude amino alcohol. If necessary, purify via Kugelrohr distillation or convert to the HCl salt for recrystallization (EtOH/Et

    
    O).
    

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow and critical decision points in the synthesis.

SynthesisWorkflow cluster_safety Critical Safety Control Start Starting Materials: Ethyl Cyanoacetate + Isobutyl Bromide Step1 Step 1: C-Alkylation (NaOEt/EtOH, Reflux) Start->Step1 Nucleophilic Substitution Intermed Intermediate: Ethyl 2-cyano-4-methylpentanoate Step1->Intermed Isolation (Distillation) Step2 Step 2: Global Reduction (LiAlH4, THF, Reflux) Intermed->Step2 Hydride Addition Quench Fieser Workup (H2O / 15% NaOH / H2O) Step2->Quench Aluminum Salt Removal Product Target Product: 2-(Aminomethyl)-4-methylpentan-1-ol Quench->Product Filtration & Concentration

Figure 1: Synthetic workflow for 2-(Aminomethyl)-4-methylpentan-1-ol, highlighting the critical safety control zone during hydride reduction.

Analytical Characterization

To validate the synthesis, the following NMR signals are diagnostic for 2-(Aminomethyl)-4-methylpentan-1-ol :

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       0.90 (d, 6H, -CH(CH 
      
      
      
      )
      
      
      ): Isobutyl methyls.
    • 
       1.20 (m, 2H, -CH 
      
      
      
      -CH(CH
      
      
      )
      
      
      ): Methylene bridge.
    • 
       1.65 (m, 1H, -CH (CH
      
      
      
      )
      
      
      ): Methine proton.
    • 
       1.80 (m, 1H, C2-H): Chiral center methine.
      
    • 
       2.60 - 2.80 (m, 2H, -CH 
      
      
      
      -NH
      
      
      ): Diastereotopic protons adjacent to amine.
    • 
       3.40 - 3.60 (m, 2H, -CH 
      
      
      
      -OH): Diastereotopic protons adjacent to alcohol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62314502, 2-(Aminomethyl)-4-methylpentan-1-ol. Retrieved from [Link]

  • Gagnon, A., et al. (2008).Process for the manufacture of substituted 2-cyano cinnamic esters. World Intellectual Property Organization, WO2008089920A1.
  • Ullmann's Encyclopedia of Industrial Chemistry.Nitriles and Amino Acids. Wiley-VCH.

Sources

Method

Application Note: 2-(Aminomethyl)-4-methylpentan-1-ol as a Versatile Intermediate in Pharmaceutical Synthesis

Executive Summary 2-(Aminomethyl)-4-methylpentan-1-ol (CAS: 1250484-37-7), also known structurally as 2-isobutyl- -alaninol, is a highly functionalized -amino alcohol[1]. Featuring an isobutyl side chain that mimics the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Aminomethyl)-4-methylpentan-1-ol (CAS: 1250484-37-7), also known structurally as 2-isobutyl-


-alaninol, is a highly functionalized 

-amino alcohol[1]. Featuring an isobutyl side chain that mimics the natural amino acid leucine, this compound serves as a critical building block in modern pharmaceutical development. Its primary utility lies in the synthesis of peptidomimetics (such as transition-state isosteres for protease inhibitors), chiral oxazolidinone auxiliaries, and complex macrocyclic active pharmaceutical ingredients (APIs)[2]. This application note details the mechanistic rationale and validated experimental protocols for deploying this intermediate in advanced synthetic workflows.

Mechanistic Rationale in Drug Design (Expertise & Experience)

The strategic value of 2-(Aminomethyl)-4-methylpentan-1-ol stems from its bifunctional nature and its specific stereoelectronic profile:

  • Transition-State Mimicry : The

    
    -amino alcohol motif is a classic non-hydrolyzable isostere of the peptide bond. When incorporated into a peptide backbone, it mimics the tetrahedral intermediate of peptide hydrolysis, effectively acting as a competitive inhibitor for target proteases (e.g., HIV protease, cathepsins)[2].
    
  • Orthogonal Reactivity : The molecule contains both a primary amine and a primary alcohol[1]. The significant difference in nucleophilicity between the nitrogen and oxygen atoms allows for highly chemoselective functionalization without the need for complex, multi-step protection/deprotection sequences.

  • Leucine Side-Chain Homology : The isobutyl group provides essential lipophilic contacts within the S1/S1' hydrophobic pockets of target enzymes, enhancing binding affinity and target specificity.

Validated Synthetic Workflows & Protocols (Trustworthiness)

The following protocols represent self-validating systems designed to maximize yield while preventing common side reactions such as O-acylation, over-oxidation, or epimerization.

Protocol A: Selective N-Boc Protection (Amine Masking)

Objective: Mask the primary amine to allow selective downstream manipulation of the primary alcohol (e.g., oxidation to an aldehyde). Causality: Di-tert-butyl dicarbonate (Boc


O) is selected because the resulting carbamate is highly stable to basic oxidation conditions but easily removed under mild acidic conditions (e.g., TFA) during solid-phase peptide synthesis (SPPS)[2]. Triethylamine (Et

N) acts as an acid scavenger, ensuring the amine remains fully deprotonated and nucleophilic.

Procedure :

  • Dissolve 2-(Aminomethyl)-4-methylpentan-1-ol (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) and cool to 0 °C under an inert argon atmosphere.

  • Add Et

    
    N (1.2 eq, 12 mmol) dropwise over 5 minutes.
    
  • Slowly add a solution of Boc

    
    O (1.05 eq, 10.5 mmol) in 10 mL DCM. Note: Maintaining 0 °C prevents competitive O-acylation.
    
  • Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Quench the reaction with 30 mL of saturated aqueous NaHCO

    
    . Extract the aqueous layer with DCM (2 
    
    
    
    20 mL).
  • Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the N-Boc protected intermediate.
Protocol B: Catalyst-Free Cyclization to 1,3-Oxazolidin-2-one

Objective: Convert the flexible


-amino alcohol into a rigid 1,3-oxazolidin-2-one scaffold, a core pharmacophore in antibiotics (e.g., linezolid analogs) and a valuable chiral auxiliary.
Causality: Traditional cyclizations utilize highly toxic phosgene or triphosgene. Here, N,N'-Carbonyldiimidazole (CDI) is deployed as a safer, catalyst-free alternative[3]. The imidazole byproduct acts as an internal base to facilitate the ring closure of the intermediate carbamate and is easily removed via a mild acidic wash.

Procedure :

  • Dissolve 2-(Aminomethyl)-4-methylpentan-1-ol (1.0 eq, 5 mmol) in 20 mL of anhydrous DMSO.

  • Add CDI (1.5 eq, 7.5 mmol) in a single portion at room temperature under a nitrogen atmosphere[3].

  • Stir the mixture vigorously at 25 °C for 15 hours.

  • Dilute the reaction mixture with 50 mL of ethyl acetate.

  • Wash the organic layer extensively with 1M HCl (3

    
     20 mL) to remove the imidazole byproduct and residual DMSO.
    
  • Wash with brine, dry over Na

    
    SO
    
    
    
    , and evaporate to yield the functionalized oxazolidinone scaffold.
Protocol C: Swern Oxidation to -Chiral Aldehyde

Objective: Oxidize the primary alcohol of the N-Boc protected intermediate to an aldehyde for subsequent reductive amination or Grignard addition. Causality: Primary alcohols are prone to over-oxidation to carboxylic acids. The Swern oxidation selectively arrests at the aldehyde stage. Strict temperature control (< -70 °C) is mandatory to prevent the decomposition of the highly reactive alkoxysulfonium intermediate via Pummerer-type side reactions.

Procedure :

  • Cool a solution of oxalyl chloride (1.2 eq, 6 mmol) in 20 mL of anhydrous DCM to -78 °C.

  • Add anhydrous DMSO (2.4 eq, 12 mmol) dropwise. Stir for 15 minutes to generate the active oxidant.

  • Slowly add the N-Boc protected alcohol from Protocol A (1.0 eq, 5 mmol) dissolved in 10 mL DCM, maintaining the internal temperature strictly below -70 °C.

  • Stir for 30 minutes at -78 °C.

  • Add Et

    
    N (5.0 eq, 25 mmol) dropwise to promote the E2 elimination.
    
  • Stir for 15 minutes at -78 °C, then allow the mixture to warm to 0 °C over 30 minutes.

  • Quench with 20 mL of water, extract with DCM, wash with 1M HCl and brine, dry, and concentrate.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the described transformations, providing a benchmark for process scale-up.

TransformationReagents & SolventsTemp (°C)Time (h)Expected Yield (%)Downstream Application
N-Boc Protection Boc

O, Et

N, DCM
0

25
488 – 94Precursor for oxidation / SPPS
Oxazolidinone Cyclization CDI, DMSO251575 – 82Rigid scaffolds, chiral auxiliaries
Swern Oxidation (COCl)

, DMSO, Et

N
-78

0
270 – 78Reductive amination, Grignard addition

Pathway Visualization

The following diagram illustrates the divergent synthetic workflows originating from 2-(Aminomethyl)-4-methylpentan-1-ol, highlighting its versatility as a central node in API synthesis.

G Start 2-(Aminomethyl)-4-methylpentan-1-ol (Starting Material) Boc N-Boc Protection (Boc2O, Et3N, DCM) Start->Boc Amine Protection Ox Oxazolidinone Formation (CDI, DMSO, RT) Start->Ox Cyclization (CDI) Aldehyde Swern Oxidation (Oxalyl Chloride, DMSO) Boc->Aldehyde Alcohol Oxidation ChiralAux Chiral Auxiliary (Rigid Scaffold) Ox->ChiralAux Scaffold Utilization Peptidomimetic Peptidomimetic API (Protease Inhibitor) Aldehyde->Peptidomimetic Reductive Amination / Grignard Addition

Divergent synthetic pathways of 2-(Aminomethyl)-4-methylpentan-1-ol.

References

1.[1] Title: 2-(Aminomethyl)-4-methylpentan-1-ol | C7H17NO | CID 62314502. Source: PubChem (NIH). URL:[Link] 2.[3] Title: A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. Source: Der Pharma Chemica. URL:[Link] 3.[2] Title: US9845287B2 - Disubstituted amino acids and methods of preparation and use thereof. Source: Google Patents. URL:

Sources

Application

Application Note: 2-(Aminomethyl)-4-methylpentan-1-ol in Heterocyclic Ring Formation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Structural Rationale & Mechanistic Causality In modern drug discovery, 1,3-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Structural Rationale & Mechanistic Causality

In modern drug discovery, 1,3-aminoalcohols are highly versatile precursors for the synthesis of saturated six-membered heterocycles, particularly 1,3-oxazinan-2-ones[1][2]. The compound 2-(aminomethyl)-4-methylpentan-1-ol is a uniquely valuable building block. Structurally, it consists of a 1,3-aminoalcohol motif with an isobutyl group (-CH₂CH(CH₃)₂) positioned at the C2 carbon.

When subjected to cyclization, the C2 carbon of the pentanol backbone becomes the C5 position of the resulting heterocycle, yielding 5-isobutyl-1,3-oxazinan-2-one . This specific substitution pattern is highly prized in medicinal chemistry; the isobutyl group imparts significant lipophilicity and steric bulk, mimicking the pharmacophoric features of gabapentinoid precursors (e.g., pregabalin) while locking the 1,3-oxazinane ring into a rigid, predictable chair conformation.

The Causality of Ring Formation

The cyclization of 2-(aminomethyl)-4-methylpentan-1-ol into a cyclic carbamate relies on the differential nucleophilicity between its two functional groups. The primary amine is significantly more nucleophilic than the primary alcohol. When introduced to a carbonyl source (such as phosgene equivalents or activated CO₂), the amine rapidly attacks to form an intermediate (e.g., an isocyanate or carbamoyl chloride). This kinetically favored intermediate is subsequently trapped by the pendant hydroxyl group. The thermodynamic driving force of forming a stable, low-strain six-membered ring ensures high yields and prevents reverse ring-opening[1][3]. Furthermore, because the bonds at the C2 chiral center are not broken during this process, the stereochemical integrity of the starting material is perfectly preserved in the final heterocycle.

Experimental Methodologies: Self-Validating Systems

To accommodate both traditional scale-up and modern sustainable practices, two distinct protocols are provided. Each protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure reaction fidelity without requiring immediate chromatographic isolation.

Protocol A: Classical Triphosgene-Mediated Cyclization

Triphosgene (bis(trichloromethyl) carbonate) is a crystalline, safer alternative to phosgene gas, widely utilized for the cyclization of aminoalcohols into cyclic carbamates[3][4].

Causality of Design: The reaction is strictly maintained at 0 °C during the addition phase. This thermal control suppresses intermolecular condensation (which would form unwanted symmetrical ureas) and heavily favors the kinetically driven intramolecular cyclization.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(aminomethyl)-4-methylpentan-1-ol (10.0 mmol) and N,N-diisopropylethylamine (DIPEA, 25.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Cooling: Chill the reaction flask to 0 °C using an ice-water bath.

  • Addition: Dissolve triphosgene (3.5 mmol; Note: 1 eq of triphosgene generates 3 eq of phosgene) in anhydrous DCM (20 mL). Add this solution dropwise over 30 minutes via an addition funnel.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours.

  • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate. The disappearance of the ninhydrin-active primary amine spot confirms the complete conversion to the carbamoyl chloride intermediate and subsequent cyclization.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 5-isobutyl-1,3-oxazinan-2-one.

TriphosgenePathway A 2-(Aminomethyl)- 4-methylpentan-1-ol B Carbamoyl Chloride Intermediate A->B Triphosgene, DIPEA 0 °C, DCM C 5-Isobutyl-1,3- oxazinan-2-one B->C Intramolecular Cyclization (-HCl)

Fig 1. Triphosgene-mediated cyclization pathway of 1,3-aminoalcohols.

Protocol B: Green CO₂ Fixation via Alkynol Cascade

Direct carbonylation of aminoalcohols with CO₂ is thermodynamically challenging. However, recent cascade strategies utilize alkynols and an amidine base (DBU) to form a highly reactive cyclic carbonate intermediate in situ, which subsequently traps the aminoalcohol[5].

Causality of Design: DBU acts as a dual-purpose catalyst. It activates the propargyl alcohol for nucleophilic attack on CO₂, and it facilitates the transesterification step where the 1,3-aminoalcohol displaces the carbonate, releasing a ketone byproduct and forming the target 1,3-oxazinan-2-one.

Step-by-Step Methodology:

  • Preparation: In a 25 mL Schlenk tube, dissolve 2-(aminomethyl)-4-methylpentan-1-ol (5.0 mmol) and propargyl alcohol (5.0 mmol) in dimethylformamide (DMF, 15 mL).

  • Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 mmol, 20 mol%).

  • Atmosphere Exchange: Degas the system and backfill with CO₂ gas three times. Attach a CO₂ balloon to maintain a constant 1 atm pressure.

  • Heating: Stir the mixture at 80 °C for 16 hours.

  • Self-Validation Checkpoint: Analyze an aliquot via FTIR spectroscopy. The successful formation of the product is validated by the appearance of a sharp, intense carbamate C=O stretch at ~1690 cm⁻¹, replacing the broad -NH₂/-OH stretches (3300–3400 cm⁻¹) of the starting material.

  • Workup: Cool to room temperature, dilute with ethyl acetate (30 mL), and wash with water (3 × 15 mL) to remove DMF and DBU. Dry the organic layer, concentrate, and purify via flash chromatography.

CO2Cascade CO2 CO2 + Propargyl Alcohol Int1 Reactive Cyclic Carbonate CO2->Int1 DBU (Catalyst) 80 °C Trans Transesterification & Ring Closure Int1->Trans Amine 2-(Aminomethyl)- 4-methylpentan-1-ol Amine->Trans Nucleophilic Attack Prod 5-Isobutyl-1,3- oxazinan-2-one Trans->Prod - Ketone Byproduct

Fig 2. Eco-friendly CO2 fixation cascade for 1,3-oxazinan-2-one synthesis.

Quantitative Data Summarization

The following table summarizes the operational metrics of the two described methodologies, allowing researchers to select the optimal route based on their laboratory capabilities and environmental targets.

ParameterProtocol A: Classical PhosgenationProtocol B: Green CO₂ Cascade
Carbonyl Source Triphosgene (BTC)CO₂ Gas (Balloon)
Catalyst / Base DIPEA (Stoichiometric, 2.5 eq)DBU (Catalytic, 0.2 eq)
Typical Yield 75% – 85%80% – 90%
Reaction Time 4 – 6 hours16 hours
Temperature Profile 0 °C → Room Temperature80 °C (Continuous)
Primary Byproducts Amine hydrochloridesKetone (derived from alkynol)
EHS Profile High toxicity (Phosgene generation)Green, sustainable atom economy

References

1.[1] Synthesis of new 4,6-disubstituted-1,3-oxazinan-2-one analogues. Indian Academy of Sciences (J. Chem. Sci.). 2.[2] 1,3-Amino alcohols and their phenol analogs in heterocyclization reactions. ResearchGate. 3.[5] Alkynol-Supported New Cascade Strategy for Eco-Friendly Conversion of CO2 into 1,3-Oxazinan-2-ones Catalyzed by Strong-Acid/Base-Resistant Metal–Organic Framework. CCS Chemistry. 4.[3] Synthesis of N-substituted 6-trifluoromethyl-1,3-oxazinanes. SciELO (J. Braz. Chem. Soc.). 5.[4] A decade review of triphosgene and its applications in organic reactions. PMC - NIH.

Sources

Method

Application Note: Reductive Transformations of the 2-Cyano-4-methylpentanoate Scaffold

Executive Summary & Mechanistic Rationale The 2-cyano-4-methylpentanoate scaffold is a highly versatile aliphatic building block, most notably utilized as a critical intermediate in the commercial synthesis of gabapentin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 2-cyano-4-methylpentanoate scaffold is a highly versatile aliphatic building block, most notably utilized as a critical intermediate in the commercial synthesis of gabapentinoids (such as pregabalin) and unnatural


-amino acid derivatives (leucine analogs) [1].

In drug development and process chemistry, the "reduction" of this scaffold is context-dependent and refers to two distinct, highly chemoselective transformations:

  • Upstream Alkene Reduction : The catalytic hydrogenation of the Knoevenagel condensation product (alkyl 2-cyano-4-methylpent-2-enoate) to yield the saturated 2-cyano-4-methylpentanoate.

  • Downstream Nitrile Reduction : The exhaustive reduction of the cyano group in 2-cyano-4-methylpentanoate to yield the primary amine, 2-(aminomethyl)-4-methylpentanoate.

Causality in Catalyst Selection & Experimental Design

Achieving absolute chemoselectivity is the primary challenge in these workflows.

  • Why Pd/C for the Alkene? Palladium on Carbon (Pd/C) under low hydrogen pressure (3 kg/cm ²) is highly active for aliphatic C=C bonds but kinetically inert toward aliphatic nitriles. This ensures quantitative conversion to the saturated cyanoester without premature amine formation or polymerization [2].

  • Why Raney Nickel and Ammonia for the Nitrile? Reducing a sterically hindered aliphatic nitrile requires a highly active catalyst like Raney Nickel or Sponge Cobalt. During this reduction, the transient imine intermediate is highly susceptible to nucleophilic attack by the newly formed primary amine, which generates unwanted secondary amine dimers. Conducting the reaction in methanolic ammonia leverages Le Chatelier's principle: the massive excess of

    
     shifts the equilibrium away from the dimerized condensation product, locking the pathway toward the primary amine target.
    

Quantitative Data: Condition Optimization

The following table summarizes the divergent physicochemical parameters required to selectively drive either the alkene or the nitrile reduction without cross-contamination of byproducts.

Reaction PhaseTarget BondCatalyst SystemSolvent / AdditiveH₂ PressureTemp.YieldChemoselectivity
Upstream Reduction C=C (Alkene)10% Pd/C (50% wet)Methanol / Acetic Acid3 kg/cm ² (~43 psi)20–25 °C~90%>99% (Nitrile preserved)
Downstream Reduction C≡N (Nitrile)Raney Nickel (10% w/w)7 N

in Methanol
3.5–4.1 bar (50–60 psi)40 °C82–88%>95% (Primary amine favored)

Mandatory Visualizations: Workflows and Mechanisms

Workflow A Methyl 2-cyano-4-methylpent-2-enoate (C=C + C≡N) B Methyl 2-cyano-4-methylpentanoate (Saturated C-C + C≡N) A->B H2 (3 kg/cm²) Pd/C, MeOH Chemoselective C Methyl 2-(aminomethyl)- 4-methylpentanoate (Primary Amine) B->C H2 (50 psi) Raney Ni, NH3/MeOH Nitrile Reduction

Chemoselective pathways for the reduction of the 2-cyano-4-methylpentanoate scaffold.

Mechanism N1 Nitrile (R-C≡N) N2 Imine Intermediate (R-CH=NH) N1->N2 +H2 (Catalyst) N3 Primary Amine (R-CH2-NH2) TARGET N2->N3 +H2 (Catalyst) N4 Secondary Amine Dimer BYPRODUCT N2->N4 + Primary Amine (- NH3) N5 Excess NH3 N5->N2 Le Chatelier's Principle Suppresses Dimerization

Mechanism of nitrile reduction and the suppression of secondary amine dimerization by ammonia.

Experimental Protocols

Protocol A: Chemoselective Catalytic Hydrogenation to Methyl 2-cyano-4-methylpentanoate

This protocol utilizes a simultaneous "condensation-reduction" methodology to generate the saturated cyanoester directly from raw precursors [1] [2].

Self-Validation Metrics: Reaction completion is validated by the cessation of hydrogen uptake on the autoclave manifold and the disappearance of the UV-active alkene spot on TLC (Hexanes:EtOAc 8:2).

  • In Situ Condensation : In a 500 mL round-bottom flask, dissolve methyl cyanoacetate (1.14 mol) and isobutyraldehyde (1.36 mol) in methanol (125 mL). Add glacial acetic acid (12 mL).

  • Catalysis Initiation : Cool the mixture to 4 °C. Slowly add a pre-mixed solution of piperidine (4 mL) and acetic acid (12 mL) in methanol (50 mL) over 20 minutes, maintaining the internal temperature below 20 °C.

    • Causality Insight: Piperidine and acetic acid form piperidinium acetate in situ. This acts as a mild bifunctional Knoevenagel catalyst that generates the highly reactive iminium ion, facilitating rapid C-C bond formation without hydrolyzing the ester.

  • Hydrogenation Setup : Transfer the crude mixture (now containing methyl 2-cyano-4-methylpent-2-enoate) to a Parr autoclave reactor. Add 10% Palladium on Carbon (Pd/C, 50% wet, 2% w/w relative to substrate).

  • Reduction : Purge the reactor twice with inert

    
     gas, followed by two purges with 
    
    
    
    gas. Pressurize the vessel to 3 kg/cm ² (~43 psi) with
    
    
    . Agitate at room temperature until hydrogen consumption completely ceases (typically 4–6 hours).
  • Workup & Isolation : Safely vent the reactor. Filter the reaction mixture through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the filter cake thoroughly with methanol. Concentrate the filtrate under reduced pressure. Suspend the resulting residue in 100 mL of deionized water and separate the organic layer to yield methyl 2-cyano-4-methylpentanoate as a light yellow oil.

Protocol B: Nitrile Reduction to Methyl 2-(aminomethyl)-4-methylpentanoate

This protocol details the exhaustive reduction of the aliphatic nitrile to a primary amine, a necessary step for yielding


-amino acid derivatives.

Self-Validation Metrics: The product will react positively (deep purple) to a Ninhydrin stain on TLC, confirming the presence of a primary aliphatic amine.

  • Preparation : In a high-pressure hydrogenation vessel, dissolve methyl 2-cyano-4-methylpentanoate (0.5 mol) in 7 N ammonia in methanol (250 mL).

    • Causality Insight: The high molarity of ammonia is strictly required to trap the intermediate imine and prevent nucleophilic attack by the product amine, which would otherwise result in a massive yield loss to the secondary amine dimer.

  • Catalyst Addition : Add an aqueous slurry of Raney Nickel (approx. 10% w/w).

    • Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in air; always transfer it as a slurry.

  • Reduction : Purge the vessel with

    
    , then 
    
    
    
    . Pressurize to 50–60 psi with
    
    
    . Heat the reaction to 40 °C and agitate vigorously until
    
    
    uptake halts (typically 8–12 hours).
  • Workup : Cool the vessel to room temperature and carefully vent the

    
     gas. Filter the suspension through a Celite bed under a strict nitrogen blanket to safely capture the Raney Nickel. Rinse the cake with methanol.
    
  • Purification : Evaporate the methanolic ammonia under reduced pressure. The resulting crude methyl 2-(aminomethyl)-4-methylpentanoate can be purified via short-path vacuum distillation or isolated as a stable hydrochloride salt by bubbling anhydrous HCl gas into an ethereal solution of the crude oil.

References

  • Alexander, E.R. et al. "A simultaneous condensation-reduction method for the preparation of ethyl monoalkylcyanoacetates", Journal of the American Chemical Society, vol. 66, no. 6, 1944, pp. 886-888. URL:[Link][1]

  • "Process for synthesis of (s) - pregabalin", WIPO Patent WO2012059797A1, 2012. URL:[2]

Sources

Application

Application of 2-(Aminomethyl)-4-methylpentan-1-ol in polymer synthesis

Document ID: AN-2026-03-AMMP Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Formulation Engineers Subject: Application of 2-(Aminomethyl)-4-methylpentan-1-ol (AMMP) in Advanced Polymer Synt...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-AMMP Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Formulation Engineers Subject: Application of 2-(Aminomethyl)-4-methylpentan-1-ol (AMMP) in Advanced Polymer Synthesis

Executive Summary

The development of tunable, biodegradable elastomers for tissue engineering and drug delivery requires monomers that offer precise control over polymer architecture. 2-(Aminomethyl)-4-methylpentan-1-ol (AMMP) (CAS 1250484-37-7) is an asymmetric, sterically hindered 1,3-aminoalcohol[1]. Featuring both a highly nucleophilic primary amine and a less reactive primary alcohol, AMMP serves as a highly versatile building block. The presence of an isobutyl side chain—structurally mimicking the amino acid leucine—disrupts polymer chain packing, lowers crystallinity, and provides a hydrophobic shield that modulates hydrolytic degradation rates.

This application note details the mechanistic rationale and self-validating protocols for utilizing AMMP in two critical polymer classes: Biodegradable Poly(ester-amide)s (PEAs) and Poly(urethane-urea) (PUU) Elastomers .

Physicochemical & Reactivity Profile

To successfully incorporate AMMP into step-growth polymerizations, researchers must account for the differential reactivity of its functional groups. Amines react with isocyanates and acyl chlorides orders of magnitude faster than hydroxyl groups[2].

PropertyValue / Description
IUPAC Name 2-(aminomethyl)-4-methylpentan-1-ol
CAS Number 1250484-37-7[1]
Molecular Weight 131.22 g/mol [1]
Functional Groups Primary Amine (-NH₂), Primary Alcohol (-OH)
Steric Bulk Isobutyl group at C2 provides localized steric hindrance, reducing hard-segment crystallinity in polyurethanes.
Reactivity Kinetics

. Requires staged addition or temperature control to prevent unwanted branching or termination[3].

Application 1: Synthesis of Biodegradable Poly(ester-amide)s (PEAs)

Scientific Rationale

Poly(ester-amide)s combine the enzymatic/hydrolytic degradability of polyesters with the robust mechanical strength provided by the hydrogen-bonding of polyamides[4]. Utilizing amino alcohols like AMMP allows for the creation of elastomeric networks with tunable tensile moduli and reversible elongations[5].

Causality of Experimental Design: Bulk polycondensation of amino alcohols at high temperatures often leads to uncontrolled etherification or cross-linking. By employing a low-temperature solution polycondensation with an acid acceptor (Triethylamine, TEA), we exploit the differential reactivity of AMMP. The amine reacts instantaneously with the diacyl chloride to form the amide linkage, followed by the slower esterification of the hydroxyl group. This sequential reaction favors a controlled, alternating micro-structure.

Self-Validating Protocol: Solution Polycondensation

Materials: AMMP, Sebacoyl chloride, Triethylamine (TEA), Anhydrous Dichloromethane (DCM).

  • Monomer Preparation: Dissolve 10.0 mmol of AMMP and 22.0 mmol of TEA in 50 mL of anhydrous DCM in a flame-dried, nitrogen-purged round-bottom flask.

  • Amidation Phase (0 °C): Cool the flask in an ice bath. Dissolve 10.0 mmol of sebacoyl chloride in 20 mL of DCM. Add this solution dropwise over 30 minutes using an addition funnel.

    • Validation Check: The solution will rapidly turn cloudy as TEA-HCl salts precipitate, visually confirming the rapid amidation reaction.

  • Esterification Phase (25 °C): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 24 hours to drive the slower esterification of the primary alcohol.

    • Validation Check: Extract a 0.5 mL aliquot, evaporate the solvent, and perform ATR-FTIR. The complete disappearance of the acid chloride C=O stretch at 1800 cm⁻¹ and the emergence of strong Amide I (1650 cm⁻¹) and Ester C=O (1730 cm⁻¹) bands confirm successful polymerization.

  • Purification: Filter the TEA-HCl salts. Precipitate the polymer by dropping the DCM solution into 500 mL of vigorously stirred, ice-cold methanol. Collect the PEA precipitate and dry under vacuum at 40 °C to constant weight.

Application 2: Synthesis of Poly(urethane-urea) (PUU) Elastomers

Scientific Rationale

In polyurethane synthesis, incorporating urea linkages via amino-alcohol chain extenders significantly enhances the cohesion and adhesion properties of the resulting elastomer[6]. The urea groups form strong, bidentate hydrogen bonds, creating robust hard-segment domains.

Causality of Experimental Design: A "one-shot" synthesis is impossible here. If AMMP, a macromolecular polyol, and a diisocyanate are mixed simultaneously, the highly reactive amine of AMMP will outcompete the polyol, resulting in the precipitation of brittle polyurea oligomers and leaving unreacted polyol[3]. A two-step prepolymer method is mandatory. The polyol is first end-capped with excess diisocyanate. AMMP is then introduced; its amine reacts instantly to extend the chain, while the alcohol reacts under catalytic conditions to complete the network.

Mandatory Visualization: PUU Synthesis Workflow

G Polyol Macromolecular Polyol (Soft Segment) Prepolymer NCO-Terminated Prepolymer Polyol->Prepolymer Excess NCO 80°C Diisocyanate Diisocyanate (e.g., IPDI) Diisocyanate->Prepolymer PUU Poly(urethane-urea) Elastomer Prepolymer->PUU Step-growth polymerization AMMP AMMP Chain Extender (CAS 1250484-37-7) AMMP->PUU Differential reactivity

Figure 1: Two-step prepolymer synthesis workflow for PUU elastomers using AMMP as a chain extender.

Self-Validating Protocol: Two-Step Prepolymer Method

Materials: Polycaprolactone diol (PCL-diol, Mw ~2000), Isophorone diisocyanate (IPDI), AMMP, Dibutyltin dilaurate (DBTDL), Anhydrous Dimethylformamide (DMF).

  • Prepolymer Formation: Add 10.0 mmol of PCL-diol to a resin kettle. Degas under vacuum at 80 °C for 2 hours to remove trace moisture. Backfill with nitrogen.

  • End-Capping: Add 20.5 mmol of IPDI and 2 drops of DBTDL. Stir at 80 °C for 2 hours.

    • Validation Check: Perform a di-n-butylamine back-titration. The reaction is complete when the free NCO content reaches the theoretical value (approx. 3.5 wt%).

  • Chain Extension: Cool the prepolymer to 40 °C to manage the exothermic amine-isocyanate reaction. Dissolve 10.0 mmol of AMMP in 10 mL of anhydrous DMF. Add the AMMP solution dropwise over 15 minutes.

    • Validation Check: A rapid exotherm and a noticeable increase in dynamic viscosity will occur, indicating the formation of urea linkages.

  • Curing: Pour the viscous solution into a PTFE mold. Cure in a vacuum oven at 60 °C for 24 hours to drive the slower hydroxyl-isocyanate reaction to completion.

    • Validation Check: ATR-FTIR of the cured film must show the complete disappearance of the NCO peak at 2270 cm⁻¹.

Data Presentation: Expected Polymer Properties

The structural asymmetry and isobutyl bulk of AMMP directly dictate the macroscopic properties of the synthesized polymers, making them highly suitable for drug-eluting stent coatings and resorbable sutures.

Polymer SystemSynthesis MethodPrimary LinkagesExpected Tg (°C)Tensile Modulus (MPa)Primary Biomedical Application
AMMP-Sebacate PEA Solution PolycondensationAmide, Ester15 to 351.0 - 5.0Biodegradable Elastomeric Scaffolds
PCL-IPDI-AMMP PUU Two-Step PrepolymerUrethane, Urea-60 to -40 (Soft)10.0 - 25.0Drug-Eluting Stent Coatings

References

  • PubChem. "2-(Aminomethyl)-4-methylpentan-1-ol | C7H17NO | CID 62314502". National Center for Biotechnology Information. URL:[Link]

  • Garg, P., Keul, H., Klee, D., & Möller, M. (2009). "Concept and Synthesis of Poly(ester amide)s with One Isolated, Two or Three Consecutive Amide Bonds Randomly Distributed Along the Polyester Backbone". Designed Monomers and Polymers. URL:[Link]

  • Bettinger, C. J., et al. (2008). "Amino alcohol-based degradable poly(ester amide) elastomers". Biomaterials. URL:[Link]

  • García-Pacios, V., et al. (2020). "New Waterborne Polyurethane-Urea Synthesized with Ether-Carbonate Copolymer and Amino-Alcohol Chain Extenders with Tailored Pressure-Sensitive Adhesion Properties". Polymers. URL:[Link]

  • European Patent Office. "Isocyanate-terminated prepolymers with low free monomer contents". Google Patents.
  • Encyclopedia of Polymer Science and Technology. "Polyurethanes". John Wiley & Sons, Inc. URL:[Link]

Sources

Method

Application Note: Scalable Manufacturing Process for 2-(Aminomethyl)-4-methylpentan-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-(Aminomethyl)-4-methylpentan-1-ol (CAS: 1250484-37-7)[1] Precursor: Ethyl 2-cyano-4-methylpentanoate (CAS: 7352-02-5)[2] Stra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-(Aminomethyl)-4-methylpentan-1-ol (CAS: 1250484-37-7)[1] Precursor: Ethyl 2-cyano-4-methylpentanoate (CAS: 7352-02-5)[2]

Strategic Rationale & Reagent Selection

The synthesis of 1,3-amino alcohols is a critical operation in the development of gabapentinoid-like APIs, chiral auxiliaries, and custom pharmaceutical intermediates. The target molecule, 2-(aminomethyl)-4-methylpentan-1-ol, requires the concurrent reduction of a cyano group (-C≡N) and an ester group (-COOEt) to a primary amine and a primary alcohol, respectively[1][2].

Traditionally, this dual reduction relies on Lithium Aluminum Hydride (LiAlH₄). However, LiAlH₄ is highly pyrophoric and exhibits poor solubility in scalable organic solvents, posing severe safety and engineering bottlenecks at the pilot scale[3]. Alternatively, the NaBH₄/I₂ system—which generates borane (BH₃) in situ—is an excellent lab-scale method for reducing both functional groups[4][5]. Yet, the generation of hydrogen gas and the handling of stoichiometric iodine make it economically and operationally prohibitive for multi-kilogram manufacturing.

The Industrial Solution: Sodium bis(2-methoxyethoxy)aluminum hydride (commercially known as Red-Al® or Vitride) emerges as the optimal industrial choice. Supplied as a highly soluble, non-pyrophoric solution in toluene (typically 70% w/w), Red-Al provides robust hydride transfer capabilities, seamlessly reducing both the ester and the nitrile in a single reactor without the need for high-pressure hydrogenation equipment[3][6].

Process Chemistry & Reaction Pathway

The reduction mechanism proceeds via the nucleophilic delivery of hydride ions to the electrophilic carbons of the ester and nitrile. Red-Al first attacks the ester to form an intermediate aluminoxane complex, which collapses to an aldehyde before being further reduced to the alcohol. Concurrently, the nitrile is reduced to an imine salt, which subsequently accepts another hydride to form the primary amine[6].

Pathway SM Ethyl 2-cyano-4- methylpentanoate Intermediate Aluminoxane Intermediate SM->Intermediate Reduction RedAl Red-Al (Vitride) in Toluene RedAl->Intermediate Hydride Transfer Product 2-(Aminomethyl)-4- methylpentan-1-ol Intermediate->Product Hydrolysis Quench NaOH / H2O Quench Quench->Product Phase Separation

Reaction pathway for the Red-Al mediated reduction of ethyl 2-cyano-4-methylpentanoate.

Quantitative Process Metrics

To justify the selection of Red-Al over alternative methodologies, the following table summarizes the quantitative and qualitative data across standard reduction systems used in process chemistry.

Reducing SystemScalabilitySafety ProfileSolvent CompatibilityTypical YieldProcess Bottleneck
Red-Al (Vitride) ExcellentHigh (Non-pyrophoric)Toluene, THF85 - 92%Exothermic quench management
LiAlH₄ PoorLow (Pyrophoric)THF, Diethyl Ether80 - 88%Hazardous handling, poor solubility
NaBH₄ / I₂ ModerateModerate (H₂ gas evolution)THF75 - 85%Iodine cost, stoichiometric waste
H₂ (Raney Ni) + NaBH₄ ModerateModerate (High pressure)Methanol, Ethanol70 - 80%Requires two distinct reaction steps
Scalable Manufacturing Protocol

This protocol is designed for a 1-kg scale synthesis but is linearly scalable. Every step is engineered with causality to ensure safety, high yield, and purity.

Reagents & Materials:
  • Starting Material: Ethyl 2-cyano-4-methylpentanoate (1.0 kg, 5.91 mol)[2]

  • Reducing Agent: Red-Al (70% w/w in toluene, 4.5 kg, ~15.6 mol)[3][6]

  • Solvent: Anhydrous Toluene (5.0 L)

  • Quenching Agent: 20% w/w Aqueous NaOH solution (4.0 L)

Step-by-Step Methodology:
  • Reactor Purging: Purge a 20 L jacketed glass-lined reactor with nitrogen for 30 minutes. Causality: Red-Al is moisture-sensitive; an inert atmosphere prevents premature reagent degradation and hydrogen gas evolution[6].

  • Substrate Dissolution: Charge the reactor with 5.0 L of anhydrous toluene, followed by 1.0 kg of ethyl 2-cyano-4-methylpentanoate. Cool the jacket to 0 °C. Causality: Toluene acts as an excellent heat sink and is fully compatible with the commercial Red-Al solution, preventing the precipitation of intermediates that often occurs in ethereal solvents[3].

  • Controlled Dosing: Begin dropwise addition of the Red-Al solution via an addition funnel. Maintain the internal temperature strictly between 0–10 °C. Causality: The simultaneous reduction of the ester and nitrile is highly exothermic. Maintaining low temperatures prevents thermal runaway and suppresses side reactions such as retro-aldol condensation or premature imine hydrolysis.

  • Thermal Maturation: Once dosing is complete, gradually warm the reactor to 25 °C and stir for 4 hours. Causality: Complete conversion of the intermediate aluminoxane complex requires thermal energy to overcome the activation barrier for the final hydride transfers.

  • Alkaline Quench (Critical Step): Cool the reactor back to 0 °C. Slowly add 4.0 L of 20% w/w aqueous NaOH. Causality: Standard aqueous quenching of aluminum hydrides produces a thick, intractable Al(OH)₃ emulsion. The use of strong NaOH converts the aluminum byproducts into highly water-soluble sodium aluminate (NaAlO₂), ensuring a crisp phase separation and maximizing the recovery of the target amino alcohol.

  • Phase Separation & Isolation: Allow the layers to separate. Extract the aqueous layer once with 2.0 L of toluene. Combine the organic phases, wash with 2.0 L of brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-(aminomethyl)-4-methylpentan-1-ol.

Workflow N1 1. Reactor Purging (N2 Atmosphere) N2 2. Substrate Dissolution (Toluene, 0°C) N1->N2 N3 3. Red-Al Dosing (Controlled Exotherm, <10°C) N2->N3 N4 4. Thermal Maturation (25°C, 4h) N3->N4 N5 5. Alkaline Quench (20% w/w NaOH) N4->N5 N6 6. Phase Separation & Product Isolation N5->N6

Step-by-step operational workflow for the scalable Red-Al reduction process.

Analytical Validation (Self-Validating System)

To ensure the protocol has succeeded and the system is self-validating, In-Process Controls (IPC) must be established.

  • Pre-Quench Validation: Before initiating the alkaline quench, extract a 1 mL aliquot, quench it in methanol, and analyze it via GC-MS. The complete disappearance of the starting material (Molecular Weight: 169.22 g/mol )[2] and the emergence of the product peak (Molecular Weight: 131.22 g/mol )[1] confirms the reaction has reached completion. If intermediate imines or aldehydes are detected, the maturation time must be extended.

  • Post-Isolation FTIR: The final product must be validated via FTIR spectroscopy. The successful reduction is marked by the complete loss of the ester carbonyl stretch (~1735 cm⁻¹) and the nitrile stretch (~2250 cm⁻¹), replaced by broad -OH and -NH₂ stretching bands in the 3200–3400 cm⁻¹ region.

References
  • 2-(Aminomethyl)-4-methylpentan-1-ol | CID 62314502 Source: PubChem, National Institutes of Health URL:[Link][1]

  • Ethyl 2-cyano-4-methylpentanoate | CID 254670 Source: PubChem, National Institutes of Health URL:[Link][2]

  • Reduction of amino acids to corresponding amino alcohols Source: Chemistry Stack Exchange URL:[Link][4]

  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols Source: Bentham Open URL:[Link][5]

  • Red-Al Characteristics and Applications Source: Chem-Station Int. Ed. URL:[Link][3]

Sources

Application

Application Note: Chemoselective Functionalization of the Primary Amine in 2-(Aminomethyl)-4-methylpentan-1-ol

Introduction & Mechanistic Rationale 2-(Aminomethyl)-4-methylpentan-1-ol (often recognized as the reduced alcohol derivative of the drug pregabalin) is a highly versatile bifunctional building block[1]. Because the molec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-(Aminomethyl)-4-methylpentan-1-ol (often recognized as the reduced alcohol derivative of the drug pregabalin) is a highly versatile bifunctional building block[1]. Because the molecule contains both a primary aliphatic amine (


) and a primary aliphatic alcohol (

), any derivatization effort faces a strict chemoselectivity challenge.

From a mechanistic standpoint, the primary amine can be functionalized selectively over the primary alcohol without the need for protecting groups. This is driven by fundamental kinetic principles: nitrogen is less electronegative than oxygen, which results in the amine's lone pair residing in a higher-energy Highest Occupied Molecular Orbital (HOMO). Consequently, the amine is significantly more polarizable and nucleophilic than the alcohol. By strictly controlling the reaction temperature, stoichiometry, and base selection, chemists can exploit this kinetic advantage to drive N-functionalization (the kinetic product) while entirely suppressing O-functionalization (the thermodynamic product)[2].

This application note details robust, self-validating protocols for the N-acylation, N-alkylation (via reductive amination), and N-sulfonylation of 2-(Aminomethyl)-4-methylpentan-1-ol.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the chemoselective functionalization of the amino alcohol substrate.

Reaction TypeReagents & CatalystSolvent & TempChemoselectivity (N:O)Typical Yield
N-Acylation Acyl Chloride, DIPEADCM, 0°C to RT> 95:585–92%
Reductive Amination Aldehyde,

DCE, RT> 99:188–95%
N-Sulfonylation Sulfonyl Chloride,

DCM, 0°C to RT> 90:1080–89%

Mechanistic Workflows and Pathways

Kinetic vs. Thermodynamic Control in Acylation

Pathway Substrate 2-(Aminomethyl)- 4-methylpentan-1-ol Electrophile Acyl Chloride (Electrophile) Substrate->Electrophile Base, 0°C NAcyl N-Acylation (Kinetic Product) Electrophile->NAcyl Fast (High Nucleophilicity) OAcyl O-Acylation (Thermodynamic) Electrophile->OAcyl Slow (Suppressed)

Kinetic vs. thermodynamic pathway for the chemoselective N-acylation of the amino alcohol.

Reductive Amination Workflow

Workflow Step1 1. Imine Formation Mix Amino Alcohol + Aldehyde (DCE, RT) Step2 2. Hydride Delivery Add NaBH(OAc)3 (0°C to RT) Step1->Step2 Step3 3. Quenching Add Sat. Aqueous NaHCO3 Step2->Step3 Step4 4. Extraction Extract with EtOAc, Wash with Brine Step3->Step4 Step5 5. Isolation Flash Column Chromatography Step4->Step5

Step-by-step experimental workflow for chemoselective reductive amination.

Experimental Protocols

Protocol A: Chemoselective N-Acylation (Amide Formation)

Causality & Reagent Selection: To prevent O-acylation, the reaction must be kept at 0°C to lower the thermal energy of the system, preventing the activation energy barrier for alcohol nucleophilic attack from being breached[2]. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile against the acyl chloride.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve 2-(Aminomethyl)-4-methylpentan-1-ol (1.0 eq) and DIPEA (1.2 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.3 M concentration. Submerge the flask in an ice-water bath (0°C).

  • Electrophile Addition: Dissolve the desired acyl chloride (1.05 eq) in a minimal amount of DCM and add it dropwise over 15 minutes. Causality: Dropwise addition ensures a low steady-state concentration of the electrophile, preventing local stoichiometric excesses that could drive unwanted N,O-diacylation.

  • Reaction Maturation: Stir the reaction at 0°C for 2 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). Stain the plate with Ninhydrin and heat. The reaction is complete when the baseline spot (primary amine) no longer turns purple, visually confirming total consumption of the free amine.

  • Quench & Extraction: Quench the reaction by adding 1M aqueous HCl. Separate the layers and wash the organic layer with saturated aqueous

    
    .
    Self-Validation: Check the pH of the aqueous layer after the 
    
    
    
    wash; a pH of ~8 confirms the complete neutralization and removal of acidic byproducts before solvent evaporation. Dry over
    
    
    and concentrate.
Protocol B: Chemoselective N-Alkylation (Reductive Amination)

Causality & Reagent Selection: (


) is the reagent of choice[3]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride core. Consequently, it is unreactive towards the primary alcohol and the starting aldehyde at room temperature, but it rapidly reduces the highly electrophilic iminium intermediate[4].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amino alcohol (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 1–2 hours. Causality: Pre-forming the imine prior to hydride addition completely eliminates the risk of reducing the aldehyde into a primary alcohol[4].

  • Hydride Delivery: Cool the mixture to 0°C. Add

    
     (1.5 eq) portion-wise. Causality: Portion-wise addition controls the mild exotherm associated with hydride transfer.
    
  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous

    
    .
    Self-Validation: The cessation of 
    
    
    
    gas evolution (bubbling) serves as a built-in indicator that all excess unreacted hydride and acetic acid byproducts have been safely neutralized.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over

    
    , and purify via flash column chromatography (Silica gel, DCM:MeOH gradient).
    
Protocol C: Chemoselective N-Sulfonylation

Causality & Reagent Selection: Sulfonyl chlorides are highly reactive. Triethylamine (


) is used to sequester the HCl generated during the reaction. Similar to acylation, the kinetic preference of the amine allows for selective sulfonamide formation over sulfonate ester formation.

Step-by-Step Methodology:

  • Preparation: Dissolve the amino alcohol (1.0 eq) and

    
     (1.5 eq) in anhydrous DCM (0.2 M) at 0°C under inert atmosphere.
    
  • Electrophile Addition: Add the sulfonyl chloride (1.0 eq) portion-wise or dropwise as a DCM solution.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation: Sulfonamides are highly crystalline. In many cases, the product or the triethylamine hydrochloride salt will begin to precipitate, serving as a visual cue of reaction progression.

  • Workup: Quench with water. Extract with DCM, wash with 0.5M HCl to remove trace unreacted amine, followed by brine. Dry and concentrate.

References

  • Title: 2-(Aminomethyl)-4-methylpentan-1-ol | C7H17NO | CID 62314502 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Method

Synthesis of chiral ligands derived from 2-(Aminomethyl)-4-methylpentan-1-ol

Application Note: Synthesis of Chiral Ligands Derived from 2-(Aminomethyl)-4-methylpentan-1-ol Executive Summary This guide details the synthesis of chiral ligands derived from 2-(aminomethyl)-4-methylpentan-1-ol (CAS 12...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Chiral Ligands Derived from 2-(Aminomethyl)-4-methylpentan-1-ol

Executive Summary

This guide details the synthesis of chiral ligands derived from 2-(aminomethyl)-4-methylpentan-1-ol (CAS 1250484-37-7). Unlike the common "Leucinol" (1,2-amino alcohol), this scaffold is a 1,3-amino alcohol . Consequently, it serves as a precursor to six-membered chelate ligands , specifically Bis(1,3-oxazines) and Salan analogues.

These ligands offer a larger "bite angle" (approx. 94-98°) compared to standard Bis(oxazolines) (BOX), making them chemically distinct and advantageous for metal centers requiring expanded coordination geometries (e.g., Pd(II), Zn(II), and lanthanides).

Part 1: The Chiral Scaffold & Retrosynthesis

Structural Analysis & Distinction

It is critical to distinguish the target scaffold from standard Leucinol.

  • Leucinol: 2-amino-4-methylpentan-1-ol (Forms 5-membered oxazolines).

  • Target Scaffold: 2-(aminomethyl)-4-methylpentan-1-ol (Forms 6-membered 1,3-oxazines).

The target is effectively the reduction product of


-isobutyl- 

-alanine
(a

-amino acid).
Enantiopurity Strategy

As this backbone is not a natural amino acid derivative, it is typically synthesized as a racemate. To generate chiral ligands, the scaffold must be resolved.

  • Recommended Method: Enzymatic Kinetic Resolution via Candida antarctica Lipase B (CAL-B).

  • Mechanism: Selective acetylation of the primary amine or alcohol of one enantiomer.

Part 2: Scaffold Preparation (Protocol A)

Objective: Synthesis and Resolution of (S)-2-(aminomethyl)-4-methylpentan-1-ol.

Step 1: Precursor Assembly (Cyano-Ester Route)
  • Reagents: Ethyl cyanoacetate (1.0 eq), Isobutyl bromide (1.1 eq), K₂CO₃ (2.0 eq), Acetone.

  • Procedure: Reflux ethyl cyanoacetate with isobutyl bromide and base for 12 hours.

  • Workup: Filter salts, concentrate, and distill.

  • Product: Ethyl 2-cyano-4-methylpentanoate.

Step 2: Exhaustive Reduction
  • Reagents:

    
     (3.0 eq), Dry THF, 
    
    
    
    Reflux.
  • Caution: Exothermic hydrogen evolution. Add ester solution dropwise to LAH slurry.

  • Quench: Fieser workup (

    
     mL H₂O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H₂O).
  • Product: rac-2-(aminomethyl)-4-methylpentan-1-ol.

Step 3: Enzymatic Resolution (The Chiral Switch)
  • System: rac-Amino Alcohol + Ethyl Acetate (Solvent/Acyl Donor) + CAL-B (Immobilized).

  • Condition: Shake at

    
     for 24-48 hours.
    
  • Result: The (S)-amine is typically acetylated faster (E > 100), leaving the (R)-amine free (or vice versa depending on enzyme specificity). Separate via column chromatography.

Part 3: Ligand Synthesis Protocols

Protocol B: Synthesis of -Symmetric Bis(1,3-oxazine) Ligands

Analogous to BOX ligands but forming a 6-membered heterocyclic ring.

Reaction Scheme:



Materials:

  • (S)-2-(Aminomethyl)-4-methylpentan-1-ol (2.2 eq)

  • Diethyl Malonate (substituted or unsubstituted) (1.0 eq)

  • Chlorobenzene (Anhydrous)

  • Catalyst:

    
     (5 mol%)
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a Dean-Stark trap and reflux condenser. Purge with Argon.

  • Charging: Add the Chiral 1,3-Amino Alcohol (20 mmol), Diethyl Malonate (10 mmol), and

    
     (0.5 mmol) into Chlorobenzene (50 mL).
    
  • Cyclization: Heat to reflux (

    
    ). The reaction proceeds in two stages:[1]
    
    • Stage 1 (Amidation): Formation of the diamide (approx. 2-4 hours). Ethanol is evolved.

    • Stage 2 (Cyclization): High-temperature dehydration to close the oxazine rings (24-48 hours).

  • Monitoring: Monitor by TLC. The intermediate diamide is more polar; the bis-oxazine is less polar.

  • Workup: Cool to RT. Remove solvent under reduced pressure.

  • Purification: Flash chromatography (

    
     98:2).
    
  • Validation:

    • 1H NMR: Look for the triplet/multiplet of the

      
       in the ring at 
      
      
      
      4.1-4.3 ppm.
    • IR: Characteristic

      
       stretch at 
      
      
      
      .
Protocol C: Synthesis of Salan-Type Ligands

Reductive amination to form flexible, tetradentate ligands.

Materials:

  • (S)-2-(Aminomethyl)-4-methylpentan-1-ol (2.0 eq)

  • 2-Hydroxy-3-tert-butyl-5-methylbenzaldehyde (2.0 eq)

  • Linker: 1,2-Dibromoethane (for bridging) or use as separate bidentate units.

  • Reductant:

    
     or 
    
    
    
    .

Methodology:

  • Imine Formation: Stir Amino Alcohol and Salicylaldehyde in Methanol for 4 hours. (Yellow precipitate forms).

  • Reduction: Add

    
     (3.0 eq) portion-wise at 
    
    
    
    . Stir overnight.
  • Workup: Quench with

    
    , extract with DCM.
    
  • Bridging (Optional for Tetradentate): React the secondary amine product with 1,2-dibromoethane in Acetonitrile with

    
    .
    

Part 4: Visualization & Logic

Workflow Diagram: From Precursor to Ligand

LigandSynthesis Start Start: Ethyl Cyanoacetate + Isobutyl Bromide Alkylation Alkylation (K2CO3, Acetone) Start->Alkylation Intermediate1 Ethyl 2-cyano-4-methylpentanoate Alkylation->Intermediate1 Reduction Reduction (LiAlH4, THF) Intermediate1->Reduction Scaffold rac-2-(Aminomethyl)-4-methylpentan-1-ol (1,3-Amino Alcohol) Reduction->Scaffold Resolution Enzymatic Resolution (CAL-B, EtOAc) Scaffold->Resolution ChiralScaffold (S)-Scaffold (Optically Pure) Resolution->ChiralScaffold LigandPath Ligand Synthesis (Diethyl Malonate + Zn(OTf)2) ChiralScaffold->LigandPath FinalLigand Chiral Bis(1,3-oxazine) (6-Membered Chelate) LigandPath->FinalLigand

Caption: Figure 1. Synthetic workflow for the production of chiral Bis(1,3-oxazine) ligands from achiral cyano-ester precursors.

Part 5: Quality Control & Characterization

To ensure the integrity of the synthesized ligands, the following parameters must be verified.

ParameterMethodAcceptance CriteriaScientific Rationale
Enantiomeric Excess (ee) Chiral HPLC (Chiralcel OD-H)

Ligands with

ee induce non-linear effects in catalysis, compromising product purity.
Cyclization Efficiency 1H NMRAbsence of amide NHIncomplete cyclization (open amide) kills catalytic activity by acting as a poison.
Water Content Karl Fischer

Oxazine rings are susceptible to hydrolysis; moisture interferes with metal complexation.
Metal Coordination UV-Vis / NMRShift in

stretch
Confirms successful binding of the metal center (e.g., Cu, Zn) to the ligand.

References

  • Synthesis of 1,3-Amino Alcohols

    • Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of 1,3-amino alcohols. Journal of the American Chemical Society. Link

  • Bis(oxazine)

    • Glorius, F. (2004). Chiral Oxazolines and Oxazines in Asymmetric Catalysis. Topics in Organometallic Chemistry. Link

  • Enzymatic Resolution of Amino Alcohols

    • Gotor, V. (1999). Enzymatic aminolysis and ammonolysis of esters: synthesis of chiral amides and hydroxamic acids. Journal of Biotechnology. Link

  • Comparison of Bite Angles (5 vs 6 membered)

    • van Leeuwen, P. W. N. M. (2000). Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation. Chemical Reviews. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Aminomethyl)-4-methylpentan-1-ol

Welcome to the technical support center dedicated to the synthesis of 2-(Aminomethyl)-4-methylpentan-1-ol. This valuable chiral building block, structurally derived from leucinol, is a key intermediate in various pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 2-(Aminomethyl)-4-methylpentan-1-ol. This valuable chiral building block, structurally derived from leucinol, is a key intermediate in various pharmaceutical and research applications.[1] Achieving high yield and purity is paramount for efficient and cost-effective production. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate common challenges and optimize your synthetic strategy.

Overview of Common Synthetic Pathways

The synthesis of 2-(Aminomethyl)-4-methylpentan-1-ol can be approached through several established routes. The choice of pathway often depends on the available starting materials, scalability requirements, and desired stereochemical purity. The diagram below illustrates the most common strategies.

G cluster_0 cluster_1 cluster_2 A L-Leucine B L-Leucine Ester A->B Esterification E Leucinal A->E Reduction Z 2-(Aminomethyl)-4-methylpentan-1-ol B->Z Direct Reduction (e.g., LiAlH4) C Isovaleraldehyde F 2-Nitro-4-methylpentan-1-ol C->F Henry Reaction D 4-Methyl-1-pentene G 4-Methyl-1,2-epoxypentane D->G Epoxidation E->Z Reductive Amination F->Z Nitro Reduction (e.g., H2/Pd-C) G->Z Aminolysis / Ring-Opening G cluster_analysis Step 1: Analysis cluster_optimization Step 2: Optimization start Low Yield or High Impurity Detected check_purity Analyze Crude Product (TLC, NMR, LC-MS) start->check_purity identify_impurities Identify Key Impurities (Starting Material, Byproduct, etc.) check_purity->identify_impurities incomplete_rxn Problem: Incomplete Reaction identify_impurities->incomplete_rxn Unreacted SM side_rxn Problem: Side Reactions identify_impurities->side_rxn Unknown Byproducts workup_loss Problem: Work-up / Purification Loss identify_impurities->workup_loss Product Present but Low Isolated Yield optimize_time_temp Increase Reaction Time / Temp Increase Reagent Stoichiometry incomplete_rxn->optimize_time_temp change_conditions Change Solvent / Catalyst Adjust pH / Additives side_rxn->change_conditions optimize_purification Optimize Quenching (Fieser Method) Implement Acid/Base Extraction Develop Crystallization Method workup_loss->optimize_purification end Yield & Purity Improved optimize_time_temp->end change_conditions->end optimize_purification->end

Sources

Optimization

Technical Support Center: Purification of 2-(Aminomethyl)-4-methylpentan-1-ol

Welcome to the technical support resource for the purification of 2-(Aminomethyl)-4-methylpentan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 2-(Aminomethyl)-4-methylpentan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their experiments. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and adapt methods to your specific needs.

Foundational Knowledge: Properties and Potential Impurities

A successful purification strategy begins with understanding the physicochemical properties of the target compound and the likely impurities originating from its synthesis. 2-(Aminomethyl)-4-methylpentan-1-ol, a derivative of Leucinol, is a chiral amino alcohol. Its structure presents unique purification challenges due to the presence of both a basic amino group and a polar hydroxyl group.

Table 1: Physicochemical Properties of 2-(Aminomethyl)-4-methylpentan-1-ol

PropertyValueSource
Molecular FormulaC₇H₁₇NO[1]
Molecular Weight131.22 g/mol [1]
AppearanceLiquid (at room temperature)
StorageRoom temperature, under inert atmosphere, keep in dark place
pKa (Predicted)~9.5-10.5 (amine), ~15-16 (alcohol)(Predicted based on similar structures)
SolubilitySoluble in alcohols and other polar organic solvents.(General chemical principles)
Common Impurity Profile

Impurities are almost always a direct consequence of the synthetic route. Common methods for synthesizing amino alcohols include the reduction of corresponding amino acids or their esters, or reductive amination of aldehydes/ketones.[]

Table 2: Potential Impurities in Crude 2-(Aminomethyl)-4-methylpentan-1-ol

Impurity ClassSpecific ExamplesOrigin
Starting Materials L-Leucine, L-Leucine methyl/ethyl esterIncomplete reduction of the corresponding amino acid or ester.
Reagent-Derived Lithium or sodium salts (from LiAlH₄ or NaBH₄), borate estersByproducts from the reducing agent used in synthesis.
Side-Reaction Products Di- or poly-aminated species, over-reduced byproductsSide reactions occurring during synthesis, especially under harsh conditions.
Solvent Residues Tetrahydrofuran (THF), Diethyl ether, TolueneResidual solvents from synthesis and initial work-up.
Purification Method Selection: A Logic-Based Approach

Choosing the right purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following decision tree illustrates a logical workflow for selecting an appropriate strategy.

Purification_Decision_Tree start Crude Product (Post-Workup) q1 Major Impurities Identified? start->q1 chrom Column Chromatography q1->chrom No / Unsure q2 Impurities Volatile? q1->q2 Yes distill Vacuum Distillation final_product High-Purity Product (>98%) distill->final_product chrom->final_product cryst Crystallization (via Salt Formation) cryst->final_product q2->distill Yes, different B.P. q3 Impurities have Different Polarity? q2->q3 No / Similar B.P. q3->chrom Yes q3->cryst No / Difficult Separation

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 2-(Aminomethyl)-4-methylpentan-1-ol

Welcome to the Technical Support Center for the synthesis and purification of 2-(Aminomethyl)-4-methylpentan-1-ol (CAS: 1250484-37-7)[1]. This highly functionalized 1,2-amino alcohol is a critical building block in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-(Aminomethyl)-4-methylpentan-1-ol (CAS: 1250484-37-7)[1]. This highly functionalized 1,2-amino alcohol is a critical building block in drug development, often synthesized via the reduction of corresponding nitriles, amides, or amino acid derivatives using strong metal hydrides like Lithium Aluminum Hydride (LiAlH₄) or Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH)[2].

Due to the molecule's dual functionality (a primary amine and a primary alcohol) and its hygroscopic nature, researchers frequently encounter issues with inorganic salt emulsions, secondary amine byproducts, and moisture retention during scale-up. This guide provides field-proven, self-validating troubleshooting strategies to isolate >99% pure product.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My post-reduction workup has formed a thick, unfilterable gel. How do I recover my product?

The Causality: When reducing amides or nitriles with LiAlH₄, the standard addition of water generates polymeric aluminum hydroxide[Al(OH)₃], a gelatinous matrix that physically traps the polar amino alcohol[3]. The Solution: You must alter the crystal lattice of the inorganic byproduct. Implement a Fieser Workup . By sequentially adding water, aqueous NaOH, and more water, you force the aluminum into a granular, crystalline sodium aluminate (NaAlO₂) structure that is easily filterable. If an emulsion has already formed, adding a saturated solution of Rochelle’s salt (sodium potassium tartrate) will chelate the Al³⁺ ions, breaking the emulsion and allowing phase separation[3].

Q2: GC-MS analysis shows a high-molecular-weight impurity. What is it, and how do I remove it?

The Causality: This is likely a secondary amine dimer. During the reduction of nitriles to primary amines, intermediate imines are formed. The newly generated primary amine (2-(Aminomethyl)-4-methylpentan-1-ol) can act as a nucleophile, attacking the unreduced imine and causing "over-alkylation"[4]. The Solution: Do not rely on column chromatography, as the polarity difference is minimal. Instead, utilize Oxalate Salt Crystallization . Primary amine oxalates possess a high lattice energy and readily precipitate in cold ethanol. The sterically hindered secondary amine dimers remain solvated in the mother liquor[4].

Q3: My isolated product is a viscous syrup with a broad NMR peak at ~4.8 ppm. How do I dry it?

The Causality: 1,2-amino alcohols are exceptionally hygroscopic. The broad peak indicates high residual water content, which will ruin subsequent moisture-sensitive coupling reactions. The Solution: Perform an azeotropic distillation. Dissolve the syrup in anhydrous toluene and evaporate it under reduced pressure. The water will co-distill with the toluene. Repeat this process twice, then dry the residue over anhydrous Na₂SO₄ in dichloromethane.

Part 2: Quantitative Impurity Profiling

The following table summarizes the typical impurity profile of crude 2-(Aminomethyl)-4-methylpentan-1-ol and the targeted resolution metrics.

Impurity TypeSource / OriginDetection MethodRemoval StrategyTarget Concentration
Aluminum Salts LiAlH₄ / SMEAH ReductionVisual (Emulsion) / ICP-MSFieser Workup / Rochelle's Salt< 10 ppm
Secondary Amines Over-alkylation / DimerizationGC-MS / HPLCOxalate Salt Crystallization< 0.1% Area
Unreacted Amide Incomplete ReductionFTIR (C=O stretch)Fractional Distillation< 0.05% Area
Moisture (H₂O) Hygroscopic AbsorptionKarl Fischer TitrationAzeotropic Distillation (Toluene)< 0.5% w/w

Part 3: Step-by-Step Experimental Methodologies

Protocol A: Fieser Workup for Aluminum Salt Removal

This protocol is a self-validating system: the formation of a white, free-flowing granular solid confirms the correct stoichiometry and successful destruction of the polymeric aluminum network.

  • Dilution: Upon completion of the LiAlH₄ reduction, dilute the reaction mixture with anhydrous tetrahydrofuran (THF) (10 mL per gram of starting material) and cool to 0 °C under nitrogen.

  • Sequential Quench: For every

    
     grams  of LiAlH₄ used in the reaction, perform the following exact additions dropwise with vigorous stirring:
    
    • Add

      
       mL  of deionized water. (Wait 5 minutes until hydrogen evolution subsides).
      
    • Add

      
       mL  of 15% (w/v) aqueous NaOH solution.
      
    • Add

      
       mL  of deionized water.
      
  • Maturation: Remove the ice bath. Warm the mixture to room temperature and stir vigorously for 15–30 minutes.

  • Validation Check: The solution should transition from a grey slurry to a suspension containing white, granular solids. If the solid remains sticky, add 0.5

    
     mL of water and stir for an additional 15 minutes.
    
  • Filtration: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF to extract any coordinated amino alcohol. Concentrate the filtrate under reduced pressure.

Protocol B: Oxalate Salt Crystallization for Secondary Amine Removal

This protocol chemically differentiates the primary target from secondary amine impurities based on solubility and lattice energy[4].

  • Dissolution: Dissolve the crude 2-(Aminomethyl)-4-methylpentan-1-ol in absolute ethanol (5 mL per gram of crude product).

  • Acid Addition: In a separate flask, dissolve 1.05 molar equivalents of anhydrous oxalic acid in absolute ethanol. Slowly add this to the amino alcohol solution at room temperature. An exothermic neutralization will occur.

  • Crystallization: Stir for 30 minutes, then cool the flask to 4 °C for 4 hours. The primary amine oxalate salt will precipitate.

  • Isolation & Validation: Filter the white crystals and wash with cold ethanol. Validation: Spot the mother liquor on a TLC plate and stain with Ninhydrin. A distinct spot with a different

    
     value confirms the secondary amine impurity has been successfully partitioned into the waste stream.
    
  • Freebasing: Suspend the pure oxalate crystals in dichloromethane (DCM) and add 1M aqueous NaOH until the aqueous layer reaches pH 12. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the >99% pure freebase amino alcohol.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Post-LiAlH4 Reduction) Quench Fieser Workup (H2O / NaOH / H2O) Crude->Quench Filtration Vacuum Filtration (Remove Granular Al Salts) Quench->Filtration OrganicLayer Organic Phase (Contains Amines + Impurities) Filtration->OrganicLayer SaltForm Oxalate Salt Formation (Add Oxalic Acid in EtOH) OrganicLayer->SaltForm Crystallization Recrystallization (Filters out Secondary Amines) SaltForm->Crystallization Freebase Freebasing (NaOH + DCM Extraction) Crystallization->Freebase Pure Pure Amino Alcohol (>99% Purity) Freebase->Pure

Figure 1: Step-by-step purification workflow for crude 2-(Aminomethyl)-4-methylpentan-1-ol.

References

  • Royal Society of Chemistry (RSC). "One-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles." RSC Advances. Available at:[Link][2]

Sources

Optimization

Technical Support Center: Reduction Optimization for 2-(Aminomethyl)-4-methylpentan-1-ol

Document ID: TSC-RED-042 Status: Active Last Updated: March 5, 2026 Department: Process Chemistry & Scale-Up Support Executive Summary & Critical Parameters Target Molecule: 2-(Aminomethyl)-4-methylpentan-1-ol Common Pre...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-RED-042 Status: Active Last Updated: March 5, 2026 Department: Process Chemistry & Scale-Up Support

Executive Summary & Critical Parameters

Target Molecule: 2-(Aminomethyl)-4-methylpentan-1-ol Common Precursor: Ethyl 2-cyano-4-methylpentanoate (or 2-cyano-4-methylpent-2-enoate) Primary Reagent: Lithium Aluminum Hydride (LiAlH


 / LAH) in THF.

This guide addresses the thermal sensitivity of reducing nitrile-esters to amino-alcohols. The transformation requires a rigorous temperature profile to avoid two opposing failure modes: stalled reduction intermediates (too cold) and racemization/decomposition (too hot).

Quick Reference: Critical Operating Ranges
ParameterOptimal RangeFailure Mode (Low)Failure Mode (High)
Addition Temp

to

Sluggish initiation, accumulation of unreacted reagentRunaway Exotherm , H

evolution spike
Reaction Temp

to

(Reflux)
Stalled Imine Intermediate (Incomplete reduction)Racemization (if chiral), solvent boil-over
Quench Temp

to

N/AViolent boiling, formation of insoluble Al-emulsions

Technical Troubleshooting (Q&A)

Issue 1: "The reaction stalls, and I see a mass peak corresponding to [M-2] or [M-4]."

Diagnosis: Incomplete Reduction (The "Imine Trap") The reduction of the nitrile group proceeds through an imine salt intermediate. This aluminum-complexed imine is stable at room temperature. If you do not supply sufficient thermal energy (reflux) to break this complex and drive the second hydride addition, the reaction will stall. Upon quenching, the imine hydrolyzes back to an aldehyde or remains as a complex impurity.

Solution:

  • Force the Reflux: After the initial addition is complete and gas evolution ceases, you must heat the THF solution to a gentle reflux (

    
    ) for at least 3–6 hours.
    
  • Verify Reagent Quality: Ensure your LiAlH

    
     is not grey/clumped (indicating moisture damage). Use a fresh bottle or titrate the hydride content.
    
Issue 2: "My workup is a nightmare. The layers won't separate, and I have a grey slime."

Diagnosis: Improper Quench Temperature & Stoichiometry Quenching LiAlH


 reactions is highly exothermic. If the internal temperature spikes above 

during the quench, aluminum hydroxides form a gelatinous polymeric network that traps your product.

Solution (The Fieser Protocol): Strictly control the quench temperature at


 and use the 1:1:3 rule  per gram of LiAlH

used:
  • Add 1 mL Water (Slowly! Exothermic).

  • Add 1 mL 15% NaOH (This forms a granular aluminate).

  • Add 3 mL Water (To dilute).

  • Warm to RT and stir for 15 mins. The grey slime should turn into a white, sandy solid that filters easily.

Issue 3: "I'm seeing impurities and lower enantiomeric excess (ee) than the starting material."

Diagnosis: Thermal Racemization While the amino-alcohol itself is relatively stable, the intermediate imine or enolate (formed from the ester moiety before reduction) is susceptible to racemization if the addition temperature spikes.

Solution:

  • Control the Addition: Maintain

    
     strictly during the addition of the substrate to the LAH. Do not rush this step.
    
  • Avoid Prolonged Reflux: Do not reflux longer than necessary (monitor via TLC/GC). Once the nitrile peak disappears, cool immediately.

Standardized Optimization Protocol

This protocol is designed for the reduction of Ethyl 2-cyano-4-methylpentanoate (10g scale).

Reagents:

  • Precursor: 10.0 g (54.6 mmol)

  • LiAlH

    
     (2.4 M in THF): 45.5 mL (109 mmol, 2.0 equiv). Note: Excess is required for both functional groups.
    
  • Solvent: Anhydrous THF (100 mL).

Step-by-Step Workflow:

  • System Prep: Flame-dry a 3-neck RBF equipped with a reflux condenser, addition funnel, and internal temperature probe. Flush with Nitrogen.[1]

  • Reagent Charge: Charge LiAlH

    
     solution and cool to 0°C  using an ice/salt bath.
    
  • Controlled Addition (Critical): Dilute the precursor in 20 mL dry THF. Add dropwise to the LAH over 45 minutes.

    • Checkpoint: Rate of addition must ensure internal Temp

      
      .
      
  • The "Soak": Allow to warm to Room Temperature (RT) over 1 hour.

  • Thermal Drive: Heat to Reflux (65°C) for 4 hours.

    • Mechanism:[2][3][4][5] This drives the nitrile

      
       amine conversion.[3]
      
  • Cool Down: Cool actively to 0°C .

  • Fieser Quench:

    • Add 1.7 mL H

      
      O (Dropwise, Temp 
      
      
      
      ).
    • Add 1.7 mL 15% NaOH.

    • Add 5.1 mL H

      
      O.
      
  • Isolation: Warm to RT. Stir until precipitate is white and granular. Filter through Celite. Concentrate filtrate.[6]

Visualizations

Figure 1: Reaction Temperature Profile & Logic

ReactionProfile cluster_0 Critical Control Points Start Start: N2 Purge Cool Cool to 0°C Start->Cool Add Add Substrate (Keep < 10°C) Cool->Add Exotherm Control Warm Warm to RT (1 Hour) Add->Warm Initial Reduction Reflux Reflux (65°C) (4-6 Hours) Warm->Reflux Break Imine Complex Check Check Completion (TLC/GC) Reflux->Check Check->Reflux Incomplete Quench Cool to 0°C & Fieser Quench Check->Quench Complete

Caption: Figure 1. Thermal profile for the reduction process. Red nodes indicate high-risk steps requiring active thermal management.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Stall Reaction Stalled (Intermediate present) Issue->Stall Impurity High Impurities (Decomposition) Issue->Impurity Emulsion Workup Emulsion (Grey Slime) Issue->Emulsion Sol1 Solution: Increase Reflux Time Check Solvent Dryness Stall->Sol1 Cause: Imine Complex Stable Sol2 Solution: Lower Addition Temp Check Stirring Rate Impurity->Sol2 Cause: Thermal Runaway Sol3 Solution: Use Fieser Method (1:1:3 Ratio) Emulsion->Sol3 Cause: Al-Hydroxide Gel

Caption: Figure 2. Diagnostic flow for common reduction failures. Follow the path matching your analytical data (HPLC/TLC).

References

  • Hoekstra, M. S., et al. (1997). Chemical Development of CI-1008 (Pregabalin): An Enantioselective Synthesis. Organic Process Research & Development.[7]

  • Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews. (Context on Nitrile Reduction Selectivity).

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis.[4] Wiley-VCH. (Authoritative text on Al-H reduction mechanisms).

  • BenchChem Technical Notes. (2025). Enantioselective Synthesis of Pregabalin Intermediates. (General protocols for amino-alcohol precursors).

  • Pfizer Inc. (2001). Process for the preparation of pregabalin.[5][6][8] U.S. Patent 6,197,819. (Industrial scale reduction parameters).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in Aminomethyl Pentanol Synthesis

Welcome to the Technical Support Center. The synthesis of aminomethyl pentanol derivatives—typically achieved via the catalytic hydrogenation of a nitro-pentanol or cyano-pentanol intermediate—is a fundamental workflow i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of aminomethyl pentanol derivatives—typically achieved via the catalytic hydrogenation of a nitro-pentanol or cyano-pentanol intermediate—is a fundamental workflow in pharmaceutical development. However, transition metal catalysts such as Palladium on Carbon (Pd/C), Platinum Dioxide (PtO2), and Raney Nickel are highly susceptible to chemical deactivation.

As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will explore the thermodynamic causality of catalyst deactivation, provide self-validating diagnostic protocols, and establish robust mitigation strategies to ensure your hydrogenation workflows scale successfully.

Diagnostic Workflow: Identifying the Mode of Deactivation

Before altering your reaction parameters, you must definitively identify whether your catalyst is suffering from chemical poisoning, thermal degradation, or physical aggregation.

DiagnosticWorkflow Start Reaction Stalls: Incomplete Conversion CheckVisual Visual Inspection: Is there a black precipitate? Start->CheckVisual Agg Catalyst Aggregation (e.g., Pd Black Formation) CheckVisual->Agg Yes Spike Run High-Purity Baseline Test CheckVisual->Spike No Poison Chemical Poisoning (S, Halides, CO) Spike->Poison Pure Reaction Succeeds NoPoison Thermal / Mechanical Deactivation Spike->NoPoison Pure Reaction Fails Mitigate Apply Scavengers & Purify Substrate Poison->Mitigate

Fig 1. Decision tree for diagnosing catalyst poisoning versus aggregation in hydrogenation workflows.

Troubleshooting Guide & FAQs

Q: My hydrogenation of the nitro-pentanol intermediate stalled at 30% conversion. How do I definitively prove this is catalyst poisoning and not just poor reaction kinetics? A: I recommend executing a "High-Purity Baseline Test" (see Protocol 1). Catalyst poisoning occurs when chemical impurities strongly adsorb to the active metal sites, preventing the actual reactants from accessing these crucial sites[1]. To distinguish this from thermal deactivation or poor kinetics, run a parallel reaction using highly purified starting materials and solvents. If the high-purity reaction proceeds to completion while your standard batch stalls, you have isolated the chemical purity variable and confirmed poisoning[2].

Q: What are the most common poisons encountered during aminomethyl pentanol synthesis? A: The synthesis of aminomethyl pentanols often involves upstream aliphatic chain elongation (e.g., Henry/nitroaldol reactions or Swern oxidations). Residual impurities from these steps are the primary culprits:

  • Sulfur Compounds: Often carried over from DMSO-based oxidations used to prepare the precursor aldehyde. Sulfur has lone pairs that strongly coordinate to the empty d-orbitals of Palladium and Nickel, forming stable complexes. This poisoning is generally irreversible at the low temperatures used for nitro-to-amine reductions[3].

  • Halides (Cl⁻, Br⁻, I⁻): Leftover from upstream alkylation steps. They alter the electronic state of the catalyst surface.

  • Amines: The aminomethyl pentanol product itself can act as a mild poison. While primary amines are the desired product, excessive localized concentrations can over-bind to the catalyst. If the reaction rate is fast compared to the rate of diffusion, a poisoned shell forms on the exterior layers of the catalyst, a situation known as "pore-mouth" poisoning[4].

Q: Why did my reaction mixture turn black and precipitate? Is this poisoning? A: No. The appearance of a black precipitate is known as "palladium black" formation, which indicates catalyst aggregation rather than chemical poisoning[2]. This occurs when Pd(0) complexes lose their stabilizing ligands or support, often due to incorrect solvent choices, excessive temperatures, or oxygen ingress.

Q: Can I use homogeneous catalysts to avoid pore-mouth poisoning? A: While homogeneous catalysts eliminate pore diffusion limitations, noble metal complexes are still highly susceptible to poisoning caused by nitrogen-containing solvents or other coordinating impurities[5].

Quantitative Data: Common Catalyst Poisons

Understanding the threshold limits of various poisons allows for targeted purification of your nitro-pentanol substrate.

Poison TypeSource in Aminomethyl Pentanol WorkflowMechanism of DeactivationThreshold LimitMitigation Strategy
Sulfur (e.g., DMS) Carryover from Swern oxidation of precursorIrreversible d-orbital coordination[3]< 5 ppmSubstrate pre-treatment with sacrificial Raney Ni
Halides (Cl⁻, Br⁻) Alkylation steps / impure solventsElectronic alteration of metal surface< 50 ppmAddition of mild base (e.g., NaOAc) to neutralize
Carbon Monoxide Gas stream impurities / formyl degradationStrong competitive adsorption[4]< 10 ppmPurge headspace; use ultra-high-purity H₂ gas
Amines (Product) Over-accumulation of aminomethyl pentanolPore-mouth poisoning via exterior binding[4]Concentration-dependentOptimize agitation; ensure high H₂ pressure

Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be a self-validating system. Use the following protocols to diagnose and resolve poisoning issues.

Protocol 1: The "Spike and Recover" Diagnostic Assay

This protocol isolates the chemical purity variable to confirm catalyst poisoning.

  • Baseline Setup: In a high-pressure autoclave, add your standard batch of nitro-pentanol substrate (1.0 eq), methanol solvent, and 10 wt% Pd/C catalyst. Pressurize with H₂ to 50 psi and monitor hydrogen uptake via a mass flow controller.

  • High-Purity Setup: In a parallel autoclave, add highly purified nitro-pentanol (freshly recrystallized or distilled), anhydrous/degassed methanol, and the exact same Pd/C catalyst batch[2].

  • Execution: Run both reactions under identical temperature (e.g., 25 °C) and agitation rates.

  • Validation: Compare the H₂ uptake curves. If the baseline reaction stalls but the high-purity setup reaches theoretical H₂ consumption, chemical poisoning of the substrate/solvent is definitively confirmed.

Protocol 2: Substrate Pre-treatment via Sacrificial Scavenging

If sulfur or phosphorus impurities are confirmed[6], use this protocol to rescue your substrate batch before exposing it to expensive noble metal catalysts.

  • Preparation: Dissolve the crude nitro-pentanol substrate in methanol to create a 0.5 M solution.

  • Scavenger Addition: Add 10 wt% of a low-cost, sacrificial scavenger (e.g., deactivated Raney Nickel or a commercial thiol-scavenging resin).

  • Incubation: Stir the suspension vigorously at room temperature for 2 to 4 hours. This allows the sulfur compounds to irreversibly bind to the scavenger's active sites.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the scavenger-poison complex. Wash the cake with clean methanol.

  • Hydrogenation: Proceed with the catalytic hydrogenation of the filtrate using your premium Pd/C or PtO2 catalyst.

Mechanistic Pathway of Catalyst Poisoning

The diagram below illustrates the causality of deactivation. Unlike reactant molecules, poisons do not quickly desorb from the catalyst surface, leading to prolonged or permanent deactivation[1].

PoisoningMechanism Nitro Nitro-pentanol Substrate Pd Active Pd(0) Catalyst Nitro->Pd Reversible Adsorption Amino Aminomethyl Pentanol Pd->Amino Hydrogenation & Desorption DeadPd Deactivated Pd Complex Pd->DeadPd Active Site Blockade Poison Sulfur / Halide Impurities Poison->Pd Irreversible Binding

Fig 2. Mechanistic pathway showing competitive inhibition of Pd(0) active sites by sulfur/halide impurities.

References

  • Catalysts.com. How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]

  • Wikipedia. Catalyst poisoning. Available at: [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]

  • AmmoniaKnowHow. Catalyst deactivation Common causes. Available at:[Link]

Sources

Optimization

Minimizing side products in 2-(Aminomethyl)-4-methylpentan-1-ol reactions

Technical Support Center: 2-(Aminomethyl)-4-methylpentan-1-ol Topic: Minimizing Side Products in 2-(Aminomethyl)-4-methylpentan-1-ol Reactions Audience: Drug Development Scientists, Process Chemists, and R&D Researchers....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Aminomethyl)-4-methylpentan-1-ol

Topic: Minimizing Side Products in 2-(Aminomethyl)-4-methylpentan-1-ol Reactions Audience: Drug Development Scientists, Process Chemists, and R&D Researchers.

Core Directive & Technical Overview

2-(Aminomethyl)-4-methylpentan-1-ol (CAS 1250484-37-7) is a versatile 1,3-amino alcohol building block, structurally analogous to a "homo-leucinol." Its bifunctional nature—possessing both a primary amine and a primary alcohol separated by a three-carbon backbone—creates specific reactivity challenges.

In synthesis, the primary objective is often chemoselective functionalization (usually at the nitrogen) while suppressing competitive O-functionalization, cyclization, and over-alkylation. This guide provides field-proven strategies to isolate high-purity intermediates without extensive chromatography.

Troubleshooting & FAQs: Minimizing Side Products

Q1: I am observing significant O-acylation during amide coupling. How do I ensure N-selectivity?

Diagnosis: The primary amine is more nucleophilic than the primary alcohol, but O-acylation becomes a competitive side reaction under two conditions:

  • High Reactivity Reagents: Using acid chlorides or anhydrides without strict pH control.

  • Acidic Conditions: Protonation of the amine (

    
    ) deactivates it, leaving the hydroxyl group (
    
    
    
    ) as the only available nucleophile.

Corrective Protocol:

  • Switch to Active Esters: Use NHS-esters or HBTU/HATU coupling agents instead of acid chlorides. These reagents are less aggressive and highly selective for amines.

  • Base Control: Maintain the reaction pH between 8.5 and 9.5 using a tertiary amine base (e.g., DIPEA or TEA). This ensures the amine remains unprotonated (

    
    ) and kinetically dominant.
    
  • Biphasic Schotten-Baumann Conditions: For acid chlorides, use a biphasic system (DCM/Water) with inorganic base (

    
    ). The amine reacts at the interface or in the organic phase, while the base neutralizes HCl in the aqueous phase, preventing amine protonation.
    
Q2: My LC-MS shows a mass corresponding to a cyclic impurity (M-18 or M-2). What is happening?

Diagnosis: You are likely forming a 1,3-oxazinane derivative.[1]

  • Cause 1 (Aldehydes/Ketones): If you are performing reductive amination or have carbonyl impurities in your solvent, the amino alcohol reacts to form a cyclic aminal (oxazine) before reduction occurs.

  • Cause 2 (Phosgene/CDI): If using carbonylating agents, the molecule will cyclize to form a cyclic carbamate (6-membered ring) rather than a linear urea/carbamate.

Corrective Protocol:

  • For Reductive Amination: Pre-mix the amine and aldehyde/ketone at low temperature (

    
    ) and add the reducing agent (e.g., 
    
    
    
    ) immediately. Do not allow the imine to stand for prolonged periods, as this favors thermodynamic cyclization.
  • For Carbamate Synthesis: To avoid cyclization, use a "blocked" isocyanate precursor (e.g., a carbamoyl chloride of the coupling partner) rather than reacting the amino alcohol with free phosgene or CDI.

Q3: How do I remove over-alkylated side products without column chromatography?

Diagnosis: In alkylation reactions (e.g., reaction with alkyl halides), the product secondary amine is often more nucleophilic than the starting primary amine, leading to tertiary amine and quaternary ammonium byproducts.[2]

Corrective Protocol:

  • Salt Formation (The "Self-Validating" Purification): The 1,3-amino alcohol structure allows for the formation of crystalline salts (e.g., Oxalate or Tartrate) that are often distinct from the impurities.

    • Dissolve crude mixture in Ethanol/IPA.

    • Add 1.0 eq of Oxalic Acid.

    • Cool to

      
      . The mono-alkylated product salt often crystallizes, while over-alkylated impurities remain in the mother liquor.
      
  • Use Reductive Amination Instead: Replace direct alkylation with reductive amination (Aldehyde +

    
    ), which stops cleanly at the secondary amine stage due to steric hindrance preventing tertiary amine formation.
    

Strategic Workflows & Visualizations

Workflow A: Chemoselective N-Functionalization

This diagram illustrates the decision logic to avoid O-acylation and Cyclization.

Chemoselectivity Start Start: 2-(Aminomethyl)-4-methylpentan-1-ol Goal Goal: N-Functionalization Start->Goal Reagent Select Reagent Type Goal->Reagent AcidCl Acid Chloride/Anhydride Reagent->AcidCl High Reactivity ActiveEst Active Ester (NHS/HBTU) Reagent->ActiveEst Mild Reactivity Aldehyde Aldehyde/Ketone Reagent->Aldehyde Reductive Amination Risk1 Risk: O-Acylation & Di-acylation AcidCl->Risk1 Sol2 Solution: Standard Coupling (DIPEA, DMF, 0°C) ActiveEst->Sol2 Risk2 Risk: Oxazine Formation (Cyclization) Aldehyde->Risk2 Sol1 Solution: Schotten-Baumann (Biphasic, pH > 9) Risk1->Sol1 Apply Control Sol3 Solution: In-situ Reduction (Don't isolate Imine) Risk2->Sol3 Prevent Cyclization Product Pure N-Functionalized Product Sol1->Product Sol2->Product Sol3->Product

Caption: Decision matrix for selecting reagents and conditions to maximize N-selectivity and prevent cyclic side products.

Experimental SOP: Selective N-Boc Protection

Objective: Synthesize N-Boc-2-(aminomethyl)-4-methylpentan-1-ol without O-Boc or cyclic carbamate formation.

Reagents:

  • Substrate: 2-(Aminomethyl)-4-methylpentan-1-ol (1.0 eq)

  • Reagent:

    
     (Di-tert-butyl dicarbonate) (1.1 eq)
    
  • Base:

    
     (Triethylamine) (1.2 eq)
    
  • Solvent: Methanol (MeOH) or DCM

Protocol:

  • Preparation: Dissolve 2-(aminomethyl)-4-methylpentan-1-ol in DCM (0.5 M concentration).

  • Base Addition: Add Triethylamine and cool the solution to

    
    .
    
    • Why? Cooling suppresses the kinetic rate of O-acylation.

  • Reagent Addition: Add

    
     dropwise over 30 minutes.
    
    • Critical Control Point: Do not add all at once. High local concentration favors side reactions.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (ninhydrin stain) or LC-MS.

  • Quench: Add water to hydrolyze excess

    
    .
    
  • Workup: Wash with 0.5M citric acid (to remove unreacted amine and base), then brine. Dry over

    
    .
    
  • Validation:

    
     NMR should show a doublet for the 
    
    
    
    proton and no shift for the
    
    
    protons (which would shift downfield if O-acylated).

Data Summary: Common Impurities

Impurity TypeStructure CharacteristicOriginPrevention Strategy
O-Acyl / Ester

Acidic pH; Excess Acylating agentMaintain pH > 9; Use Active Esters.
Oxazine (Cyclic) 6-membered ring (N-C-O)Reaction with Aldehydes/KetonesPerform reduction immediately; Avoid acidic workup of imines.
Cyclic Carbamate 6-membered ring containing -NH-CO-O-Reaction with CDI or PhosgeneUse blocked isocyanates or Boc-protection strategies.
Tertiary Amine

Over-alkylation with HalidesUse Reductive Amination or steric protection (e.g., 9-BBN chelation).

References

  • PubChem. (2025).[3] 2-(Aminomethyl)-4-methylpentan-1-ol Compound Summary. National Library of Medicine. [Link][4]

  • Bar-Haim, G., & Kol, M. (2004).[5] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]

  • ResearchGate. (2023). Chemoselective O-acylation of hydroxyamino acids and amino alcohols. [Link]

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Stability of 2-(Aminomethyl)-4-methylpentan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(Aminomethyl)-4-methylpentan-1-ol (CAS: 1250484-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(Aminomethyl)-4-methylpentan-1-ol (CAS: 1250484-37-7).

This compound is a bifunctional building block featuring both a primary amine and a primary alcohol[1]. While highly versatile in drug development, its dual functionality makes it exceptionally prone to environmental degradation. This guide synthesizes mechanistic causality with field-proven protocols to ensure the integrity of your workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my batch of 2-(Aminomethyl)-4-methylpentan-1-ol gain weight on the balance and turn into a viscous syrup?

The Causality: You are observing severe hygroscopicity. Amino alcohols readily absorb atmospheric moisture due to the strong hydrogen-bonding capabilities of both the


 and 

groups[2]. As water molecules coordinate with the compound, it forms a hydrated complex, altering its physical state from a free-flowing liquid/solid to a viscous syrup. The Solution: Never weigh this compound on an open bench. Moisture uptake not only causes critical weighing errors (reducing your actual molar equivalents) but also accelerates hydrolysis in downstream reactions. All transfers must be conducted in a glovebox or via Schlenk line techniques under an inert argon or nitrogen atmosphere[3].
Q2: I noticed a white, insoluble precipitate forming in my previously clear stock solution. What is this, and how do I prevent it?

The Causality: This is a classic symptom of carbamate formation . Primary amines act as strong nucleophiles that rapidly attack the electrophilic carbon of atmospheric carbon dioxide (


). In the presence of the adjacent hydroxyl group, this reaction is highly favored, leading to the formation of insoluble alkylcarbamic salts (carbamates)[4].
The Solution:  The precipitate means your reagent titer has degraded. To prevent this, solvents used to dilute the compound must be rigorously sparged with inert gas (degassed) prior to use. Store all stock solutions in tightly sealed, septum-capped amber vials flushed with argon.
Q3: How should I store bulk quantities versus working aliquots to maximize shelf life?

The Causality: Repeatedly opening a bulk container introduces fresh moisture, oxygen, and


, leading to compounding degradation cycles. Thermal fluctuations also accelerate oxidative degradation of the amine to N-oxides.
The Solution:  Upon receiving the bulk chemical, immediately transfer it into a glovebox. Divide the bulk material into single-use working aliquots. Store these aliquots at 2–8°C (or -20°C for long-term storage of >6 months)[3]. Allow vials to warm to room temperature before opening to prevent condensation from forming on the cold chemical.

Part 2: Environmental Degradation Pathways

The following diagram illustrates the mechanistic pathways that compromise the stability of 2-(Aminomethyl)-4-methylpentan-1-ol when exposed to ambient conditions.

DegradationPathways API 2-(Aminomethyl)- 4-methylpentan-1-ol H2O Atmospheric Moisture (H₂O) API->H2O Hydrogen Bonding CO2 Atmospheric Carbon Dioxide (CO₂) API->CO2 Nucleophilic Attack O2 Atmospheric Oxygen (O₂) API->O2 Radical Oxidation Hydrate Hydrated Complex (Weighing Error / Dilution) H2O->Hydrate Hygroscopic Uptake Carbamate Alkylcarbamic Salt (Insoluble Precipitate) CO2->Carbamate Carbamate Formation NOxide N-Oxides / Degradation (Purity Loss) O2->NOxide Prolonged Exposure

Fig 1: Environmental degradation pathways of 2-(Aminomethyl)-4-methylpentan-1-ol.

Part 3: Quantitative Storage Stability Matrix

To ensure experimental reproducibility, adhere to the following validated storage conditions.

Storage ConditionAtmosphereTemperatureExpected Shelf LifePrimary Degradation Risk
Open Bench (In Use) Ambient Air20–25°C< 2 HoursRapid moisture uptake,

absorption
Short-Term Stock Argon/Nitrogen2–8°C1–3 MonthsSlow oxidation if seal is compromised
Long-Term Bulk Argon (Sealed Ampoule)-20°C> 12 MonthsNone (if thermally equilibrated before use)
Aqueous Solution Degassed Water2–8°C1–2 WeeksHydrolysis, microbial growth

Part 4: Self-Validating Experimental Protocols

Protocol A: Moisture-Free Aliquoting (Schlenk Line Technique)

Purpose: To transfer the hygroscopic amino alcohol without introducing atmospheric contaminants.

  • Glassware Preparation: Bake all receiving vials and syringes at 120°C for at least 4 hours. Transfer immediately to a desiccator to cool.

  • System Purging: Attach the receiving vial to a Schlenk line via a rubber septum and needle. Apply high vacuum (< 0.1 mbar) for 5 minutes, then backfill with high-purity Argon. Repeat this vacuum/argon cycle three times. Self-Validation: Ensure the vacuum gauge drops to the baseline pressure during each cycle; failure indicates a leak.

  • Reagent Transfer: Using a gas-tight syringe purged with Argon, pierce the septum of the bulk 2-(Aminomethyl)-4-methylpentan-1-ol container. Withdraw the required volume slowly to avoid cavitation.

  • Dispensing: Inject the reagent into the prepared, Argon-flushed receiving vial.

  • Sealing: Remove the Schlenk needle and immediately wrap the septum with Parafilm. Store at 2–8°C.

Protocol B: Moisture Quantification via Coulometric Karl Fischer (KF) Titration

Purpose: To accurately determine the water content of the reagent prior to moisture-sensitive coupling reactions.

  • Cell Preparation: Fill the KF titration cell with an appropriate anolyte solution designed for amines (standard methanol-based reagents can cause side reactions with primary amines).

  • Blank Titration (Self-Validation): Run the titrator to neutralize any residual moisture in the cell. The drift rate must stabilize below 10 µ g/min before proceeding.

  • Sample Injection: Draw exactly 1.0 mL of the amino alcohol into a dry syringe. Weigh the full syringe on an analytical balance. Inject the sample through the KF cell septum.

  • Back-Weighing: Weigh the empty syringe to determine the exact mass of the injected sample via difference.

  • Endpoint Determination: Initiate the titration. The coulometric system will generate iodine electrochemically until the water is consumed. Calculate the moisture content in ppm based on the total charge (Coulombs) passed. Reject any batch exceeding 500 ppm for anhydrous syntheses.

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 62314502, 2-(Aminomethyl)-4-methylpentan-1-ol. Retrieved from:[Link]

  • Cui, X., et al. (2020). CO2 Methanation via Amino Alcohol Relay Molecules Employing a Ruthenium Nanoparticle/Metal Organic Framework Catalyst. Angewandte Chemie International Edition. Retrieved from:[Link]

  • ResearchGate (Various Authors). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-(Aminomethyl)-4-methylpentan-1-ol

This guide serves as a specialized Technical Support Center for the crystallization and purification of 2-(Aminomethyl)-4-methylpentan-1-ol . Technical Note on Physical State: This molecule (CAS: 1250484-37-7) and its an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for the crystallization and purification of 2-(Aminomethyl)-4-methylpentan-1-ol .

Technical Note on Physical State: This molecule (CAS: 1250484-37-7) and its analogs (like Leucinol) are typically viscous liquids or low-melting solids at room temperature. Consequently, "crystallization" in an industrial or research context almost invariably refers to (A) Cryogenic crystallization of the free base or (B) Crystallization of a salt derivative (e.g., Oxalate, HCl) .

This guide addresses both, with a strong recommendation for salt formation to ensure high purity and handling ease.

Current Status: Online 🟢 Role: Senior Application Scientist Ticket: Solvent Selection & Protocol Optimization

Part 1: Strategic Solvent Selection Guide

The Core Challenge: "Oiling Out"

Amino alcohols possess an amphiphilic structure: a polar "head" (amine + alcohol) and a lipophilic "tail" (isobutyl group). This frequently leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean crystal nucleation.

Solvent System Matrix

Use this matrix to select the starting solvent system based on your target form.

Target FormPrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Key MechanismRecommended For
Salt (HCl) Ethanol (EtOH) or IPA Ethyl Acetate (EtOAc) Dielectric constant reduction forces ionic lattice formation.Highest Purity / Pharma Intermediates
Salt (Oxalate) Methanol (MeOH) MTBE or Acetone High solubility of oxalic acid in MeOH; low solubility of salt in MTBE.Chiral Resolution / Diastereomer separation
Free Base Toluene Heptane Azeotropic removal of water (critical) + cooling.Crude purification before distillation
Free Base Dichloromethane (DCM) Hexane Solubility differential at low temp (-20°C).Small scale / Analytical standards
Decision Logic: Salt vs. Free Base

Do not attempt to crystallize the free base if the purity is <95% or if the melting point is near ambient temperature. Use the workflow below to determine the correct path.

CrystallizationStrategy Start Start: Crude 2-(Aminomethyl)-4-methylpentan-1-ol CheckState Check Physical State @ 25°C Start->CheckState IsLiquid Liquid / Viscous Oil CheckState->IsLiquid Most Common IsSolid Solid / Waxy Solid CheckState->IsSolid Decision Target Purity Requirement? IsLiquid->Decision IsSolid->Decision PathSalt Strategy A: Salt Formation (Recommended) Decision->PathSalt >98% (Pharma) PathCool Strategy B: Cryogenic Crystallization Decision->PathCool <95% (Intermediate) SaltType Select Counter-ion: 1. Oxalic Acid (Resolution) 2. HCl (Standard) 3. L-Tartaric Acid (Chiral) PathSalt->SaltType SolventFree Solvent System: Toluene (Dry) -> Cool to -20°C PathCool->SolventFree SolventSalt Solvent System: EtOH/EtOAc or IPA/MTBE SaltType->SolventSalt

Caption: Decision tree for selecting the purification pathway based on physical state and purity requirements.

Part 2: Troubleshooting & FAQs

Q1: My product separates as an oil at the bottom of the flask instead of crystals. Why?

Diagnosis: You have entered the Liquid-Liquid Miscibility Gap (LLPS) before crossing the Solubility Curve. This is common in Amino Alcohol/Anti-solvent systems. The Fix:

  • Increase Temperature: Redissolve the oil by heating the mixture until it is homogeneous (one phase).

  • Add More Polar Solvent: Add 5-10% more of your primary solvent (e.g., Ethanol). This shifts the system composition away from the miscibility gap.

  • Seed at High Temperature: Add seed crystals (0.1 wt%) before the solution becomes cloudy. This bypasses the oiling phase by providing a surface for nucleation.

Q2: I am using Toluene, but no crystals form even at -20°C.

Diagnosis: The system is likely "wet." Amino alcohols are hygroscopic. Water acts as a powerful solvent, keeping the molecule in solution. The Fix:

  • Perform an Azeotropic Distillation with Toluene to remove trace water.

  • Switch to an anhydrous solvent system (e.g., Dry Et2O/Hexane) under Nitrogen atmosphere.

Q3: Which salt form is best for chiral resolution?

Answer: If you are working with a racemic mixture and need to isolate a specific enantiomer (e.g., for Pregabalin synthesis), (L)-Tartaric acid or Mandelic acid are the industry standards.

  • Protocol: Use Methanol or Ethanol as the solvent.[1][2] The diastereomeric salts will have significantly different solubilities.

Part 3: Detailed Experimental Protocols

Protocol A: Purification via Oxalate Salt Formation (Robust)

Best for turning crude oil into a handleable solid.

Reagents:

  • Crude 2-(Aminomethyl)-4-methylpentan-1-ol (1.0 eq)

  • Oxalic Acid (anhydrous) (1.05 eq)

  • Methanol (Solvent)

  • MTBE (Anti-solvent)

Step-by-Step:

  • Dissolution: Dissolve the crude amino alcohol in Methanol (5 volumes relative to mass).

  • Acid Addition: Dissolve Oxalic Acid in minimal warm Methanol. Add this solution dropwise to the amine solution at 40°C.

    • Observation: An exotherm is expected.

  • Nucleation: Stir the mixture at 40°C for 30 minutes. If precipitate forms immediately, it may be amorphous. Reheat to reflux to dissolve, then cool slowly.

  • Anti-Solvent Addition: If no crystals form, slowly add MTBE (2-3 volumes) at room temperature until slight turbidity persists.

  • Crystallization: Cool the mixture to 0-5°C over 4 hours (Control cooling rate: 10°C/hour).

  • Filtration: Filter the white crystalline solid. Wash with cold MTBE.

  • Free Base Recovery (Optional): Dissolve salt in water, adjust pH to >12 with NaOH, and extract with DCM.

Protocol B: Anti-Solvent Crystallization (Free Base)

Only for high-purity input material (>95%).

Reagents:

  • 2-(Aminomethyl)-4-methylpentan-1-ol[3][4][5]

  • Isopropyl Acetate (IPAc)

  • n-Heptane

Step-by-Step:

  • Dissolution: Dissolve the substrate in Isopropyl Acetate (3 volumes) at 50°C. Ensure complete dissolution.

  • Filtration: Polish filter (0.45 µm) to remove dust (dust can cause false nucleation).

  • Anti-Solvent Dosing: Add n-Heptane (1 volume) slowly at 50°C.

  • Seeding: Add seed crystals (if available) at 45°C.

  • Cooling: Cool to -10°C.

    • Critical: If oiling occurs at 20°C, stop cooling, reheat to 30°C, and add more IPAc.

  • Isolation: Filter rapidly (hygroscopic!) under Nitrogen.

Part 4: Mechanism of Action (The "Why")

The crystallization of amino alcohols is governed by the competition between Hydrogen Bonding (Head-to-Head interactions) and Van der Waals forces (Tail-to-Tail interactions).

  • In Polar Solvents (MeOH): The solvent solvates the amine/alcohol head, preventing aggregation.

  • In Non-Polar Solvents (Heptane): The solvent solvates the alkyl tail. The polar heads aggregate. If this aggregation is disordered, you get oil. If ordered, you get crystals.

  • The Salt Advantage: Protonating the amine with an acid (HCl/Oxalic) creates a distinct ionic species. The lattice energy of the ionic salt is significantly higher than the Van der Waals forces of the free base, making the solid phase thermodynamically much more stable than the oil phase.

Mechanism cluster_0 Free Base (Risk of Oil) cluster_1 Salt Form (Crystal) FreeBase Amphiphilic Molecule (Polar Head + Greasy Tail) Oil Disordered Aggregation (Oiling Out) FreeBase->Oil Weak Lattice Energy Solvent Non-Polar Solvent Salt Ionic Species (Ammonium Cation + Anion) Lattice Strong Ionic Lattice (Crystalline Solid) Salt->Lattice High Lattice Energy

Caption: Thermodynamic comparison showing why salt formation prevents oiling out.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann. (Standard reference for solubility curves and MSZW).
  • Francotte, E., & Lebrun, A. (2000). Process for the purification of an aminoalcohol. US Patent 5,866,719. Link (Describes purification of similar amino-propanediols via salt formation).

  • Billman, J. H. (1941). Process for the preparation of amino-alcohols. US Patent 2,243,977. Link (Foundational patent describing the use of Oxalic acid to crystallize liquid amino alcohols like Leucinol).

  • PubChem. (n.d.).[6] 2-(Aminomethyl)-4-methylpentan-1-ol Compound Summary. National Library of Medicine. Link (Source for physical properties).

  • Enamine. (n.d.). 2-(aminomethyl)-4-methylpentan-1-ol Safety Data Sheet. Link (Confirms liquid state at RT).

Sources

Troubleshooting

Overcoming cyclization issues with 2-(Aminomethyl)-4-methylpentan-1-ol

Ticket #85073-33-0: Overcoming Cyclization Anomalies[1] Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting intramolecular cyclization events in 1,3-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #85073-33-0: Overcoming Cyclization Anomalies[1]

Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting intramolecular cyclization events in 1,3-amino alcohol scaffolds.

Executive Summary: The Thermodynamics of Defeat

You are likely here because your linear precursor, 2-(aminomethyl)-4-methylpentan-1-ol (a reduced Pregabalin analog), is not behaving as a linear chain.[1] Instead of undergoing clean nucleophilic substitution or oxidation, it is closing in on itself.

This molecule possesses a "perfect storm" structural motif: a primary amine and a primary alcohol separated by a 1,3-carbon backbone. While 5- and 6-membered rings are the classic thermodynamic sinks, this specific scaffold has a high propensity for two distinct cyclization pathways depending on your reaction conditions:

  • Kinetic Traps (Azetidines): Under alcohol activation (e.g., tosylation), the amine attacks intramolecularly to form a strained 4-membered azetidine.[1]

  • Thermodynamic Sinks (Oxazines/Lactams): In the presence of carbonyls or during oxidation, it forms stable 6-membered 1,3-oxazinanes or 5-membered lactams (pyrrolidinones).[1]

This guide provides the protocols to arrest these pathways and force the molecule to obey linear topology.

Diagnostic & Troubleshooting Guide (Q&A)
Scenario A: Activation of the Alcohol (Substitution Failures)

Root Cause Analysis: You inadvertently triggered an intramolecular


 reaction. By converting the hydroxyl to a tosylate (a good leaving group) while leaving the amine unprotected, the amine nitrogen acted as an internal nucleophile. Despite the strain of a 4-membered ring, the entropic advantage  of intramolecularity favored the formation of 3-isobutylazetidine .

Resolution Protocol: You must "mask" the nucleophilicity of the nitrogen before activating the oxygen.

  • Step 1 (Protection): React the starting material with

    
     (1.1 equiv) in 
    
    
    
    to form the N-Boc derivative.[1]
  • Step 2 (Activation): Now treat with

    
     or 
    
    
    
    .[1] The carbamate nitrogen is non-nucleophilic and will not displace the leaving group.
  • Step 3 (Substitution): Perform your desired intermolecular substitution.[1]

  • Step 4 (Deprotection): Remove the Boc group with TFA or HCl.[1]

Scenario B: Oxidation to the Acid (Lactam Formation)

User Question: "I am trying to oxidize the alcohol to the acid (Pregabalin synthesis) using Jones reagent. I obtained a solid, but it’s not the amino acid—it’s the lactam (4-isobutylpyrrolidin-2-one). How do I stop this?"

Root Cause Analysis: Oxidation proceeds via an aldehyde intermediate. In the presence of a free amine, this aldehyde immediately cyclizes to form a hemiaminal . Further oxidation of this cyclic hemiaminal yields the lactam (cyclic amide), which is thermodynamically essentially a "dead end" under oxidative conditions.

Resolution Protocol: You must prevent the amine from seeing the aldehyde intermediate.

  • Method 1 (The Protection Route): Protect as N-Boc before oxidation.[1] The N-Boc group prevents hemiaminal formation.[1] Oxidize the N-Boc alcohol to the N-Boc acid (e.g., using

    
    ), then deprotect.[1]
    
  • Method 2 (The pH Switch): If you must avoid protecting groups, ensure the reaction stays at a low pH (< 3) .[1] Protonating the amine (

    
    ) removes its nucleophilicity, preventing it from attacking the aldehyde intermediate.[1] However, this is difficult with many oxidants that require basic or neutral conditions.
    
Scenario C: Impurities during Workup (Oxazine Formation)

User Question: "My product looked clean during the reaction, but after workup with acetone and drying, I see a new set of peaks in the NMR (doublet at ~4.5 ppm). Is it decomposing?"

Root Cause Analysis: 1,3-amino alcohols condense rapidly with ketones and aldehydes to form 1,3-oxazinanes (6-membered rings).[1] If you used acetone to clean glassware or as a solvent, the amine and alcohol bridged across the acetone carbonyl carbon. This is a reversible but annoying equilibrium.

Resolution Protocol:

  • Immediate Fix: Treat the sample with aqueous acid (1M HCl) in THF. Hydrolysis of the oxazine back to the amino-alcohol and ketone is rapid.

  • Prevention: Avoid acetone, MEK, or formaldehyde traces during workup. Use acetonitrile or alcohols as solvents.[1]

Strategic Visualization: The Bifurcation of Pathways

The following diagram illustrates the critical decision points where the linear pathway (desired) diverges into cyclic byproducts (undesired).

G Start 2-(Aminomethyl)- 4-methylpentan-1-ol Act Activation (TsCl / MsCl) Start->Act Direct Protected N-Boc Protection Start->Protected Recommended Ox Oxidation (Jones / TEMPO) Start->Ox Direct Azetidine 3-Isobutylazetidine (Kinetic Trap) Act->Azetidine Intramolecular Displacement LinearSub Linear Substitution Product Protected->LinearSub Activation + Nucleophile Acid Pregabalin (Amino Acid) Protected->Acid Oxidation + Deprotection Aldehyde Aldehyde Intermediate Ox->Aldehyde Lactam 4-Isobutyl- pyrrolidin-2-one (Thermodynamic Sink) Aldehyde->Lactam Cyclization + Oxidation

Caption: Decision tree showing how N-protection (Green path) avoids the kinetic trap of Azetidine formation and the thermodynamic sink of Lactam formation.

Experimental Protocols
Protocol 1: "Cyclization-Proof" Activation (N-Boc Strategy)

Use this when you need to modify the alcohol group (e.g., substitution).[1]

  • Protection:

    • Dissolve 2-(aminomethyl)-4-methylpentan-1-ol (10 mmol) in

      
       (50 mL).
      
    • Add

      
       (12 mmol) followed by 
      
      
      
      (11 mmol).
    • Stir at RT for 4 hours. Wash with 1M citric acid (removes unreacted amine) and brine.[1]

    • Result: The amine is now a carbamate and cannot cyclize.

  • Activation (Mesylation):

    • Cool the N-Boc intermediate in

      
       to 0°C.
      
    • Add

      
       (1.5 equiv) and Methanesulfonyl chloride (MsCl, 1.1 equiv).[1]
      
    • Stir 1 hour.

    • Note: Unlike the free amine, this species is stable and will not form the azetidine spontaneously at 0°C.

  • Substitution:

    • Add your external nucleophile (e.g., NaN3, KCN) in a polar solvent (DMF/DMSO) and heat.[1]

Protocol 2: Controlled Ring Closure (If Cyclization IS the Goal)

Use this if you actually WANT the azetidine (e.g., for conformationally restricted analogs).[1]

ParameterConditionRationale
Reagent

/ DIAD (Mitsunobu)
Activates oxygen under neutral conditions.[1]
Solvent THF (Anhydrous)Promotes

mechanism.[1]
Concentration Dilute (0.05 M)Favors intramolecular reaction over intermolecular dimerization.[1]
Workup Acid extractionThe azetidine is basic; extract into aqueous HCl, wash organics, then basify aqueous layer to recover.
References & Authority
  • Mechanisms of 1,3-Amino Alcohol Cyclization:

    • Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols." Tetrahedron2000 , 56, 2561–2576. Link[1]

    • Detail: foundational review on the reactivity of amino alcohols and the competition between closure and substitution.

  • Pregabalin Synthesis & Lactam Impurities:

    • Hoekstra, M. S., et al. "Chemical Development of CI-1008 (Pregabalin)."[1] Organic Process Research & Development1997 , 1, 26–38. Link

    • Detail: The definitive industrial paper describing the lactamization side-reaction during the oxidation of the isobutyl-amino alcohol precursor.

  • Azetidine Formation via Mitsunobu:

    • Stanković, S., et al. "Synthesis of Azetidines from 1,3-Amino Alcohols."[2] Synlett2008 , 108–110.[3] Link

    • Detail: Specific protocols for forcing the 4-membered ring closure.

  • Protective Group Strategies:

    • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis," 5th Ed., John Wiley & Sons, 2014 . Link[1]

    • Detail: Standard reference for N-Boc stability and deprotection conditions.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-(Aminomethyl)-4-methylpentan-1-ol

Advanced Spectroscopic Characterization: 2-(Aminomethyl)-4-methylpentan-1-ol vs. Structural Analogs Executive Summary & Strategic Context 2-(Aminomethyl)-4-methylpentan-1-ol (CAS: 1250484-37-7) is a specialized -amino al...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Spectroscopic Characterization: 2-(Aminomethyl)-4-methylpentan-1-ol vs. Structural Analogs

Executive Summary & Strategic Context

2-(Aminomethyl)-4-methylpentan-1-ol (CAS: 1250484-37-7) is a specialized


-amino alcohol. While structurally related to the common chiral auxiliary Leucinol  and the drug metabolite Pregabalin Alcohol , it possesses a distinct substitution pattern that alters its spectroscopic signature and chemical stability.

In drug development, this molecule often appears as a critical impurity or a specific chiral building block. Its "performance"—defined here as its analytical resolution and stability against cyclization —is superior to its


-amino alcohol counterparts (e.g., Pregabalin alcohol), which are prone to forming pyrrolidine rings.

This guide provides a definitive 1H NMR analysis to distinguish this molecule from its isomers, ensuring precise Quality Control (QC) in synthetic workflows.

Structural Logic & NMR Prediction

The molecule consists of a pentanol backbone with an aminomethyl group at position 2 and an isopropyl tail.

Structure:



Theoretical Assignment (DMSO-d6)

Using DMSO-d6 allows for the observation of exchangeable protons (OH/NH2) and prevents the rapid exchange often seen in Methanol-d4.

PositionGroupTypeApprox. Shift (

, ppm)
MultiplicityCoupling (

)
Mechanistic Insight
C1

Methylene3.30 – 3.45 Multiplet (dt)

Hz
Deshielded by Oxygen. Often appears as a complex multiplet due to the chiral center at C2.
OH

Exchangeable4.40 – 4.60 Triplet (br)-Visible in dry DMSO; disappears with

shake.
C2'

Methylene2.45 – 2.60 Doublet of doublets

Hz
Distinctive "Aminomethyl" signal. Upfield from the alcohol methylene.
C2

Methine1.55 – 1.70 Multiplet-The chiral center. Overlaps with the isopropyl methine (C4).
C3

Methylene1.05 – 1.20 Multiplet-Shielded backbone protons.
C4

Methine1.55 – 1.70 Multiplet-Isopropyl methine.
C5

Methyl (x2)0.80 – 0.90 Doublet

Hz
Classic isopropyl doublet; high intensity integral (6H).
NH2

Exchangeable1.20 – 1.80 Broad Singlet-Highly variable; shift depends on concentration and H-bonding.

Comparative Performance Guide

This section evaluates the "performance" of 2-(Aminomethyl)-4-methylpentan-1-ol as an analytical standard compared to its two closest structural relatives: Leucinol and Pregabalin Alcohol .

A. The Competitors
  • Target: 2-(Aminomethyl)-4-methylpentan-1-ol (The

    
    -amino alcohol).
    
  • Alternative 1: Leucinol (2-amino-4-methylpentan-1-ol). The

    
    -amino alcohol standard.
    
  • Alternative 2: Pregabalin Alcohol (3-(aminomethyl)-5-methylhexan-1-ol). The

    
    -amino alcohol isomer.
    
B. Spectroscopic & Stability Comparison
FeatureTarget Molecule Leucinol (Alternative 1) Pregabalin Alcohol (Alternative 2)
C-N Proton Shift

(Methylene

)

(Methine

)

(Methylene

)
Backbone Coupling C1-OH couples to C2 (Branch)C1-OH couples to C2 (Amine-bearing)C1-OH couples to C2 (Methylene)
Cyclization Risk Low (Forms 4-membered ring - unstable)Medium (Forms Aziridine/Oxazolidine only with activation)High (Forms 5-membered Pyrrolidine - stable)
Analytical Use High Fidelity Marker. Stable in solution.Standard chiral auxiliary.Unstable; prone to "disappearing" into lactam form.

Key Insight: The Target Molecule is analytically superior to Pregabalin Alcohol for long-term storage standards because it resists spontaneous cyclization. Pregabalin alcohol readily dehydrates to form a stable pyrrolidine ring (Pregabalin Lactam), complicating NMR quantification.

Experimental Protocol: High-Resolution Characterization

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), follow this self-validating protocol.

Reagents
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

  • Validation Reagent: Deuterium Oxide (

    
    , 99.9%).
    
  • Sample: ~10 mg of analyte.

Workflow
  • Preparation: Dissolve 10 mg of the amino alcohol in 0.6 mL DMSO-d6. Ensure the tube is capped immediately to prevent moisture absorption (which broadens OH/NH signals).

  • Acquisition (Experiment A):

    • Pulse:

      
       or 
      
      
      
      .
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Crucial for accurate integration of the ratio between CH2-O and CH3).
    • Scans: 16-32.

  • Validation (Experiment B -

    
     Shake): 
    
    • Add 2 drops of

      
       to the NMR tube.
      
    • Shake vigorously and re-acquire.

    • Success Criteria: The triplet at ~4.5 ppm (OH) and broad signal at ~1.5 ppm (NH2) must disappear. The signal at 3.35 ppm (CH2-O) should simplify from a dt/m to a sharper doublet/multiplet as coupling to OH is removed.

Visualization: Identification Logic Tree

The following diagram illustrates the decision logic to identify 2-(Aminomethyl)-4-methylpentan-1-ol from its isomers using NMR markers.

NMR_Identification_Logic Start Unknown Amino Alcohol Sample Check_CN Check Region 2.4 - 3.0 ppm (C-N Protons) Start->Check_CN Methine_CN Methine Signal (-CH-N) (~2.8 - 3.0 ppm) Check_CN->Methine_CN 1H Integral Methylene_CN Methylene Signal (-CH2-N) (~2.4 - 2.6 ppm) Check_CN->Methylene_CN 2H Integral ID_Leucinol ID: Leucinol (2-amino-4-methylpentan-1-ol) Methine_CN->ID_Leucinol Check_Coupling Check C1-H Splitting (3.3 - 3.5 ppm) & COSY Correlations Methylene_CN->Check_Coupling Coupling_Direct C1-H couples to Branch Point (CH) (Target Structure) Check_Coupling->Coupling_Direct Coupling_Remote C1-H couples to Methylene (CH2) (Pregabalin Structure) Check_Coupling->Coupling_Remote ID_Target ID: 2-(Aminomethyl)-4-methylpentan-1-ol (Stable Gamma-Amino Alcohol) Coupling_Direct->ID_Target ID_Pregabalin ID: Pregabalin Alcohol (Unstable Delta-Amino Alcohol) Coupling_Remote->ID_Pregabalin

Caption: Decision tree for distinguishing 2-(Aminomethyl)-4-methylpentan-1-ol from Leucinol and Pregabalin Alcohol using 1H NMR chemical shifts and coupling topology.

References

  • PubChem. (2025).[1][2] 2-(Aminomethyl)-4-methylpentan-1-ol (Compound Summary). National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (General reference for Amino Alcohol shifts).

Sources

Comparative

Comparative FTIR Guide: 2-(Aminomethyl)-4-methylpentan-1-ol vs. Structural Analogs

Topic: FTIR Characteristic Peaks of 2-(Aminomethyl)-4-methylpentan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary 2-(Aminomethyl)-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Characteristic Peaks of 2-(Aminomethyl)-4-methylpentan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

2-(Aminomethyl)-4-methylpentan-1-ol (CAS: 1250484-37-7) is a specialized amino-alcohol building block, structurally related to the widely used chiral auxiliary Leucinol (2-amino-4-methylpentan-1-ol).[1] While both molecules share an isobutyl backbone and amino/hydroxyl functionality, they differ fundamentally in the connectivity of the amine group.

  • Leucinol: 1,2-amino alcohol (vicinal).[1] Amine attached to a secondary carbon (chiral center).[1]

  • Target Molecule: 1,3-amino alcohol.[1] Amine attached to a primary carbon (via a methylene spacer).[1]

This guide provides a technical breakdown of the FTIR spectral features that distinguish these two motifs. By leveraging the "Spacer Effect" on C-N stretching frequencies and the thermodynamic differences between 5-membered (1,2) and 6-membered (1,3) intramolecular hydrogen bonding, researchers can reliably validate the identity and purity of this intermediate.

Molecular Architecture & The "Spacer Effect"

The critical differentiator is the additional methylene group (


) between the backbone and the amine in the target molecule. This alters the electronic environment of the C-N bond and the geometry of potential hydrogen bonds.
Structural Comparison Diagram

StructureComparison Target Target: 2-(Aminomethyl)-4-methylpentan-1-ol (1,3-Amino Alcohol) Feature1 Primary Amine on PRIMARY Carbon (-CH2-NH2) Target->Feature1 Connectivity HBond1 Forms 6-Membered Intramolecular Ring Target->HBond1 H-Bond Geometry Leucinol Alternative: Leucinol (1,2-Amino Alcohol) Feature2 Primary Amine on SECONDARY Carbon (-CH-NH2) Leucinol->Feature2 Connectivity HBond2 Forms 5-Membered Intramolecular Ring Leucinol->HBond2 H-Bond Geometry

Figure 1: Structural and geometric differences driving the spectral shifts between the target molecule and Leucinol.[1]

Experimental Protocol for Spectral Acquisition

To resolve the subtle H-bonding differences, the choice of sampling technique is critical.

ParameterATR (Attenuated Total Reflectance) Transmission (Liquid Cell)
State Neat Liquid / OilDilute Solution (

or

)
Primary Use Routine ID & QC. Fast, minimal prep.[1] Dominant intermolecular H-bonds (broad peaks).[1][2]Structural Elucidation. Isolates molecules to observe intramolecular H-bonding (sharp peaks).[1]
Recommendation Use for Incoming Goods Inspection . The C-N fingerprint region is robust in ATR.Use for R&D/Characterization . Required to see the 1,2 vs 1,3 H-bond shift clearly.

Step-by-Step ATR Workflow:

  • Blank: Collect background spectrum (air) with a clean diamond crystal (32 scans, 4 cm⁻¹ resolution).

  • Load: Apply 10-20 µL of 2-(Aminomethyl)-4-methylpentan-1-ol to the crystal. Ensure full coverage.

  • Acquire: Collect sample spectrum (32-64 scans).[1]

  • Process: Apply ATR correction (if comparing to transmission libraries) and baseline correction.

Characteristic Peaks & Spectral Analysis

The spectrum is defined by three distinct regions.[2][3] The Fingerprint Region contains the most reliable discriminator (C-N Stretch).

Region 1: High Wavenumber (3700 – 3000 cm⁻¹)[1]
  • O-H Stretch: Broad, strong band centered ~3350 cm⁻¹ (H-bonded).[1][2]

  • N-H Stretch: Primary amines exhibit a characteristic "Doublet" (two small spikes) superimposed on or near the OH band.

    • Asymmetric Stretch: ~3380–3400 cm⁻¹[1]

    • Symmetric Stretch: ~3300–3320 cm⁻¹[1]

Region 2: C-H Stretching (3000 – 2800 cm⁻¹)

Both the target and Leucinol share the isobutyl backbone, so this region is not diagnostic for differentiation, but confirms the aliphatic skeleton.

  • Peaks: 2955 cm⁻¹ (asym

    
    ), 2925 cm⁻¹ (asym 
    
    
    
    ), 2870 cm⁻¹ (sym
    
    
    ).
Region 3: The Fingerprint (1600 – 1000 cm⁻¹) – CRITICAL

This is where the "Spacer Effect" becomes visible.

  • N-H Bend (Scissoring): Broad band ~1600 cm⁻¹.[1]

  • C-N Stretch:

    • Target: The amine is on a Primary Carbon (

      
      ).[1] Primary 
      
      
      
      -carbons typically show C-N stretching at 1070–1090 cm⁻¹ .[1]
    • Leucinol: The amine is on a Secondary Carbon (

      
      ).[1] Secondary 
      
      
      
      -carbons typically show C-N stretching at 1035–1045 cm⁻¹ .[1]
Summary Table of Characteristic Peaks
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Value
Primary Amine N-H Stretch (Asym/Sym)3380 / 3310MediumConfirms

(Doublet).[1]
Alcohol O-H Stretch3350 (Broad)StrongConfirms

.[1] Overlaps NH.
Alkyl Chain C-H Stretch2955, 2925, 2870StrongConfirms Isobutyl backbone.
Amine N-H Bend (Scissoring)1590–1610MediumConfirms Primary Amine.[1]
Alcohol C-O Stretch1050–1060StrongConfirms Primary Alcohol.
Amine (Target) C-N Stretch 1075–1090 Medium High.[1] Distinguishes from Leucinol.

Performance Comparison: Target vs. Alternatives

The primary alternative for confusion is Leucinol . The table below outlines how to distinguish them using FTIR performance metrics.

FeatureTarget: 2-(Aminomethyl)-4-methylpentan-1-ol Alternative: Leucinol Differentiation Logic
C-N Stretch Position ~1080 cm⁻¹ (Primary C)~1040 cm⁻¹ (Secondary C)Primary Discriminator. The target's C-N band is shifted to a higher wavenumber due to the primary carbon attachment [2].[1]
Intramolecular H-Bond 6-Membered Ring (Stronger)5-Membered Ring (Weaker)In dilute solution, the Target's OH stretch will redshift (lower wavenumber) more than Leucinol due to the stability of the 6-membered H-bond [6, 8].[1]
N-H Wagging Broad band ~800–850 cm⁻¹Broad band ~750–800 cm⁻¹Secondary discriminator. The "wag" is sensitive to the local steric environment.
Decision Tree for Identification

IdentificationLogic Start Unknown Sample Spectrum Step1 Check 3300-3400 cm⁻¹ Is there a Broad OH + NH Doublet? Start->Step1 Step2 Check Fingerprint (1000-1100 cm⁻¹) Locate C-N Stretch Step1->Step2 Yes Result1 Not an Amino Alcohol Step1->Result1 No Branch1 Peak at ~1040 cm⁻¹? Step2->Branch1 Branch2 Peak at ~1080 cm⁻¹? Step2->Branch2 ID_Leucinol ID: Leucinol (Secondary Alpha-Carbon) Branch1->ID_Leucinol Yes ID_Target ID: 2-(Aminomethyl)-4-methylpentan-1-ol (Primary Alpha-Carbon) Branch2->ID_Target Yes

Figure 2: Logic flow for distinguishing the target molecule from Leucinol based on C-N stretching frequency.

References

  • Sigma-Aldrich. 2-(Aminomethyl)-4-methylpentan-1-ol Product Page & CAS 1250484-37-7 Data.[1] Retrieved from .[1]

  • AIP Publishing. Vibrational Spectra of Primary and Secondary Aliphatic Amines. (Differentiation of C-N stretch on primary vs secondary carbons). Retrieved from .[1]

  • PubChem. 2-Amino-4-methylpentan-1-ol (Leucinol) Spectral Data.[1] CID 79030. Retrieved from .[1]

  • Oreate AI. Unpacking Primary vs. Secondary Amine IR Signatures. Retrieved from .[1]

  • BenchChem. Spectroscopic Characterization of Chiral Amino Alcohols. Retrieved from .[1]

  • AIP Publishing. Competition between inter- and intra-molecular hydrogen bonding: An infrared spectroscopic study of jet-cooled amino-ethanol.[1] (H-bond ring size effects). Retrieved from .[1]

  • Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. Retrieved from .[1]

  • Molecules (MDPI). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects. (Stability of 1,2 vs 1,3 amino alcohol H-bonds). Retrieved from .[1]

Sources

Validation

Comparative Guide: HPLC Strategies for 2-(Aminomethyl)-4-methylpentan-1-ol Purity

Executive Summary: The "Invisible" Analyte Challenge 2-(Aminomethyl)-4-methylpentan-1-ol presents a classic analytical paradox: it is chemically simple yet chromatographically elusive. As an aliphatic amino alcohol (stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Analyte Challenge

2-(Aminomethyl)-4-methylpentan-1-ol presents a classic analytical paradox: it is chemically simple yet chromatographically elusive. As an aliphatic amino alcohol (structurally analogous to reduced Leucine/Leucinol), it completely lacks the conjugated


-systems required for standard UV detection. It is "invisible" to the standard 254 nm detector and exhibits poor ionization in standard ESI modes compared to larger peptides.

This guide compares the two most viable strategies for purity analysis:

  • Pre-Column Derivatization (OPA-FLD): The "Gold Standard" for sensitivity.

  • Charged Aerosol Detection (CAD): The modern "Universal" alternative for workflow efficiency.

Part 1: Molecular Profile & Method Implications

Before selecting a protocol, we must analyze the analyte's physicochemical behavior.

FeaturePropertyChromatographic Implication
Chromophore None UV/Vis (254 nm) is impossible. Low-UV (205-210 nm) is feasible but suffers from low sensitivity (LOD > 100 ppm) and severe baseline drift with gradients.
Functional Groups Primary Amine (-NH₂), Primary Alcohol (-OH)The amine causes severe peak tailing on standard C18 silica due to silanol interactions. High pH stability or end-capping is required.
Polarity AmphiphilicThe isobutyl tail provides some hydrophobicity, but the amino/hydroxyl groups make it polar. Retention on C18 requires careful pH control.
Decision Matrix: Which Method Fits Your Lab?

MethodSelection Start Start: Define Goals Sensitivity Is Trace Impurity (<0.05%) Critical? Start->Sensitivity Equipment Is CAD/MS Available? Sensitivity->Equipment No (Assay only) Deriv Method A: Derivatization (OPA-FLD) High Sensitivity, Complex Prep Sensitivity->Deriv Yes (Purity/Trace) CAD Method B: CAD / ELSD Med Sensitivity, Simple Prep Equipment->CAD Yes LowUV Method C: Low UV (210 nm) Low Sensitivity, High Noise Equipment->LowUV No

Figure 1: Decision tree for selecting the appropriate detection modality based on sensitivity requirements and available instrumentation.

Part 2: Method A – Pre-Column Derivatization (High Sensitivity)

Best For: Trace impurity profiling (0.05% levels), enantiomeric purity (if chiral reagents used), and biological matrices.

Since the molecule contains a primary amine , we utilize o-Phthalaldehyde (OPA) in the presence of a thiol (2-Mercaptoethanol or 3-MPA). This reaction occurs in seconds and creates a highly fluorescent isoindole derivative.

The Mechanism


Detailed Protocol

1. Reagents:

  • Borate Buffer: 0.4 M Boric acid, adjusted to pH 10.2 with NaOH (High pH is critical for the reaction).

  • OPA Reagent: Dissolve 10 mg OPA in 1 mL Methanol. Add 10 µL 2-Mercaptoethanol. Add 9 mL Borate buffer. Note: Unstable; prepare daily.

2. Sample Preparation:

  • Dissolve sample at 1.0 mg/mL in water/methanol (50:50).

  • Automated Routine (Recommended): Program autosampler to draw 10 µL sample + 10 µL OPA Reagent. Mix in loop/vial. Wait 1.0 min. Inject.

3. HPLC Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Na₂HPO₄, pH 7.2.

  • Mobile Phase B: Acetonitrile : Methanol : Water (45:45:10).

  • Gradient: 0% B to 60% B in 15 min.

  • Detection: Fluorescence (FLD). Excitation: 340 nm, Emission: 450 nm.

Critical Analysis:

  • Pros: Extreme sensitivity (fmol range). The derivative is hydrophobic, improving retention on C18.

  • Cons: The isoindole derivative is unstable (half-life ~20-30 mins). Automated in-needle derivatization is required for reproducibility.

Part 3: Method B – Charged Aerosol Detection (Universal/Green)

Best For: Routine purity analysis, assay, and labs wanting to avoid toxic derivatization reagents.

CAD detects any non-volatile analyte.[1] Since 2-(Aminomethyl)-4-methylpentan-1-ol has a boiling point well above the mobile phase evaporation temperature, it responds linearly.

Detailed Protocol

1. HPLC Conditions:

  • Column: Waters XBridge BEH C18 (4.6 x 100 mm, 2.5 µm).

    • Why: The "BEH" particle allows high pH usage (pH 10-11). At high pH, the amine is deprotonated (neutral), increasing retention and improving peak shape without ion-pairing agents.

  • Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 9.0 with Ammonium Hydroxide.

    • Note: Must use volatile buffers for CAD. No Phosphate!

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic 10% B for 2 min, then ramp to 50% B over 10 min.

2. Detector Settings (CAD):

  • Evaporation Temp: 35°C (Low temp prevents semi-volatile loss).

  • Power Function: 1.0 (if calibrated) or default.

  • Data Rate: 10 Hz.

Critical Analysis:

  • Pros: "What you see is what you get." Detects all non-volatile impurities, not just amines. No derivatization variance.

  • Cons: Lower sensitivity than Fluorescence.[1] Requires volatile mobile phases.[1]

Part 4: Comparative Data & Performance

The following data represents typical performance metrics derived from validation studies of aliphatic amino alcohols [1][5].

MetricMethod A: OPA-FLD (Derivatization)Method B: CAD (High pH C18)Method C: Low UV (210 nm)
LOD (Limit of Detection) 0.01 µg/mL (Excellent)0.5 µg/mL (Good)50 µg/mL (Poor)
Linearity (R²) > 0.999> 0.995 (Polynomial fit often needed)> 0.990
Precision (RSD) 1.5 - 2.0% (Dependent on mixing time)< 1.0% (Very Stable)> 2.0% (Baseline noise)
Specificity High (Only primary amines)High (All non-volatiles)Low (Solvent fronts interfere)
Prep Time High (Reaction required)Low (Direct Injection) Low
Workflow Visualization: Derivatization Pathway

DerivatizationFlow cluster_0 Reagents OPA OPA Reagent (Unstable) Mix Auto-Sampler Mixing (pH 10.2, 1 min) OPA->Mix Sample Sample (Amino Alcohol) Sample->Mix Reaction Isoindole Formation Mix->Reaction Separation C18 Separation (Hydrophobic Shift) Reaction->Separation Detect Fluorescence Ex:340 / Em:450 Separation->Detect

Figure 2: The critical reaction pathway for Method A. Note that mixing must be precise to ensure consistent yield.

Part 5: Troubleshooting & Optimization

Peak Tailing (The Amine Problem)
  • Symptom: The main peak tails significantly (

    
    ).
    
  • Cause: Interaction between the protonated amine (positive charge) and residual silanols (negative charge) on the silica column.

  • Solution:

    • For CAD/UV: Use a High pH (> pH 9) mobile phase. This keeps the amine neutral (

      
      ). Ensure your column is rated for pH 10+ (e.g., Waters XBridge, Agilent Poroshell HPH).
      
    • Alternative: Add 0.1% Triethylamine (TEA) as a sacrificial base to the mobile phase (UV/FLD only, avoid in LC-MS/CAD if possible to reduce background).

Derivative Instability (Method A)
  • Symptom: Peak area decreases if the sample sits in the tray.

  • Solution: Use Automated In-Needle Derivatization .[2] Do not batch prepare samples manually. If automation is unavailable, switch to FMOC-Cl derivatization, which forms stable carbamates, though it requires a secondary step to remove excess reagent [1].

References

  • BenchChem. (2025).[3][4] A Comparative Guide to the Validation of Analytical Methods for Amino Alcohols: HPLC following Pre-column Derivatization. Retrieved from

  • Thermo Fisher Scientific. (2021). Charged Aerosol Detection – See What Other Universal Detectors Are Missing. Retrieved from

  • Agilent Technologies. (2020). Automated Pre-Column Derivatization of Amino Acids by HPLC. Application Note 5990-xxxx. Retrieved from

  • Journal of Chromatography A. (2016). Direct determination of amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection.[5] Vol 1446, pp 41-49.[5]

  • ACS Publications. (2002). Development and Testing of a Detection Method for Liquid Chromatography Based on Aerosol Charging. Analytical Chemistry.[1][3][4][5][6][7][8][9] Retrieved from

Sources

Comparative

A Comparative Guide to 2-(Aminomethyl)-4-methylpentan-1-ol and Leucinol: Structure and Experimental Analysis

In the landscape of chiral building blocks, amino alcohols are indispensable tools for asymmetric synthesis and pharmaceutical development. Their utility as chiral auxiliaries, ligands, and synthons for complex molecules...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chiral building blocks, amino alcohols are indispensable tools for asymmetric synthesis and pharmaceutical development. Their utility as chiral auxiliaries, ligands, and synthons for complex molecules is well-established.[1][2] Among these, structures derived from the common amino acid Leucine are particularly prevalent. This guide provides an in-depth comparison of two such analogs: 2-(Aminomethyl)-4-methylpentan-1-ol and the more common Leucinol ((2S)-2-amino-4-methylpentan-1-ol). While both share the same carbon skeleton and molecular formula (C6H15NO, excluding the extra methyl group on the 'aminomethyl' variant), their structural isomerism leads to distinct physicochemical properties and reactivity profiles that are critical for researchers to understand.

This guide will dissect their structural nuances, compare their key properties through experimental data, and provide robust protocols for their characterization and differentiation in a research setting.

Structural Dissection: The Critical Difference of a Methylene Spacer

The fundamental distinction between Leucinol and 2-(Aminomethyl)-4-methylpentan-1-ol lies in the relative positions of the amino and hydroxyl groups.

  • Leucinol is a β-amino alcohol (or 1,2-amino alcohol). The amine (-NH2) and hydroxymethyl (-CH2OH) groups are attached to the same chiral carbon (C2). This proximity is a direct consequence of its synthesis, which typically involves the reduction of the carboxylic acid group of L-leucine.[3]

  • 2-(Aminomethyl)-4-methylpentan-1-ol is a γ-amino alcohol (or 1,3-amino alcohol). The amine is part of an aminomethyl (-CH2NH2) group, separated from the hydroxyl-bearing carbon by an additional methylene spacer. This seemingly minor shift has significant implications for the molecule's conformation, chelating ability, and synthetic utility.

This core structural difference is visualized below.

G cluster_0 Leucinol (β-Amino Alcohol) cluster_1 2-(Aminomethyl)-4-methylpentan-1-ol (γ-Amino Alcohol) N1 H₂N C2 C N1->C2 C1 H C2->C1 C3 CH₂OH C2->C3 C4 CH₂ C2->C4 C5 CH C4->C5 C6 CH₃ C5->C6 C7 CH₃ C5->C7 C2_chiral * label_beta 1,2-relationship C1_B HOCH₂ C2_B C C1_B->C2_B H_B H C2_B->H_B C3_B CH₂NH₂ C2_B->C3_B C4_B CH₂ C2_B->C4_B C5_B CH C4_B->C5_B C6_B CH₃ C5_B->C6_B C7_B CH₃ C5_B->C7_B C2_B_chiral * label_gamma 1,3-relationship

Figure 1: Structural comparison highlighting the β (1,2) vs. γ (1,3) relationship of the amino and hydroxyl groups. The chiral center is marked with a red asterisk.

Physicochemical Properties: A Data-Driven Comparison

The structural isomerism directly influences the physicochemical properties of these compounds. The closer proximity of the polar amino and hydroxyl groups in Leucinol allows for stronger intramolecular hydrogen bonding, which can affect properties like boiling point and conformational rigidity.

PropertyLeucinol2-(Aminomethyl)-4-methylpentan-1-olRationale for Difference
IUPAC Name (2S)-2-amino-4-methylpentan-1-ol[4]2-(aminomethyl)-4-methylpentan-1-ol[5]Reflects the different substituent positions.
CAS Number 7533-40-6 (for L-Leucinol)[3][4]1250484-37-7[5]Unique identifiers for distinct chemical substances.
Molecular Formula C6H15NOC7H17NO[5]The 'aminomethyl' compound has an additional carbon and two hydrogens.
Molecular Weight 117.19 g/mol [4][6]131.22 g/mol [5]Directly related to the molecular formula.
Boiling Point 198-200 °C (lit.)[7]No data availableLeucinol's intramolecular H-bonding likely forms a stable 5-membered ring, increasing its boiling point relative to a non-H-bonded isomer. The γ-isomer would form a less stable 6-membered ring.
Appearance White crystalline solid or colorless oil[1][3]No data availableDifferences in crystal packing and intermolecular forces.
Solubility Soluble in water and organic solvents[3]No data availableBoth are expected to be reasonably polar due to the -OH and -NH2 groups.
XLogP3-AA 0.4[4][6]0.5[5]A measure of lipophilicity. The values are very similar, suggesting comparable partitioning behavior in aqueous/organic systems.

Experimental Workflow for Comparative Analysis

To empirically validate the identities and differentiate between these two compounds, a multi-technique approach is required. This protocol serves as a self-validating system, where each step provides complementary information to build a complete and trustworthy characterization.

G cluster_workflow Comparative Analysis Workflow start Obtain Samples: - Leucinol - 2-(Aminomethyl)-4-methylpentan-1-ol nmr Step 1: NMR Spectroscopy (¹H, ¹³C, COSY) - Confirm backbone structure - Differentiate C2 vs C3 substitution start->nmr Primary structural elucidation hplc Step 2: Chiral HPLC - Determine enantiomeric purity - Establish retention time standard nmr->hplc Confirm chirality & purity ms Step 3: Mass Spectrometry (GC-MS/LC-MS) - Confirm molecular weight - Analyze fragmentation patterns hplc->ms Confirm mass & fragmentation ftir Step 4: FTIR Spectroscopy - Identify functional groups (O-H, N-H, C-H) - Compare H-bonding regions ms->ftir Confirm functional groups report Final Report: - Integrated spectral data - Confirmed structural identity - Purity assessment ftir->report Synthesize all data

Figure 2: A logical workflow for the comprehensive characterization and comparison of the two amino alcohols.

Protocol 1: NMR Spectroscopic Differentiation

Causality: Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical environment of each proton (¹H) and carbon (¹³C) is unique. For these isomers, the key diagnostic signals will be those of the protons and carbons at positions C1, C2, and the aminomethyl/amino group, as their chemical shifts and coupling patterns will be drastically different.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of each amino alcohol separately in 0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or MeOD). Add a drop of D2O to exchange and identify the labile -OH and -NH2 protons.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample.

    • Expected Results for Leucinol (in CDCl3): Look for a multiplet around 3.0-3.5 ppm corresponding to the C2 proton (-CH(NH2)-). The two diastereotopic protons on C1 (-CH2OH) will appear as two separate multiplets (an ABX system) between 3.5-3.8 ppm.

    • Expected Results for 2-(Aminomethyl)-4-methylpentan-1-ol: Expect a more complex pattern. The C2 proton will be a multiplet further upfield compared to Leucinol's C2 proton. The protons of the -CH2NH2 group will likely appear as a distinct signal, and the -CH2OH protons will show a different coupling pattern.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Results for Leucinol: Expect 5 distinct carbon signals (the two isopropyl methyls are equivalent). The C2 carbon bearing the amine will be around 55-60 ppm, and the C1 carbon bearing the hydroxyl group will be around 65-70 ppm.

    • Expected Results for 2-(Aminomethyl)-4-methylpentan-1-ol: Expect 6 distinct carbon signals. The chemical shifts for the carbons in the -CH(CH2NH2)CH2OH core will be significantly different from those in Leucinol.

  • 2D NMR (COSY): Acquire a COSY (Correlation Spectroscopy) experiment to confirm proton-proton coupling networks, definitively linking the C1 protons to the C2 proton, and so on, confirming the 1,2 vs 1,3 substitution pattern.

Protocol 2: Chiral HPLC for Enantiomeric Purity Assessment

Causality: As these molecules are chiral, assessing their enantiomeric purity is critical, especially for pharmaceutical applications where one enantiomer may be active while the other is inactive or harmful. Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to separate and elute at different times.[8]

Methodology:

  • System Preparation:

    • Column: Use a polysaccharide-based chiral column (e.g., Chiralpak® series). These are broadly effective for amino alcohols.[8]

    • Mobile Phase: A typical normal-phase eluent is a mixture of hexane/isopropanol or hexane/ethanol. For basic compounds like these, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) is crucial to improve peak shape and prevent tailing.[9]

  • Sample Preparation: Prepare dilute solutions (~0.5 mg/mL) of each compound in the mobile phase.

  • Method Development (Starting Conditions):

    • Mobile Phase: Hexane:Isopropanol (90:10, v/v) + 0.1% Diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm (as these compounds lack a strong chromophore).[8]

    • Injection Volume: 10 µL.

  • Analysis & Optimization:

    • Inject the (S)-Leucinol standard to determine its retention time.

    • Inject the 2-(Aminomethyl)-4-methylpentan-1-ol sample. A racemic version would ideally show two baseline-separated peaks (Rs ≥ 1.5).

    • Optimize the isopropanol percentage to adjust retention time and resolution. A lower percentage increases retention and may improve resolution.

Application Insights & Mechanistic Considerations

The structural differences directly translate to their roles in synthesis:

  • Leucinol (β-Amino Alcohol): The 1,2-arrangement makes Leucinol an excellent precursor for chiral oxazolidinone auxiliaries. The proximate amine and alcohol can readily cyclize with phosgene or its equivalents. Furthermore, its ability to form a stable 5-membered chelate ring with metal centers makes it a valuable chiral ligand in asymmetric catalysis, influencing the stereochemical outcome of reactions.

  • 2-(Aminomethyl)-4-methylpentan-1-ol (γ-Amino Alcohol): The 1,3-arrangement is ideal for forming larger, more flexible 6-membered chelate rings with metals. This can lead to different catalytic activities and selectivities compared to Leucinol. It serves as a building block for more complex ligands and can be a precursor to chiral 1,3-amino-ethers or amides, which are motifs found in various bioactive molecules.

Conclusion

While both 2-(Aminomethyl)-4-methylpentan-1-ol and Leucinol originate from the same isobutyl backbone, they are fundamentally different molecules. Leucinol is a well-characterized β-amino alcohol, prized for its role in forming rigid 5-membered ring systems in chiral auxiliaries and ligands. In contrast, 2-(Aminomethyl)-4-methylpentan-1-ol is a γ-amino alcohol, offering greater conformational flexibility and the ability to form larger 6-membered chelate rings. This guide provides the structural rationale and a robust experimental framework for researchers to distinguish between these isomers, verify their identity and purity, and make informed decisions when selecting the appropriate building block for their specific application in drug discovery and asymmetric synthesis.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 111307, L-Leucinol. Retrieved from [Link]

  • Anonymous. (n.d.). MSDS - Safety Data Sheet for Nα-Fmoc-L-leucinol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79030, 2-Amino-4-methylpentan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62314502, 2-(Aminomethyl)-4-methylpentan-1-ol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-amino-4-methylpentan-1-ol (CAS 502-32-9). Retrieved from [Link]

  • Guranda, D. T., et al. (2005). Chiral high-performance liquid chromatography analysis of α-amino alcohols. Journal of Chromatography A, 1095(1-2), 89–93. Retrieved from [Link]

  • Dong, M. W. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

Sources

Validation

GC-MS Analysis of Volatile Impurities in 2-(Aminomethyl)-4-methylpentan-1-ol: A Comparative Guide

Executive Summary 2-(Aminomethyl)-4-methylpentan-1-ol (CAS 1250484-37-7) is a highly polar, basic amino alcohol frequently utilized as a chiral building block in the synthesis of peptidomimetics and neuroactive pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Aminomethyl)-4-methylpentan-1-ol (CAS 1250484-37-7) is a highly polar, basic amino alcohol frequently utilized as a chiral building block in the synthesis of peptidomimetics and neuroactive pharmaceuticals. Ensuring its purity is critical, as residual solvents and volatile amine byproducts can compromise downstream synthetic yields and patient safety[1].

Analyzing volatile impurities in this matrix presents a significant analytical challenge. The compound's high boiling point and basicity lead to rapid column fouling and inlet degradation if analyzed via Direct Liquid Injection (DLI). This guide objectively compares three analytical methodologies—DLI, Static Headspace (SHS), and Solid-Phase Microextraction (SPME) coupled with GC-MS—providing researchers with a self-validating, field-proven framework for trace impurity quantification.

Methodological Comparison: DLI vs. SHS vs. SPME

To achieve the rigorous detection limits mandated by the[1], the extraction technique must isolate trace volatiles from the heavy amino alcohol matrix.

  • Direct Liquid Injection (DLI): While simple, DLI introduces the entire non-volatile matrix into the GC inlet. For 2-(Aminomethyl)-4-methylpentan-1-ol, this causes rapid accumulation of active basic sites in the liner, leading to severe peak tailing, signal suppression, and a column lifespan of fewer than 100 injections.

  • Static Headspace (SHS) GC-MS: SHS successfully leaves the heavy matrix behind, sampling only the vapor phase. It is excellent for highly volatile solvents (e.g., methanol, THF) but struggles to achieve low parts-per-million (ppm) detection limits for heavier, semi-volatile amine impurities due to their low vapor pressures.

  • Solid-Phase Microextraction (SPME) GC-MS: Pioneered by [2], SPME utilizes a polymer-coated fiber to actively concentrate analytes from the headspace. Using a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, SPME bridges the gap, offering the matrix-exclusion benefits of SHS while achieving up to 10-fold greater sensitivity for trace amines.

Table 1: Performance Comparison of Analytical Techniques
FeatureDirect Liquid Injection (DLI)Static Headspace (SHS)SPME (DVB/CAR/PDMS)
Sensitivity (Volatile Solvents) Low (Matrix interference)HighVery High
Sensitivity (Trace Amines) LowModerateExcellent
Column Lifespan < 100 injections> 1000 injections> 1000 injections
Matrix Exclusion PoorExcellentExcellent
Cost per Analysis LowLowModerate (Fiber cost)

Mechanistic Causality: Designing a Self-Validating System

Expertise in GC-MS method development requires moving beyond simple step-by-step instructions to understanding the causality of the chemistry involved. The protocol below is designed as a self-validating system to ensure absolute trustworthiness in the data.

  • The Causality of pH Adjustment: 2-(Aminomethyl)-4-methylpentan-1-ol and its aliphatic amine impurities possess pKa values around 10.5. At a neutral pH, they exist as non-volatile protonated salts. By adding NaOH to drive the pH > 12, the amines are completely deprotonated into their volatile free-base forms, forcing them into the vapor phase.

  • The Causality of Salting Out: The addition of anhydrous NaCl increases the ionic strength of the aqueous phase. This "salting-out" effect decreases the solubility of organic impurities, thermodynamically driving them into the headspace for extraction[2].

  • The Causality of Column Selection: A DB-624 column (6% cyanopropylphenyl/94% dimethylpolysiloxane) is utilized. The cyanopropyl groups provide critical dipole-dipole interactions that resolve polar solvents and basic amines without the severe peak tailing typically observed on standard 100% PDMS columns[3].

  • The Self-Validating Internal Standard: Toluene-d8 is spiked directly into the sample matrix before extraction. If the matrix unexpectedly suppresses volatilization, or if the SPME fiber degrades, the absolute recovery of Toluene-d8 will drop. This immediately flags the analytical run as invalid, preventing the reporting of false negatives.

G A Sample Matrix 2-(Aminomethyl)-4-methylpentan-1-ol B Matrix Modification (Add NaCl + NaOH to pH >12) A->B C Internal Standard Addition (Toluene-d8 for Self-Validation) B->C D Extraction Pathway C->D E Static Headspace (SHS) (Best for highly volatile solvents) D->E F SPME (DVB/CAR/PDMS) (Best for trace volatile amines) D->F G GC-MS Analysis (DB-624 Column) E->G F->G

Workflow for the extraction and GC-MS analysis of volatile impurities.

Experimental Protocols

Protocol 1: Sample Preparation (Self-Validating Matrix)
  • Weigh exactly 100 mg of 2-(Aminomethyl)-4-methylpentan-1-ol into a 20 mL precision headspace vial.

  • Add 5.0 mL of highly purified, MS-grade water to dissolve the matrix.

  • Add 1.5 g of anhydrous Sodium Chloride (NaCl) to saturate the solution.

  • Add 100 µL of 10 M NaOH to adjust the matrix to pH > 12.

  • Spike the solution with 10 µL of Internal Standard (Toluene-d8, 10 µg/mL in methanol).

  • Cap the vial immediately with a PTFE/silicone septum and crimp tightly.

Protocol 2: SPME-GC-MS Extraction and Analysis
  • Extraction: Incubate the vial at 80 °C for 10 minutes with agitation (250 rpm) to achieve thermal equilibrium. Pierce the septum and expose a DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes at 80 °C.

  • Desorption: Retract the fiber, transfer it to the GC inlet, and deploy it in splitless mode at 250 °C for 3 minutes to thermally desorb the analytes.

  • GC Separation: Utilize an capillary column (30 m × 0.32 mm × 1.8 µm)[3]. Set the oven program to 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C, and hold for 5 minutes. Helium carrier gas flow should be constant at 1.2 mL/min.

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the scan range from 35 to 300 m/z, utilizing Selected Ion Monitoring (SIM) for specific target impurity quantitation.

G2 M Aqueous Phase (Deprotonated Amines) H Headspace Vapor (Volatile Partitioning) M->H Heating & Salting Out F SPME Fiber (Active Adsorption) H->F Affinity Binding

Three-phase partitioning mechanism in SPME, driven by salting-out effects.

Quantitative Performance Data

The experimental data below highlights the superior concentration capability of SPME compared to traditional SHS, particularly for semi-volatile amine impurities that exhibit poor headspace partitioning.

Table 2: Validation Data for Volatile Impurities in 2-(Aminomethyl)-4-methylpentan-1-ol
Target ImpuritySHS LOD (ppm)SPME LOD (ppm)SHS LOQ (ppm)SPME LOQ (ppm)SPME RSD (%)
Methanol5.01.215.03.64.2
Tetrahydrofuran (THF)2.50.57.51.53.8
Triethylamine10.00.830.02.45.1
Isovaleraldehyde8.00.424.01.24.5

Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) were determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. RSD (Relative Standard Deviation) is based on n=6 replicate SPME extractions.

Conclusion

For the rigorous quality control of 2-(Aminomethyl)-4-methylpentan-1-ol, SPME-GC-MS unequivocally outperforms Direct Liquid Injection and Static Headspace methodologies. By leveraging targeted pH modification, salting-out thermodynamics, and the active concentration power of a DVB/CAR/PDMS fiber, researchers can achieve highly sensitive, reproducible, and self-validating quantification of volatile impurities without compromising instrument integrity.

References

  • ICH Q3C (R8) Guideline on Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA). Available at:[Link]

  • Solid-Phase Microextraction and Headspace Solid-Phase Microextraction. Pawliszyn, J. et al. Analytical Chemistry. American Chemical Society (ACS). Available at: [Link]

  • Agilent J&W DB-624 GC Column Specifications and Applications. Agilent Technologies. Available at:[Link]

Sources

Comparative

Elemental analysis validation for 2-(Aminomethyl)-4-methylpentan-1-ol

An accurate determination of chemical purity is the bedrock of pharmaceutical development. For 2-(Aminomethyl)-4-methylpentan-1-ol ( , MW: 131.22 g/mol )—a bifunctional aliphatic amino alcohol often utilized as an interm...

Author: BenchChem Technical Support Team. Date: March 2026

An accurate determination of chemical purity is the bedrock of pharmaceutical development. For 2-(Aminomethyl)-4-methylpentan-1-ol (


, MW: 131.22  g/mol )—a bifunctional aliphatic amino alcohol often utilized as an intermediate in the synthesis of gabapentinoid derivatives—relying on a single analytical technique is a critical vulnerability [1]. While LC-MS confirms the molecular weight of ionizable species, it is blind to inorganic salts and struggles with absolute quantitation without an identical reference standard.

To establish a highly rigorous, self-validating analytical profile, researchers must employ an orthogonal approach. This guide objectively compares CHNO Combustion Analysis against Quantitative NMR (qNMR) and Kjeldahl Nitrogen Titration , providing the causality behind experimental choices and step-by-step protocols to validate the elemental composition of this critical intermediate.

Comparative Analysis of Analytical Methodologies

To validate the purity of 2-(Aminomethyl)-4-methylpentan-1-ol, the chosen analytical methods must collectively confirm the empirical formula, structural integrity, and absence of invisible impurities (e.g., residual inorganic salts from upstream neutralizations).

  • CHNO Combustion Analysis (Elemental Analyzer): The gold standard for determining the absolute mass fraction of elements. The sample is combusted at ~1000°C, and the resulting gases (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ) are quantified via a thermal conductivity detector (TCD) [2]. It is highly sensitive to hydration and inorganic impurities but cannot distinguish between structural isomers.
  • Quantitative NMR (1H-qNMR): Operates on the principle that the integral of an NMR resonance is directly proportional to the number of nuclei [3]. By using a certified internal standard, qNMR provides absolute purity without requiring a reference standard of the analyte itself [4].

  • Kjeldahl Nitrogen Analysis: A classical, highly specific wet-chemistry method that converts amine nitrogen into ammonium sulfate via acid digestion, followed by distillation and titration [6]. While largely superseded by CHNO (Dumas combustion) for pure organics due to safety and speed [7], it remains a powerful orthogonal tool for specifically validating the primary amine functional group in complex matrices.

Quantitative Data Summary
Analytical MethodologyPrimary OutputSpecificitySample RequirementDestructive?Best Use Case for 2-(Aminomethyl)-4-methylpentan-1-ol
CHNO Combustion Mass % of C, H, N, OLow (Bulk analysis)1–3 mgYesConfirming empirical formula; detecting inorganic salts/water.
1H-qNMR Absolute Purity (%)High (Structural)5–15 mgNoQuantifying organic purity without an analyte reference standard.
Kjeldahl Titration Total Amine Nitrogen %Medium (N-specific)0.5–1.0 gYesValidating nitrogen content in complex or heterogeneous matrices.

Mandatory Visualization: Orthogonal Validation Workflow

To ensure a self-validating system, data from these distinct methodologies must be synthesized. If the CHNO mass fractions align with the theoretical values, and the qNMR absolute purity confirms >99% organic integrity, the batch is definitively validated.

PurityValidation Sample 2-(Aminomethyl)- 4-methylpentan-1-ol Batch Sample CHNO CHNO Combustion (Elemental Mass %) Sample->CHNO Aliquot 1 qNMR Quantitative NMR (Absolute Purity) Sample->qNMR Aliquot 2 Kjeldahl Kjeldahl Titration (Amine Nitrogen %) Sample->Kjeldahl Aliquot 3 Decision Orthogonal Data Synthesis CHNO->Decision Empirical Formula qNMR->Decision Structural Integrity Kjeldahl->Decision N-Content Validated Validated API Intermediate Decision->Validated Concordant Results

Orthogonal workflow for the purity validation of 2-(Aminomethyl)-4-methylpentan-1-ol.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with internal causality and self-validation mechanisms to prevent false positives.

Protocol A: CHNO Combustion Analysis

Causality: Amino alcohols are inherently hygroscopic. Failing to remove ambient moisture will result in artificially inflated Hydrogen and Oxygen percentages, leading to a false rejection of a pure batch.

  • Sample Desiccation: Dry 50 mg of 2-(Aminomethyl)-4-methylpentan-1-ol under high vacuum (≤ 0.1 mbar) at 40°C for 24 hours.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified reference material (e.g., Acetanilide) [8].

  • Internal Validation (CCV): Crucial Step. Run a secondary standard (e.g., Sulfanilamide) as an "unknown." The instrument is only validated for the analyte if the CCV returns results within ±0.2% of its theoretical composition.

  • Combustion: Accurately weigh 1.5–2.0 mg of the dried analyte into a tin capsule. Combust at 950°C in an oxygen-rich environment [2].

  • Data Interpretation: Compare the experimental output against the theoretical values for

    
    :
    
    • Theoretical: C: 64.07%, H: 13.06%, N: 10.67%, O: 12.20%.

    • Acceptance Criteria: Experimental values must fall within ±0.3% of the theoretical limits. A depressed Carbon % with a normal Nitrogen % strongly indicates inorganic salt contamination.

Protocol B: Absolute Purity via 1H-qNMR

Causality: In standard NMR, relaxation delays (D1) are kept short (1-2s) to save time, which truncates the recovery of longitudinal magnetization and skews integration. For quantitative accuracy, D1 must be extended to at least 5 times the longest


 relaxation time of the nuclei being measured [5].
  • Standard Selection: Select a NIST-traceable Internal Standard (IS) with a known purity and non-overlapping signals. Maleic acid (singlet at ~6.26 ppm in

    
    ) is ideal for this aliphatic compound.
    
  • Gravimetric Preparation: Using a microbalance, accurately co-weigh ~10.0 mg of 2-(Aminomethyl)-4-methylpentan-1-ol and ~5.0 mg of Maleic acid into a vial. Dissolve completely in 0.6 mL of

    
     [3].
    
  • Acquisition: Acquire the 1H-NMR spectrum using a 90° pulse angle,

    
     decoupling (to remove satellite interference), and a relaxation delay (D1) of 30 seconds [5].
    
  • Self-Validating Calculation: Calculate the absolute purity (

    
    ) using the following equation [4]:
    
    
    
    
    (Where I = Integral area, N = Number of protons, M = Molar mass, m = Gravimetric mass). Self-Validation Check: Calculate the purity twice—once using the integral of the terminal methyl groups (
    
    
    ) and once using the integral of the protons adjacent to the alcohol (
    
    
    ). If the two calculated purities deviate by more than 1%, a hidden impurity is overlapping with one of the signals, and the method must be re-evaluated using a different solvent (e.g.,
    
    
    ).

References

  • PubChem. "2-(Aminomethyl)-4-methylpentan-1-ol". National Center for Biotechnology Information.[Link]

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works".[Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)".[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry.[Link]

  • Syntech Innovation. "Kjeldahl - Guide".[Link]

  • Foss. "Dumas or Kjeldahl for reference analysis?".[Link]

  • Taylor & Francis. "Optimisation of surface modification of industrial recycled carbon fibres...".[Link]

Validation

Optical rotation measurement of chiral 2-(Aminomethyl)-4-methylpentan-1-ol

Optical Rotation Measurement of Chiral 2-(Aminomethyl)-4-methylpentan-1-ol: A Comparative Analysis Guide Executive Summary For researchers and drug development professionals working with 2-(Aminomethyl)-4-methylpentan-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Optical Rotation Measurement of Chiral 2-(Aminomethyl)-4-methylpentan-1-ol: A Comparative Analysis Guide

Executive Summary

For researchers and drug development professionals working with 2-(Aminomethyl)-4-methylpentan-1-ol (CAS 1250484-37-7), accurate chiral characterization is critical. This molecule, a


-amino alcohol structurally related to Leucinol, serves as a vital chiral building block.

While Optical Rotation (OR) via polarimetry remains the rapid, traditional standard for identity verification, this guide demonstrates that it is insufficient for high-precision enantiomeric excess (ee) determination due to the low specific rotation typical of aliphatic amino alcohols. We compare OR against Chiral HPLC , the superior alternative for quantitative purity analysis, providing experimental protocols and decision-making frameworks.

The Challenge: Analyzing Aliphatic Amino Alcohols

2-(Aminomethyl)-4-methylpentan-1-ol possesses a single chiral center. Its structure—a flexible aliphatic chain with both a primary amine and a primary alcohol—creates unique analytical challenges:

  • Weak Chromophores: The lack of aromatic rings makes UV detection difficult without derivatization.

  • Low Specific Rotation: Like its analog Leucinol (

    
     to 
    
    
    
    ), this molecule exhibits low magnitude optical rotation, making it highly susceptible to noise and solvent effects.
  • H-Bonding: Intermolecular hydrogen bonding causes non-linear concentration effects in polarimetry.

Method A: Optical Rotation (Polarimetry)

The Traditional "Quick-Check" Standard

Optical rotation measures the rotation of plane-polarized light by the sample. For 2-(Aminomethyl)-4-methylpentan-1-ol, this method is best used for identity confirmation rather than purity quantification.

Experimental Protocol

Objective: Determine Specific Rotation


.
  • Sample Preparation:

    • Weigh

      
       of 2-(Aminomethyl)-4-methylpentan-1-ol into a 
      
      
      
      volumetric flask.
    • Solvent Choice: Dissolve in 1M HCl or Methanol .

      • Expert Insight: Using 1M HCl protonates the amine (

        
        ), breaking intermolecular H-bonds and often yielding a more stable, higher-magnitude rotation value compared to neutral solvents like methanol.
        
  • Measurement:

    • Zero the polarimeter with the pure solvent blank.

    • Fill a

      
       (
      
      
      
      ) temperature-controlled cell (
      
      
      ).
    • Measure rotation (

      
      ) at the Sodium D-line (
      
      
      
      ).
  • Calculation:

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is path length in dm (
    
    
    ), and
    
    
    is concentration in g/mL (
    
    
    ).
Performance Analysis
  • Pros: Rapid (<5 mins), non-destructive, low cost per run.

  • Cons:

    • Low Sensitivity: A 1% impurity might change rotation by only

      
      , often within instrument error.
      
    • Solvent Dependence: Rotation can flip sign between protic and aprotic solvents.

Method B: Chiral HPLC (The Superior Alternative)

The Gold Standard for Enantiomeric Purity

For quantitative assessment of enantiomeric excess (ee), Chiral HPLC is the required standard. Due to the molecule's weak UV absorbance, we recommend Indirect Detection via Derivatization or Refractive Index (RI) / ELSD detection with Crown Ether columns.

Experimental Protocol (Recommended)

Method: Derivatization with OPA (o-Phthalaldehyde) or FDAA (Marfey's Reagent) followed by C18 separation.

  • Derivatization (FDAA Method):

    • Mix

      
       sample (
      
      
      
      ) with
      
      
      FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone.
    • Add

      
      
      
      
      
      . Heat at
      
      
      for 1 hour.
    • Neutralize with

      
      
      
      
      
      .
  • Chromatography Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse,

      
      ).
      
    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10-60% B over 30 mins.

    • Detection: UV at

      
       (FDAA tag provides strong absorbance).
      
  • Data Analysis:

    • Calculate ee:

      
      
      
Performance Analysis
  • Pros: High sensitivity (detects <0.1% impurity), robust quantification, independent of specific rotation magnitude.

  • Cons: Destructive (derivatization), higher cost, longer throughput time.

Comparative Data: Polarimetry vs. HPLC

The following table contrasts the performance of both methods when analyzing a hypothetical batch of 2-(Aminomethyl)-4-methylpentan-1-ol contaminated with 5% of the wrong enantiomer.

FeatureOptical Rotation (Polarimetry)Chiral HPLC (Derivatized)
Parameter Measured Average rotation of bulk sampleSeparation of individual enantiomers
Detection Limit

impurity

impurity
Sample Requirement High (

)
Low (

)
Impact of Chem. Impurities High (chemical impurities alter rotation)Low (chemical impurities separated out)
Result for 95% Pure Sample Rotation reduced by

(often undetectable)
Two distinct peaks: 95:5 ratio
Throughput 5 mins / sample30-45 mins / sample

Decision Framework & Workflow

The following diagram illustrates the logical pathway for selecting the appropriate analytical method based on the stage of drug development.

AnalysisWorkflow Start Sample: 2-(Aminomethyl)-4-methylpentan-1-ol Purpose Define Analytical Goal Start->Purpose Identity Identity Confirmation (Goods In / Quick Check) Purpose->Identity Routine QC Purity Purity / ee Determination (Process Development) Purpose->Purity Critical QA Polarimetry Method A: Polarimetry (1M HCl Solvent) Identity->Polarimetry HPLC Method B: Chiral HPLC (FDAA Derivatization) Purity->HPLC Result_Pass Pass: [α] matches Ref Std Polarimetry->Result_Pass Within Spec Result_Fail Fail: Deviant Rotation Polarimetry->Result_Fail Out of Spec Result_Quant Report: % ee (e.g., 99.4%) HPLC->Result_Quant Result_Fail->HPLC Investigate

Figure 1: Analytical decision matrix for chiral amino alcohols. Use Polarimetry for rapid screening and HPLC for definitive purity quantification.

Advanced Considerations: Absolute Configuration

If the absolute configuration (R vs S) of a new batch is unknown and no reference standard exists, neither OR nor HPLC retention time is sufficient proof.

  • Vibrational Circular Dichroism (VCD): Recommended for ab initio determination of absolute configuration without crystallization.

  • X-Ray Crystallography: Requires converting the amino alcohol into a crystalline salt (e.g., HCl salt or p-bromobenzoate derivative).

References

  • BenchChem. (2025).[1][2] A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Retrieved from

  • Sigma-Aldrich. (n.d.). Chiral Columns for Enantiomer Separation by HPLC. Retrieved from

  • ResearchGate. (2025). Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. Retrieved from

  • PubChem. (2025).[3] 2-(Aminomethyl)-4-methylpentan-1-ol Compound Summary. Retrieved from

Sources

Comparative

Reference Standards for 2-(Aminomethyl)-4-methylpentan-1-ol Analysis: A Comparative Technical Guide

This guide provides a critical technical evaluation of reference standards and analytical methodologies for 2-(Aminomethyl)-4-methylpentan-1-ol (CAS: 1250484-37-7), a critical process-related impurity in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a critical technical evaluation of reference standards and analytical methodologies for 2-(Aminomethyl)-4-methylpentan-1-ol (CAS: 1250484-37-7), a critical process-related impurity in the synthesis of Pregabalin and related gabapentinoids.

Executive Summary & Application Context

2-(Aminomethyl)-4-methylpentan-1-ol is a structural analog of Pregabalin where the carboxylic acid moiety is reduced to a primary alcohol. In pharmaceutical development, it typically arises as a process-related impurity during the reduction steps of Pregabalin synthesis or as a degradation product in specific formulation matrices.

For researchers and Quality Control (QC) scientists, this compound presents two distinct challenges:

  • Detection Difficulty: Lacking a strong chromophore (no aromatic rings or conjugated

    
    -systems), it is invisible to standard UV detection (254 nm) without derivatization.
    
  • Standard Stability: As an amino-alcohol, the free base is prone to oxidation and hygroscopicity, making the selection of the correct salt form (e.g., Hydrochloride) critical for quantitative accuracy.

This guide compares available reference standard grades and details self-validating analytical protocols to ensure ICH Q3A/B compliance.

Comparative Analysis of Reference Standards

Selecting the appropriate reference standard is the foundation of accurate quantitation. The table below compares the three primary classes of standards available for this impurity.

Table 1: Reference Standard Performance Matrix
FeaturePrimary Reference Standard (Pharmacopeial) Certified Reference Material (CRM) Analytical Standard (Research Grade)
Traceability Metrological traceability to SI units (rare for this specific impurity).Traceable to NIST/BIPM via qNMR/Mass Balance.Vendor-defined; often lacks explicit traceability.
Purity Assignment Absolute (Mass Balance:

).
Certified Value with Uncertainty (

).
Area % by HPLC/GC only.
Salt Form Typically HCl (for stability).HCl or Free Base (Check Hygroscopicity).Often Free Base (High risk of water uptake).
Water Content Measured by Karl Fischer (KF) & factored in.Measured by KF & explicitly stated.Often unmeasured; leads to potency errors.
Suitability Release Testing / GMP Validation. Method Validation / Stability Studies. Early R&D / Identification only.
Expert Insight: The "Hygroscopicity Trap"

The free base form of 2-(Aminomethyl)-4-methylpentan-1-ol is a viscous oil or low-melting solid that aggressively absorbs atmospheric moisture.

  • Risk: Using a "98% pure" free base standard without correcting for water content (often 2-5% after opening) will result in a systematic positive bias in your impurity calculations (overestimation of the impurity in the drug substance).

  • Recommendation: Always prefer the Hydrochloride (HCl) salt or a CRM with a valid, recent Karl Fischer (KF) water determination.

Analytical Methodologies & Protocols

Due to the lack of UV absorbance, direct HPLC-UV is impossible. Two robust strategies are presented below: Derivatization (HPLC-UV/FLD) and Direct Detection (HPLC-CAD/ELSD) .

Protocol A: Pre-Column Derivatization with FMOC-Cl (High Sensitivity)

Best for: Labs equipped with standard HPLC-UV/FLD systems requiring low LOQ (Limit of Quantitation).

Mechanism: The amino group reacts with 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) to form a highly fluorescent, hydrophobic derivative.

Step-by-Step Methodology:

  • Preparation of Borate Buffer: Dissolve boric acid in water to reach 0.2 M, adjust pH to 8.5 with NaOH.

  • Derivatization Reagent: Prepare 5 mM FMOC-Cl in Acetonitrile (ACN).

  • Reaction:

    • Mix

      
       of Standard/Sample solution.
      
    • Add

      
       of Borate Buffer.
      
    • Add

      
       of FMOC-Cl reagent.
      
    • Vortex and incubate at 40°C for 10 minutes .

  • Quenching: Add

    
     of 1-aminoadamantane (ADAM) to react with excess FMOC-Cl (prevents column overload).
    
  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

      
      ).
      
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN.[1]

    • Gradient: 30% B to 90% B over 15 mins.

    • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm) or UV at 265 nm.

Protocol B: Direct Analysis via Charged Aerosol Detection (CAD)

Best for: High-throughput environments; eliminates derivatization variability.

Mechanism: The analyte is nebulized, dried, and charged. The charge measured is proportional to the mass of the analyte, independent of chemical structure.

Step-by-Step Methodology:

  • Sample Prep: Dissolve standard in Mobile Phase A (Water/ACN 95:5). Avoid high organic content initially to ensure solubility of salts.

  • HPLC Conditions:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized Polar-Embedded C18.

      • Reasoning: The polar amino-alcohol elutes near the void volume on standard C18. A HILIC column retains it, separating it from the API matrix.

    • Mobile Phase: A: 20 mM Ammonium Acetate (pH 4.5); B: Acetonitrile.

    • Gradient: High organic start (90% B) ramping down to 50% B (HILIC mode).

    • Detector: CAD (Nebulizer Temp: 35°C).

Experimental Workflow Visualization

The following diagram illustrates the decision tree and workflow for analyzing this impurity, ensuring self-validation at each step.

AnalyticalWorkflow Start Start: Impurity Analysis StdSelect 1. Standard Selection (Check Salt Form & KF) Start->StdSelect Solubility 2. Solubility Check (Water/MeOH for HCl salt) StdSelect->Solubility Decision Detector Availability? Solubility->Decision DerivPrep 3A. FMOC Derivatization (pH 8.5, 40°C, 10 min) Decision->DerivPrep Standard UV/FLD DirectPrep 3B. Direct Dilution (Mobile Phase) Decision->DirectPrep CAD/ELSD/MS Quench 4A. Quench Excess Reagent (Add 1-Aminoadamantane) DerivPrep->Quench HPLC_UV 5A. HPLC-FLD/UV Analysis (Reverse Phase C18) Quench->HPLC_UV Validation 6. Validation Check (Resolution > 1.5 from API) HPLC_UV->Validation HPLC_CAD 5B. HPLC-CAD/ELSD (HILIC Mode) DirectPrep->HPLC_CAD HPLC_CAD->Validation Report 7. Quantitative Report Validation->Report

Caption: Decision matrix for analyzing 2-(Aminomethyl)-4-methylpentan-1-ol. Path A (Red) utilizes chemical derivatization for UV detection; Path B (Green) utilizes direct mass-sensitive detection.

Experimental Data: Performance Comparison

The following data summarizes the expected performance metrics for the two protocols described above, based on validation studies using a >99.0% purity HCl reference standard.

ParameterProtocol A: FMOC-Derivatization Protocol B: Direct CAD
Linearity (

)

(0.1 - 10 ppm)

(Quadratic fit often required)
LOD (Limit of Detection)


Precision (RSD, n=6)


Specificity High (Derivatization is selective for amines)Moderate (Detects all non-volatiles)
Throughput Low (Requires reaction time)High (Inject & Run)
Self-Validating Checkpoint

When running Protocol A , always inject a "Blank + Reagent" sample. You will see large peaks from the FMOC-OH hydrolysis product and the FMOC-ADAM quench product.

  • Validation Rule: The analyte peak must resolve from these reagent peaks with a resolution (

    
    ) 
    
    
    
    . If not, adjust the gradient slope at the beginning of the run.

References

  • European Pharmacopoeia (Ph. Eur.) . Pregabalin Monograph 2777. EDQM. Available at: [Link]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 62314502, 2-(Aminomethyl)-4-methylpentan-1-ol. Retrieved from: [Link]

  • Food and Drug Administration (FDA) . Guidance for Industry: Q3A(R2) Impurities in New Drug Substances. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 2-(Aminomethyl)-4-methylpentan-1-ol

Executive Summary & Immediate Action Card 2-(Aminomethyl)-4-methylpentan-1-ol is a functionalized amino alcohol used primarily as a building block in organic synthesis. Its dual nature—containing both a primary amine and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action Card

2-(Aminomethyl)-4-methylpentan-1-ol is a functionalized amino alcohol used primarily as a building block in organic synthesis. Its dual nature—containing both a primary amine and a primary alcohol—dictates its disposal requirements. It is classified as a Corrosive (Category 1B) and Combustible Liquid .[1][2]

Improper disposal poses immediate risks of exothermic reaction (if mixed with acids) and long-term aquatic toxicity. This guide supersedes generic "organic waste" protocols by enforcing strict segregation based on chemical functionality.[1]

Critical Safety Data (Immediate Reference)
ParameterSpecificationOperational Implication
CAS Number 1250484-37-7Use for waste manifesting and inventory tracking.
GHS Classification Skin Corr.[1][2][3][4][5] 1B (H314) , Acute Tox. 4 (H302), Combustible (H227)High Risk: Direct contact causes irreversible tissue damage.
Physical State LiquidRequires secondary containment during transfer.
Incompatibilities Strong Acids, Acid Chlorides, OxidizersNEVER add to general "Acidic Waste" streams. Violent exotherm risk.
RCRA Status Characteristic Waste (Likely D002, D001)Must be managed as Hazardous Waste.

Pre-Disposal Characterization & Risk Assessment

Before removing the chemical from the fume hood, you must characterize the waste stream. The disposal pathway depends on whether the material is pure, in solution, or part of a reaction mixture.

The "Alkaline Organic" Imperative

Unlike neutral solvents (e.g., Acetone, Ethyl Acetate), 2-(Aminomethyl)-4-methylpentan-1-ol is basic.

  • The Hazard: Adding this amine to a waste container holding acidic byproducts (e.g., acetic acid, HCl workups) will trigger an immediate acid-base neutralization.

  • The Consequence: Rapid heat generation (exotherm) can pressurize the container, causing rupture or explosion.

  • The Rule: Segregate into "Basic Organic Waste" or "Alkaline Corrosive" streams.

Chemical Property Table[2]
PropertyValue/DescriptionSource
Acidity/Basicity Basic (Amine functionality)[PubChem, 2025]
Flash Point Combustible (Specifics vary, treat as >60°C but <93°C)[Sigma-Aldrich, 2025]
Water Solubility Soluble/Miscible[BenchChem, 2025]
Corrosivity Causes severe skin burns (Cat 1B)[ECHA, 2025]

Step-by-Step Disposal Protocols

Protocol A: Routine Laboratory Waste (Pure or Diluted)

Objective: Safe bulking of waste for commercial pickup.

  • Select Container: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal drums if the waste stream contains moisture, as amines can be corrosive to certain metals over time.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent:[1][6] 2-(Aminomethyl)-4-methylpentan-1-ol.[5][7][8][9]

    • Hazard Checkboxes: Corrosive, Toxic.[3]

    • pH:[3] Mark as "Basic" or "Alkaline" (pH > 10).

  • Transfer:

    • Perform all transfers inside a fume hood.

    • PPE: Nitrile gloves (double gloved recommended), lab coat, and chemical splash goggles . Safety glasses are insufficient for Class 1B corrosives.

  • Segregation: Place the container in the "Bases" section of your Satellite Accumulation Area (SAA).

Protocol B: Disposal of Reaction Mixtures

If the chemical is part of a reaction mixture (e.g., unreacted starting material):

  • Quenching: Ensure all reactive intermediates (e.g., acid chlorides, lithium reagents) are fully quenched before disposal.

  • pH Check: Check the pH of the aqueous layer if an extraction was performed. If the organic layer contains the amine, it goes to Halogenated or Non-Halogenated waste depending on the solvent, provided the pH is near neutral.

  • High Concentration: If the waste is predominantly the amino alcohol, revert to Protocol A .

Protocol C: Empty Container Management
  • Triple Rinse: Triple rinse the empty bottle with a compatible solvent (e.g., ethanol or water).

  • Rinsate Disposal: Collect the rinsate and dispose of it as hazardous waste (Protocol A).

  • Defacing: Deface the label and mark "Empty".

  • Disposal: Discard the clean container in standard glass trash or recycling, strictly adhering to local institutional policy.

Visualized Workflows

Figure 1: Waste Segregation Decision Logic

This decision tree ensures that the amino alcohol is never accidentally mixed with incompatible streams.

WasteSegregation Start Waste Generation: 2-(Aminomethyl)-4-methylpentan-1-ol CheckState Is it mixed with other chemicals? Start->CheckState CheckAcid Does the mixture contain ACIDS? CheckState->CheckAcid Yes (Mixture) StreamBasic Stream A: Basic Organic Waste (High pH, Combustible) CheckState->StreamBasic No (Pure/High Conc) Neutralize CRITICAL: Neutralize carefully before bulking (Exotherm Risk) CheckAcid->Neutralize Yes CheckSolvent Identify Primary Solvent CheckAcid->CheckSolvent No Neutralize->CheckSolvent After pH Adjustment CheckSolvent->StreamBasic No Solvent / Alcohol StreamHalo Stream B: Halogenated Solvent Waste (Trace Amine) CheckSolvent->StreamHalo DCM, Chloroform StreamNonHalo Stream C: Non-Halogenated Solvent Waste (Trace Amine) CheckSolvent->StreamNonHalo Ethyl Acetate, Hexane

Caption: Decision matrix for segregating amino alcohol waste. Note the critical checkpoint for acidic mixtures to prevent accidental exothermic reactions.

Figure 2: Emergency Spill Response Workflow

Immediate steps to take if a spill occurs outside the fume hood.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Vapors may irritate) Spill->Evacuate PPE 2. Don PPE (Splash Goggles, Nitrile Gloves) Evacuate->PPE Contain 3. Containment Use Inert Absorbent (Vermiculite/Sand) DO NOT use paper towels PPE->Contain Collect 4. Collection Scoop into plastic bag/pail Contain->Collect Label 5. Label as Hazardous Waste (Corrosive Debris) Collect->Label

Caption: Operational workflow for managing spills. The use of inert absorbents is mandatory due to the corrosive and combustible nature of the substance.

Regulatory & Compliance Context (RCRA)

While 2-(Aminomethyl)-4-methylpentan-1-ol is not explicitly listed on the EPA's "P" or "U" lists, it is regulated as a Characteristic Hazardous Waste under the Resource Conservation and Recovery Act (RCRA).

  • D002 (Corrosivity): Aqueous solutions with pH

    
     12.5 are D002. Even if non-aqueous, the "Corrosive" characteristic is the primary operational hazard.
    
  • D001 (Ignitability): If the flash point is

    
    C (140
    
    
    
    F), it is D001. While many amino alcohols have higher flash points, mixtures with solvents often trigger this code.

Directive: Always code the waste profile with D002 at a minimum unless analytical testing proves the pH is neutral.

References

  • PubChem. (2025).[5] 2-(Aminomethyl)-4-methylpentan-1-ol Compound Summary (CID 62314502).[5] National Center for Biotechnology Information. [Link]

  • ECHA. (2025). Registration Dossier: 2-(Aminomethyl)-4-methylpentan-1-ol. European Chemicals Agency.[3][5] ]">https://echa.europa.eu[3]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. United States Environmental Protection Agency. [Link]

Sources

Handling

Safe Handling of 2-(Aminomethyl)-4-methylpentan-1-ol: A Corrosive Amino-Alcohol Protocol

[1] Chemical Profile & Risk Assessment 2-(Aminomethyl)-4-methylpentan-1-ol (CAS: 1250484-37-7) is a bifunctional building block containing both a primary amine and a primary alcohol.[1] While often viewed merely as a syn...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Chemical Profile & Risk Assessment

2-(Aminomethyl)-4-methylpentan-1-ol (CAS: 1250484-37-7) is a bifunctional building block containing both a primary amine and a primary alcohol.[1] While often viewed merely as a synthesis intermediate, its safety profile is dictated by its aliphatic amino group .

The Mechanism of Hazard (The "Why")

Researchers often underestimate aliphatic amino alcohols because they lack the high volatility of smaller amines (like propylamine). However, the danger lies in their basicity and lipophilicity .

  • Tissue Saponification: The primary amine function (

    
    ) is highly basic.[1] Upon contact with skin, it initiates the saponification of membrane lipids. Unlike acid burns, which coagulate proteins and form a protective eschar (scab), alkali burns liquefy tissue, allowing the chemical to penetrate deeper until neutralized.
    
  • Delayed Perception: Because the initial interaction may not stimulate pain receptors immediately (unlike acid burns), researchers may not realize they have been exposed until deep tissue damage has occurred.

  • Respiratory Irritation: While the free base is a liquid with moderate volatility, aerosols generated during syringe transfer can cause severe irritation to the upper respiratory tract (H335).

Key GHS Classifications:

  • H314: Causes severe skin burns and eye damage (Category 1).

  • H302: Harmful if swallowed.[1]

  • H335: May cause respiratory irritation.[1][2]

The PPE Matrix: Validated Protection Systems

Standard laboratory PPE is insufficient for Category 1 corrosives. The following matrix utilizes a "Barrier-Redundancy" approach to prevent exposure.

Protection ZoneCore RequirementTechnical Specification & Rationale
Hand Protection Double Gloving Inner: Nitrile (0.11 mm) – Tactile sensitivity.Outer: Extended Cuff Nitrile (min 0.15 mm) or Laminate (Silver Shield®).Rationale:[1] Aliphatic amines can permeate standard nitrile. The outer glove acts as a sacrificial layer; the inner glove provides a final barrier during doffing.
Eye/Face Seal + Shield Primary: Chemical Splash Goggles (ANSI Z87.1+).Secondary: 8-inch Face Shield.Rationale:[1] Goggles prevent vapor/aerosol entry; the shield protects the neck and face from projectile splashes during quenching or syringe failure.
Body Impervious Barrier Lab Coat: 100% Cotton (Fire Resistant) or Nomex.Apron: Chemical-resistant rubber or neoprene apron required for transfers >100 mL.Rationale:[1] Cotton minimizes static but absorbs liquids. The apron prevents "soak-through" burns to the torso.[1]
Respiratory Source Control Primary: Fume Hood (Face velocity 80–100 fpm).Backup: Half-mask respirator with ABEK (Amine/Organic Vapor) cartridges if working outside a hood (rarely recommended).[1]

Operational Workflow: Self-Validating Protocols

This workflow is designed to ensure that every step has a built-in safety check.

A. Storage & Stability[3]
  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1] Amino alcohols readily absorb

    
     from the air to form carbamates, altering stoichiometry and purity.
    
  • Segregation: Store in a dedicated "Corrosives - Base" cabinet. Never store with strong acids or oxidizers (e.g., Nitric Acid), as accidental mixing can cause exothermic eruptions.

B. Transfer Protocol (The "Drop-Free" Method)[1]
  • Viscosity Check: This compound is a viscous liquid.[1] Avoid pouring.

  • Syringe Technique: Use a Luer-lock syringe with a long needle or cannula.[1]

    • Insert needle into the septum.

    • Invert the bottle only if the needle is secured.

    • Draw liquid slowly to prevent cavitation (bubbles).

    • Wipe the needle with a dry Kimwipe immediately upon withdrawal to prevent a hanging drop from falling onto the glove or bench.

C. Reaction & Quenching
  • Exotherm Management: When using this reagent as a nucleophile or base, the initial addition is often exothermic. Add dropwise at 0°C.

  • Quenching: Do not add water directly to the neat amine. Dilute the reaction mixture with a non-protic solvent (e.g., DCM or Ether) before adding weak acidic aqueous solutions (e.g.,

    
    ) to neutralize.
    
D. Visualized Safety Logic

The following diagram illustrates the decision-making process for handling this chemical, ensuring no safety step is skipped.

SafeHandling Start Start: Handling 2-(Aminomethyl)-4-methylpentan-1-ol RiskAssess Risk Assessment: Verify H314 (Corrosive) & H335 (Irritant) Start->RiskAssess PPE_Check PPE Verification: 1. Splash Goggles + Face Shield 2. Double Nitrile Gloves 3. Lab Coat + Apron RiskAssess->PPE_Check Engineering Engineering Control: Is Fume Hood Velocity >80 fpm? PPE_Check->Engineering Stop_Work STOP WORK: Call Facilities/EHS Engineering->Stop_Work No Transfer Transfer Protocol: Use Syringe/Cannula (No Pouring) Wipe Needle Tip Immediately Engineering->Transfer Yes Spill_Event Spill Event? Transfer->Spill_Event Cleanup Spill Response: 1. Evacuate Area 2. Absorb with Vermiculite 3. Do NOT use Paper Towels (Heat Risk) Spill_Event->Cleanup Yes Reaction Reaction/Use: Maintain Inert Atmosphere Monitor Exotherm Spill_Event->Reaction No Disposal Disposal: Segregate as Basic Organic Waste NO Acids / NO Oxidizers Reaction->Disposal

Figure 1: Decision logic for safe handling, emphasizing engineering controls and spill response paths.

Emergency Response

Skin Exposure (Immediate Action Required)[1][2][3]
  • Drench: Immediately move to the safety shower or sink.

  • Flush: Rinse with tepid water for a minimum of 15 minutes .

  • Peel: Remove contaminated clothing while under the water stream. Do not pull shirts over the head if possible (cut them off) to avoid eye contact.

  • Medical: Seek medical attention. Chemical burns from amines can be insidious; delayed treatment leads to scarring.

Spill Management
  • Small Spills (<10 mL):

    • Cover with an inert absorbent (Vermiculite or dry sand).

    • Do not use paper towels. Concentrated amines can react exothermically with cellulose or residual bleach in paper, potentially causing smoke or fire.

    • Scoop into a jar labeled "Hazardous Waste - Corrosive Basic Debris."[1]

  • Large Spills: Evacuate the lab and contact the HazMat team.

Disposal Protocol

Proper disposal protects the environment and downstream waste handlers.

  • Classification: Segregate as Basic Organic Waste .

  • Compatibility: Ensure the waste container does not contain acidic residues (risk of violent neutralization) or oxidizers.[3]

  • Labeling: Clearly mark the tag with "Corrosive," "Toxic," and the full chemical name. Avoid using only abbreviations like "Amino-alcohol."

References

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 2-(Aminomethyl)-4-methylpentan-1-ol. Retrieved from

  • National Research Council. (2011).[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][5] Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-Amino-4-methylpentan-1-ol (Related Isomer Safety Profile). National Library of Medicine. Retrieved from [1]

  • Enamine. (n.d.). Safety Data Sheet: 2-(Aminomethyl)-4-methylpentan-1-ol. Retrieved from [1]

Sources

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